molecular formula C7H10O3 B1352147 5-Methylresorcinol monohydrate CAS No. 6153-39-5

5-Methylresorcinol monohydrate

货号: B1352147
CAS 编号: 6153-39-5
分子量: 142.15 g/mol
InChI 键: NBKPNAMTHBIMLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methylresorcinol monohydrate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methylbenzene-1,3-diol hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

5-methylbenzene-1,3-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2.H2O/c1-5-2-6(8)4-7(9)3-5;/h2-4,8-9H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKPNAMTHBIMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210522
Record name Resorcinol, 5-methyl-, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid that reddens on exposure to air; [Merck Index] Crystalline solid; [Alfa Aesar MSDS]
Record name Orcinol monohydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16286
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6153-39-5
Record name Resorcinol, 5-methyl-, monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcinol, 5-methyl-, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dihydroxy-1-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of 5-Methylresorcinol Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylresorcinol, also known as orcinol (B57675), is a phenolic compound that has garnered significant interest in the pharmaceutical and cosmetic industries. Its monohydrate form is noted for a range of biological activities, primarily functioning as a tyrosinase inhibitor, a cytotoxic agent, and an anxiolytic compound. This technical guide provides a comprehensive overview of the core mechanisms of action of 5-methylresorcinol monohydrate, with a focus on its molecular targets and effects on cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to facilitate a deeper understanding for research and development purposes.

Tyrosinase Inhibition and Anti-Melanogenic Effects

5-Methylresorcinol is a recognized inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[1][2][3] This inhibitory action forms the basis of its application in skin-lightening cosmetic formulations.[4][5]

Mechanism of Tyrosinase Inhibition

While detailed kinetic studies specifically on 5-methylresorcinol are not extensively available, studies on related resorcinol (B1680541) derivatives suggest a non-competitive or mixed-type inhibition of tyrosinase.[3] This indicates that 5-methylresorcinol may bind to an allosteric site on the enzyme, rather than competing with the substrate at the active site. The proposed mechanism involves the oxidation of the resorcinol moiety by tyrosinase, leading to the formation of reactive intermediates that can irreversibly inactivate the enzyme.[6][7]

Impact on Melanogenesis Signaling Pathway

Beyond direct enzyme inhibition, 5-methylresorcinol modulates the signaling pathways that regulate melanin production. In B16F10 melanoma cells, orcinol has been shown to inhibit melanogenesis by upregulating the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway.[8] Activation of the MAPK/ERK pathway leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.[8] Consequently, the expression of tyrosinase (TYR) and other key melanogenesis-related proteins such as Tyrosinase-Related Protein 1 (TRP1) and Dopachrome (B613829) Tautomerase (DCT) is suppressed.[8]

Melanogenesis_Inhibition 5-Methylresorcinol 5-Methylresorcinol MAPK/ERK Pathway MAPK/ERK Pathway 5-Methylresorcinol->MAPK/ERK Pathway Activates MITF MITF MAPK/ERK Pathway->MITF Inhibits Tyrosinase (TYR) Tyrosinase (TYR) MITF->Tyrosinase (TYR) Promotes expression TRP1 TRP1 MITF->TRP1 Promotes expression DCT DCT MITF->DCT Promotes expression Melanin Synthesis Melanin Synthesis Tyrosinase (TYR)->Melanin Synthesis TRP1->Melanin Synthesis DCT->Melanin Synthesis

Figure 1: Simplified signaling pathway of 5-Methylresorcinol in the inhibition of melanogenesis.

Cytotoxic Activity

5-Methylresorcinol has demonstrated cytotoxic effects in various cell lines.[1][2] This property is being explored for its potential in cancer research.

Induction of Apoptosis

Studies on 5-n-alkylresorcinols, a class of compounds to which 5-methylresorcinol belongs, have shown that their cytotoxic effects are mediated through the induction of apoptosis.[9] In human hepatocarcinoma cell lines (HepG2 and Hep3B), a 5-alkyl resorcinol was found to induce apoptosis, characterized by morphological changes, DNA fragmentation, and the appearance of a sub-G0 population in flow cytometry analysis.[9]

Apoptotic Signaling Pathway

Interestingly, the apoptotic effect of the 5-alkyl resorcinol was observed in both HepG2 cells, which have wild-type p53 and Fas, and in Hep3B cells, which have mutated p53 and Fas.[9] This suggests that the apoptotic pathway induced by this class of compounds can be independent of both the p53 tumor suppressor protein and the Fas death receptor, which are common mediators of apoptosis. This p53- and Fas-independent mechanism is of significant interest for the development of anticancer agents, as many tumors harbor mutations in these pathways.[9] The intrinsic mitochondrial pathway is a likely candidate, involving the release of cytochrome c and the activation of a caspase cascade.

Cytotoxicity_Pathway cluster_cell Cancer Cell 5-Methylresorcinol 5-Methylresorcinol Mitochondrial Pathway Mitochondrial Pathway 5-Methylresorcinol->Mitochondrial Pathway Induces (p53/Fas-independent) Caspase Cascade Caspase Cascade Mitochondrial Pathway->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Figure 2: Proposed apoptotic pathway for 5-Methylresorcinol's cytotoxic effect.

Anxiolytic Properties

This compound is an orally active anxiolytic agent that can cross the blood-brain barrier.[1] Animal studies have shown that it exhibits anxiolytic-like activity without inducing sedative effects.[1][10]

Behavioral Effects

In preclinical studies using mouse models of anxiety, oral administration of this compound (2.5 and 5 mg/kg) led to an increase in the time spent and the number of entries into the open arms of the elevated plus-maze test.[1] It also increased the number of head-dips in the hole-board test, further indicating its anxiolytic potential.[1] Importantly, it did not significantly affect locomotion in the open-field test, suggesting a lack of sedative side effects.[1]

Molecular Mechanism of Anxiolytic Action

The precise molecular mechanism underlying the anxiolytic effects of 5-methylresorcinol is not yet fully elucidated. However, the primary neurotransmitter systems implicated in anxiety are the GABAergic and serotonergic systems. Many anxiolytic drugs exert their effects by modulating GABA-A receptors or serotonin (B10506) (5-HT) receptors. While direct interaction of 5-methylresorcinol with these receptors has not been definitively demonstrated, the anxiolytic-like effects of other natural compounds have been shown to be mediated through these pathways.[11][12] Future research is warranted to investigate whether 5-methylresorcinol modulates GABAergic or serotonergic neurotransmission to produce its anxiolytic effects.

Quantitative Data Summary

Biological Activity Assay/Model Test Substance Cell Line/Animal Model Endpoint Value Reference
CytotoxicityCell Viability AssayThis compoundHs68 cellsInhibition Rate (24 h)101.7% (at 500 µM)[1]
CytotoxicityCell Viability AssayThis compoundB16 cellsInhibition Rate (72 h)104.4% (at 500 µM)[1]
CytotoxicityCell Viability Assay5-Alkyl resorcinolHepG2 cellsIC50 (24 h)45.49 µmol/L[9]
CytotoxicityCell Viability Assay5-Alkyl resorcinolHep3B cellsIC50 (24 h)43.17 µmol/L[9]
Anxiolytic ActivityElevated Plus-MazeThis compoundMiceEffective Dose (p.o.)2.5 and 5 mg/kg[1]
Radical ScavengingDPPH AssayOrcinol-IC502.93 mM[10]

Experimental Protocols

Tyrosinase Inhibition Assay

This assay is a colorimetric method to determine the inhibitory effect of a compound on tyrosinase activity.

  • Reagents: Mushroom tyrosinase, L-DOPA (substrate), this compound (test compound), Kojic acid (positive control), Phosphate buffer (pH 6.8).

  • Procedure:

    • Prepare various concentrations of the test compound and controls in a 96-well plate.

    • Add mushroom tyrosinase solution to each well and incubate.

    • Initiate the reaction by adding L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

    • Calculate the percentage of inhibition relative to the untreated control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Reagents: this compound, Cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

Elevated Plus-Maze Test for Anxiolytic Activity

This is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle to the animals (e.g., mice) orally.

    • After a specific pre-treatment time, place the animal in the center of the maze, facing an open arm.

    • Record the animal's behavior for a set period (e.g., 5 minutes) using a video tracking system.

    • Analyze the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Placement on EPM Placement on EPM Drug Administration->Placement on EPM Behavioral Recording Behavioral Recording Placement on EPM->Behavioral Recording Data Analysis Data Analysis Behavioral Recording->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

Figure 3: Experimental workflow for the Elevated Plus-Maze test.

Conclusion

This compound exhibits a multi-faceted mechanism of action, making it a compound of significant interest for therapeutic and cosmetic applications. Its well-documented tyrosinase inhibitory and anti-melanogenic properties are mediated through both direct enzyme interaction and modulation of the MAPK/ERK signaling pathway. The cytotoxic effects of its structural class are linked to the induction of a p53- and Fas-independent apoptotic pathway, presenting a potential avenue for cancer therapy. Furthermore, its anxiolytic activity in preclinical models, without sedative effects, highlights its potential as a novel treatment for anxiety disorders. Further research is required to fully elucidate the molecular targets and signaling pathways involved in its anxiolytic action, which will be crucial for its future development as a therapeutic agent.

References

5-Methylresorcinol Monohydrate: A Technical Guide to its Efficacy as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylresorcinol, also known as Orcinol (B57675), is a phenolic compound that has garnered significant interest for its potent tyrosinase inhibitory activity. As a key enzyme in the melanogenesis pathway, tyrosinase is a primary target for the development of depigmenting agents used in cosmetics and for treating hyperpigmentation disorders. This technical guide provides an in-depth overview of 5-Methylresorcinol monohydrate as a tyrosinase inhibitor, consolidating quantitative data on its inhibitory efficacy, detailing its mechanism of action on cellular signaling pathways, and providing comprehensive experimental protocols for its evaluation.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for 5-Methylresorcinol can vary depending on the assay conditions and the source of the tyrosinase enzyme (e.g., mushroom vs. human), resorcinol (B1680541) derivatives are recognized as potent inhibitors.[1] For comparative purposes, the following tables summarize the inhibitory activities of various resorcinol derivatives and standard tyrosinase inhibitors. It is important to note that assay conditions such as substrate concentration and enzyme source can lead to variations in reported IC50 values.[2][3]

Table 1: Inhibitory Concentration (IC50) of Resorcinol Derivatives against Tyrosinase

CompoundTyrosinase SourceSubstrateIC50 Value (µM)Reference CompoundIC50 Value (µM)
4-n-ButylresorcinolMushroomL-DOPA2.0 - 22.0Kojic Acid44.6
OxyresveratrolMushroomL-DOPA1.0 - 12.7Kojic Acid-
NorartocarpetinMushroomL-Tyrosine0.082 - 1.2--
GlabridinMushroomL-DOPA0.079 - 18.6--

Note: Data on this compound is often grouped with other resorcinol derivatives. The efficacy of related compounds suggests its potential as a significant tyrosinase inhibitor.

Table 2: IC50 Values of Standard Tyrosinase Inhibitors

InhibitorTyrosinase SourceIC50 Value (µM)
Kojic AcidMushroom17.76 - 84.41
HydroquinoneMushroomVariable, can act as a substrate
ArbutinMushroom>200
ThiamidolHuman1.1

Mechanism of Action

5-Methylresorcinol (Orcinol) exerts its anti-melanogenic effects through a multi-faceted mechanism that includes direct inhibition of the tyrosinase enzyme and modulation of key cellular signaling pathways that regulate melanin (B1238610) synthesis.

Direct Tyrosinase Inhibition

Resorcinol derivatives can act as competitive inhibitors, binding to the active site of tyrosinase and preventing the natural substrates, L-tyrosine and L-DOPA, from binding.[2] Some studies also suggest that certain resorcinols can act as "suicide substrates," where the enzyme catalyzes the inhibitor, leading to an intermediate that irreversibly inactivates the enzyme.[4]

Modulation of Melanogenesis Signaling Pathways

Beyond direct enzyme inhibition, 5-Methylresorcinol influences the expression of key genes involved in melanogenesis by modulating intracellular signaling cascades.

  • MAPK/ERK Pathway Activation: Studies on B16F10 melanoma cells have shown that orcinol upregulates the phosphorylation of extracellular signal-regulated kinase (ERK).[5] Activated ERK can lead to the degradation of Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic gene expression.[5] By reducing MITF levels, orcinol consequently downregulates the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome (B613829) tautomerase (DCT).[5]

  • Suppression of cAMP Signaling: The parent compound, resorcinol, has been shown to reduce intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and the activity of Protein Kinase A (PKA) in B16F10 cells.[6][7] The cAMP/PKA pathway is a primary signaling route that leads to the activation of CREB (cAMP response element-binding protein), which in turn promotes the transcription of MITF.[8] By suppressing this pathway, resorcinol derivatives can effectively decrease the transcription of MITF and subsequent melanogenic enzymes.[6][7]

  • Activation of p38 MAPK Signaling: In addition to suppressing the cAMP pathway, resorcinol has been observed to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[6][9] Activation of the p38 MAPK pathway has also been linked to the downregulation of melanogenesis, creating a dual-pronged approach to inhibiting melanin production.[10][11]

Visualization of Mechanisms

Melanogenesis_Inhibition cluster_pathway Cellular Signaling cluster_inhibitor 5-Methylresorcinol Action cluster_melanosome Melanosome cAMP cAMP PKA PKA cAMP->PKA MITF MITF (Master Regulator) PKA->MITF Activates Transcription p38 p38 MAPK p38->MITF Inhibits ERK ERK ERK->MITF Inhibits/ Degrades Tyrosinase Tyrosinase (TYR) TRP-1, TRP-2 MITF->Tyrosinase Upregulates Expression Resorcinol 5-Methylresorcinol Resorcinol->cAMP Suppresses Resorcinol->p38 Activates Resorcinol->ERK Activates Resorcinol->Tyrosinase Direct Inhibition LTyr L-Tyrosine Tyrosinase->LTyr LDopa L-DOPA Tyrosinase->LDopa Melanin Melanin Production LTyr->LDopa Hydroxylation LDopa->Melanin Oxidation

Caption: Mechanism of 5-Methylresorcinol in inhibiting melanogenesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound as a tyrosinase inhibitor.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Dissolve 5-Methylresorcinol and Kojic Acid in DMSO to create concentrated stock solutions, then prepare serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add test compound dilution, phosphate buffer, and tyrosinase solution.

    • Control Wells: Add vehicle (DMSO in buffer), phosphate buffer, and tyrosinase solution.

    • Blank Wells: Add test compound dilution and phosphate buffer (no enzyme).

    • Positive Control Wells: Add Kojic acid dilution, phosphate buffer, and tyrosinase solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at ~475 nm (for dopachrome formation) in kinetic mode for a set period (e.g., 20-30 minutes).

  • Calculation:

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • Determine the percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100

    • Plot percent inhibition against a range of test compound concentrations to determine the IC50 value.

Cell-Based Melanin Content Assay

This assay quantifies the effect of the test compound on melanin production in a cellular context, typically using B16F10 murine melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.[12][13]

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 1N NaOH with 10% DMSO

  • Microplate reader

Procedure:

  • Cell Culture: Culture B16F10 cells in complete medium in a humidified incubator at 37°C with 5% CO2.[14]

  • Seeding: Seed the cells into culture plates (e.g., 24-well or 96-well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 5-Methylresorcinol for a specified period (e.g., 48-72 hours). A vehicle control (DMSO) should be included.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Harvest the cells using Trypsin-EDTA and centrifuge to form a pellet.

    • Lyse the cell pellet by adding the NaOH/DMSO solution and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

  • Measurement: Measure the absorbance of the lysate at 405-470 nm.

  • Normalization: The melanin content can be normalized to the total protein content of the cells (determined by a separate protein assay like BCA) or expressed as a percentage of the control.

Western Blot Analysis for Melanogenic Proteins

This protocol is used to determine if 5-Methylresorcinol affects the protein expression levels of key melanogenic enzymes and transcription factors.

Materials:

  • Treated B16F10 cell lysates (from section 3.2)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Tyrosinase) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL reagents. Capture the chemiluminescent signal using an imaging system.[15][16]

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.[17]

Visualization of Experimental Workflow

Experimental_Workflow node_start Start: Evaluate 5-Methylresorcinol node_invitro Step 1: In Vitro Assay (Mushroom Tyrosinase) node_start->node_invitro node_ic50 Determine Direct Inhibition & Calculate IC50 node_invitro->node_ic50 node_cellculture Step 2: Cell Culture (B16F10 Melanoma Cells) node_ic50->node_cellculture node_melanin Measure Cellular Melanin Content node_cellculture->node_melanin node_western Step 3: Western Blot Analysis node_cellculture->node_western node_end Conclusion: Characterize Anti-Melanogenic Activity node_melanin->node_end node_protein Analyze Protein Expression (MITF, Tyrosinase, etc.) node_western->node_protein node_protein->node_end

Caption: Workflow for evaluating 5-Methylresorcinol as a tyrosinase inhibitor.

Conclusion

This compound presents a compelling profile as a tyrosinase inhibitor for applications in dermatology and cosmetics. Its mechanism of action extends beyond simple enzymatic inhibition to include the modulation of critical cellular signaling pathways like the MAPK/ERK and cAMP cascades, which govern the expression of melanogenic genes. The experimental protocols detailed herein provide a robust framework for the systematic evaluation of its efficacy and mechanism. Further research, particularly involving human tyrosinase and in vivo models, will be crucial to fully elucidate its potential as a next-generation depigmenting agent.

References

Anxiolytic Properties of 5-Methylresorcinol Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylresorcinol monohydrate, also known as orcinol (B57675) monohydrate, is a naturally occurring phenolic compound that has demonstrated notable anxiolytic properties in preclinical studies. Research indicates its potential as a therapeutic agent for anxiety disorders, exhibiting efficacy in animal models without the sedative side effects commonly associated with traditional anxiolytics.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on the anxiolytic effects of this compound, including quantitative behavioral data, detailed experimental protocols, and a discussion of potential mechanisms of action. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety and related behavioral disturbances. While existing treatments, such as benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs), are effective for many individuals, they are often accompanied by undesirable side effects, including sedation, dependence, and withdrawal symptoms. This has spurred the search for novel anxiolytic agents with improved safety and tolerability profiles. This compound has emerged as a promising candidate due to its demonstrated anxiolytic activity in rodent models.[2][3] Studies have shown that its active component, orcinol, can cross the blood-brain barrier, a prerequisite for centrally acting drugs.[1][2][3]

Quantitative Behavioral Data

The anxiolytic effects of this compound (OM) have been quantified in mice using standardized behavioral assays. The data presented below is summarized from a key study in the field. The experiments involved oral administration of OM at various doses, with diazepam, a well-established anxiolytic, used as a positive control.

Table 1: Effects of this compound on the Elevated Plus-Maze (EPM) Test in Mice
Treatment Group (Oral Administration)Dose (mg/kg)Time Spent in Open Arms (s, Mean ± SEM)Number of Entries into Open Arms (Mean ± SEM)
Vehicle (Control)-25.3 ± 3.15.2 ± 0.8
This compound (OM)2.548.2 ± 5.5 8.9 ± 1.1
This compound (OM)555.6 ± 6.3 9.8 ± 1.2**
This compound (OM)1030.1 ± 4.26.1 ± 0.9
Diazepam168.7 ± 7.111.5 ± 1.4***

*Data are presented as mean ± standard error of the mean (SEM). **p < 0.01, **p < 0.001 compared to the vehicle control group.

Table 2: Effects of this compound on the Hole-Board Test (HBT) in Mice
Treatment Group (Oral Administration)Dose (mg/kg)Number of Head-Dips (Mean ± SEM)
Vehicle (Control)-18.5 ± 2.1
This compound (OM)2.528.9 ± 3.2**
This compound (OM)531.6 ± 3.5
This compound (OM)1022.3 ± 2.8
Diazepam535.4 ± 3.9

*Data are presented as mean ± standard error of the mean (SEM). **p < 0.01, **p < 0.001 compared to the vehicle control group.

Table 3: Effects of this compound on the Open-Field Test (OFT) in Mice
Treatment Group (Oral Administration)Dose (mg/kg)Total Distance Traveled (cm, Mean ± SEM)
Vehicle (Control)-2350 ± 150
This compound (OM)2.52410 ± 160
This compound (OM)52380 ± 140
This compound (OM)102330 ± 170
Diazepam12290 ± 130

Data are presented as mean ± standard error of the mean (SEM). No significant differences were observed between the groups, indicating a lack of sedative or stimulant effects on locomotor activity.[2][3]

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used to evaluate the anxiolytic properties of this compound.

Animals
  • Species: Male Kunming mice

  • Weight: 18-22 g

  • Housing: Housed in groups of 10 per cage with free access to food and water.

  • Environment: Maintained on a 12-hour light/dark cycle at a controlled temperature (23 ± 2°C) and humidity (55 ± 5%).

  • Acclimatization: Animals were allowed to acclimatize to the laboratory conditions for at least one week before the experiments.

Drug Administration
  • This compound and diazepam were suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • The vehicle (0.5% CMC-Na) was administered to the control group.

  • All substances were administered orally (p.o.) 30 minutes before the behavioral tests.

Elevated Plus-Maze (EPM) Test
  • Apparatus: A plus-shaped maze made of black polypropylene, elevated 50 cm above the floor. It consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).

  • Procedure:

    • Each mouse was individually placed on the central platform, facing one of the open arms.

    • The behavior of the mouse was recorded for 5 minutes using a video camera mounted above the maze.

    • The time spent in the open arms and the number of entries into the open arms were scored. An entry was defined as all four paws entering an arm.

    • The maze was cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.

Hole-Board Test (HBT)
  • Apparatus: A square wooden board (40 x 40 cm) with 16 equally spaced holes (3 cm in diameter) on the floor. The board was elevated 15 cm from the ground.

  • Procedure:

    • Each mouse was placed in the center of the board.

    • The number of head-dips into the holes was recorded for 5 minutes. A head-dip was counted when the mouse dipped its head into a hole up to the level of its ears.

    • The apparatus was cleaned with 70% ethanol after each trial.

Open-Field Test (OFT)
  • Apparatus: A square arena (100 x 100 x 40 cm) made of wood with a black floor divided into 25 equal squares by white lines.

  • Procedure:

    • Each mouse was placed in the center of the arena.

    • The total distance traveled (number of squares crossed with all four paws) was recorded for 5 minutes.

    • The arena was cleaned with 70% ethanol between each test.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the anxiolytic effects of this compound has not yet been fully elucidated. However, based on the pharmacology of other anxiolytic agents and the chemical nature of phenolic compounds, several potential pathways can be hypothesized.

Potential Involvement of GABAergic System

The GABAA receptor, a ligand-gated ion channel, is the primary target for benzodiazepines and other anxiolytic drugs. The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. It is plausible that this compound may act as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA and thereby producing an anxiolytic effect.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_receptor GABA-A Receptor GABA_release->GABA_A_receptor GABA binds Chloride_channel Cl- Channel GABA_A_receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_channel->Hyperpolarization Cl- influx Anxiolytic_effect Anxiolytic Effect Hyperpolarization->Anxiolytic_effect Leads to OM 5-Methylresorcinol Monohydrate (Hypothetical) OM->GABA_A_receptor Positive Allosteric Modulation?

Hypothesized GABAergic Signaling Pathway
Potential Interaction with the Serotonergic System

The serotonergic system plays a crucial role in the regulation of mood and anxiety. SSRIs, a major class of anxiolytics, function by increasing the synaptic availability of serotonin. It is possible that this compound could modulate serotonergic neurotransmission, either by affecting serotonin synthesis, release, or reuptake, or by interacting with serotonin receptors.

SerotoninSignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release SERT SERT (Reuptake Transporter) Serotonin_release->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_release->Serotonin_receptor Serotonin binds Neuronal_signaling Downstream Signaling Serotonin_receptor->Neuronal_signaling Anxiolytic_effect Anxiolytic Effect Neuronal_signaling->Anxiolytic_effect Leads to OM 5-Methylresorcinol Monohydrate (Hypothetical) OM->SERT Inhibition? OM->Serotonin_receptor Modulation?

Hypothesized Serotonergic Signaling Pathway
Experimental Workflow for Behavioral Studies

The following diagram illustrates the general workflow for conducting behavioral studies to assess the anxiolytic effects of a test compound like this compound.

ExperimentalWorkflow cluster_testing Behavioral Testing (5 min each) start Start: Animal Acclimatization drug_prep Preparation of This compound and Vehicle start->drug_prep animal_groups Random Assignment of Mice to Treatment Groups drug_prep->animal_groups administration Oral Administration of Test Compound/Vehicle animal_groups->administration waiting 30-minute Waiting Period administration->waiting EPM Elevated Plus-Maze waiting->EPM HBT Hole-Board Test waiting->HBT OFT Open-Field Test waiting->OFT data_collection Video Recording and Data Collection EPM->data_collection HBT->data_collection OFT->data_collection data_analysis Statistical Analysis (ANOVA, post-hoc tests) data_collection->data_analysis results Results Interpretation data_analysis->results end End results->end

Experimental Workflow Diagram

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses significant anxiolytic properties. The dose-dependent increase in open-arm exploration in the EPM and head-dipping behavior in the HBT, without affecting general locomotor activity in the OFT, points towards a specific anxiolytic effect rather than general sedation.

Future research should focus on several key areas:

  • Elucidation of the Mechanism of Action: In-depth pharmacological studies are required to identify the specific molecular targets of this compound. This should include binding assays and functional studies on GABAA, serotonin, and other relevant neurotransmitter receptors.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent.

  • Toxicology and Safety Studies: Comprehensive safety and toxicology studies in various animal models are necessary to establish a safe dose range for potential clinical trials.

  • Efficacy in Other Anxiety Models: Evaluating the efficacy of this compound in other animal models of anxiety, such as the light-dark box test and the marble-burying test, would provide a more complete picture of its anxiolytic profile.

Conclusion

This compound represents a promising lead compound for the development of novel anxiolytic drugs. Its efficacy in preclinical models, coupled with a lack of sedative effects, makes it an attractive candidate for further investigation. The detailed data and protocols provided in this guide are intended to facilitate future research in this area and accelerate the potential translation of this compound into a clinically useful therapeutic for anxiety disorders.

References

Cytotoxicity of 5-Methylresorcinol Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cytotoxic properties of 5-Methylresorcinol monohydrate, also known as Orcinol (B57675) monohydrate. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development in this area.

Quantitative Cytotoxicity Data

The cytotoxic effects of 5-Methylresorcinol (Orcinol) have been evaluated across various cell lines. The following tables summarize the available quantitative data from published studies.

Table 1: Cytotoxicity of 5-Methylresorcinol (Orcinol) on Human Colorectal Cancer Cells (SW480)

Concentration (mM)Mean Cell Viability (%)Standard Deviation (±)
1Not specifiedNot specified
584.841.69
1046.941.97
1531.981.56
2013.880.63
2512.500.65

Data from a study on SW480 human colorectal cancer cells treated for 24 hours.[1]

Table 2: Apoptotic Effect of 5-Methylresorcinol (Orcinol) on SW480 Cells

Treatment GroupEarly Apoptotic Cell Population (%)Standard Deviation (±)
Control0.600.11
25 mM Orcinol12.061.22

Data from Annexin V binding analysis on SW480 cells treated for 24 hours.[1]

Table 3: Cytotoxicity of this compound on Various Cell Lines

Cell LineConcentration (µM)Incubation Time (h)Inhibition Rate (%)
Hs68 (Human foreskin fibroblast)Not specified24101.7
B16 (Murine melanoma)Not specified72104.4

This data indicates a high level of cytotoxicity, with inhibition rates exceeding 100%, which may suggest off-target effects or issues with the assay at the tested concentration.[2]

Table 4: Comparative Cytotoxicity of Orcinol and Related Compounds on L929 Cells

CompoundCytotoxicity Level
HydroquinoneHigh
Orcinol (5-Methylresorcinol) Lower than hydroquinone, higher than resorcinol
ResorcinolLow
OlivetolLower than hydroquinone, higher than resorcinol

Qualitative comparison from a study on the mouse fibroblast cell line L929.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of cytotoxicity studies. The following are protocols derived from the literature for key experiments.

Cell Viability MTT Assay for SW480 Cells

This protocol is based on the methodology used to assess the cytotoxicity of orcinol on SW480 human colorectal cancer cells.[1]

Materials:

  • SW480 human colorectal cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound (Orcinol)

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: SW480 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 9 x 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from 1 mM to 25 mM. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the compound. A control group is treated with medium containing the same concentration of DMSO used for the highest compound concentration.

  • Incubation: The treated plates are incubated for 24 hours at 37°C.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group.

Apoptosis Detection by Annexin V Staining

This protocol describes the general steps for assessing apoptosis using Annexin V staining, as mentioned in the study on SW480 cells.[1]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer (e.g., Muse® Cell Analyzer)

Procedure:

  • Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using a gentle cell scraper or trypsinization.

  • Cell Washing: The collected cells are washed twice with cold PBS (Phosphate-Buffered Saline).

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to 100 µL of the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

Visualizations: Workflows and Pathways

Visual representations of experimental processes and biological pathways can aid in understanding complex data and mechanisms.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SW480, L929, B16) cell_seeding Cell Seeding (e.g., 96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (5-Methylresorcinol in DMSO) treatment Treatment with Compound (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_acquisition Data Acquisition (Microplate Reader/Flow Cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition quantification Quantification (% Viability, % Apoptosis, IC50) data_acquisition->quantification

Figure 1: General experimental workflow for cytotoxicity studies.
Potential Signaling Pathways in 5-Methylresorcinol-Induced Apoptosis

While the precise signaling cascade initiated by this compound is not yet fully elucidated, the induction of apoptosis suggests the involvement of key regulatory pathways. A derivative, Orcinol gentiobioside, has been shown to promote apoptosis via JNK1 signaling.[4] Generally, apoptosis is executed through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases.

Figure 2: Generalized intrinsic and extrinsic apoptosis pathways.

Conclusion

The available data indicates that this compound exhibits cytotoxic and pro-apoptotic effects in various cell lines, particularly in the SW480 human colorectal cancer cell line.[1] However, a comprehensive understanding of its potency across a wider range of cancer cells, as indicated by IC50 values, is still lacking. Furthermore, while the induction of apoptosis is evident, the specific molecular targets and signaling pathways directly modulated by this compound require further investigation. Future studies should focus on determining IC50 values in a broader panel of cell lines, elucidating the detailed mechanism of action, including the roles of specific caspases and Bcl-2 family proteins, and exploring its potential as a therapeutic agent.

References

5-Methylresorcinol: A Technical Whitepaper on its Antioxidant and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylresorcinol, a phenolic compound belonging to the resorcinol (B1680541) family, has garnered scientific interest for its potential biological activities. This technical guide provides an in-depth analysis of the antioxidant and antimicrobial effects of 5-Methylresorcinol, presenting available quantitative data, detailed experimental methodologies, and a review of its proposed mechanisms of action. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic and preservative potential of this molecule.

Introduction

5-Methylresorcinol, also known as orcinol, is an aromatic organic compound. Structurally, it is a derivative of resorcinol with a methyl group at the 5-position. Like other alkylresorcinols, its biological activities are of interest in various fields, including cosmetics, pharmaceuticals, and the food industry.[1] This whitepaper focuses specifically on its scientifically evaluated antioxidant and antimicrobial properties.

Antioxidant Effects of 5-Methylresorcinol

The antioxidant capacity of phenolic compounds like 5-Methylresorcinol is primarily attributed to their ability to act as free radical scavengers.[2] The hydroxyl groups on the benzene (B151609) ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2]

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for 5-Methylresorcinol and related resorcinols involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical. This process neutralizes the radical and results in the formation of a more stable phenoxyl radical, which can be further stabilized by resonance. This action helps to terminate oxidative chain reactions.

Antioxidant_Mechanism 5-Methylresorcinol 5-Methylresorcinol Phenoxyl_Radical Stabilized 5-Methylresorcinol Radical 5-Methylresorcinol->Phenoxyl_Radical Donates H• Free_Radical Free Radical (e.g., ROO•) Neutralized_Molecule Neutralized Molecule (e.g., ROOH) Free_Radical->Neutralized_Molecule Accepts H•

General mechanism of 5-Methylresorcinol as a free radical scavenger.
Quantitative Antioxidant Activity

Quantitative data on the antioxidant activity of 5-Methylresorcinol is limited in publicly available literature. Studies on other alkylresorcinols suggest that their antioxidant efficacy can be influenced by the length of the alkyl chain.[3] Some reports indicate that while alkylresorcinols do possess antioxidant activity, it may be less potent compared to well-known antioxidants like ferulic acid, Trolox, and tocopherols (B72186) in standard assays such as DPPH and FRAP.[3][4]

Table 1: Comparative Antioxidant Potential of Alkylresorcinols and Standard Antioxidants

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µmol Fe(II)/µmol)Notes
5-Alkylresorcinols (General) Data not widely availableData not widely availableReported to have ~10% of Ferulic Acid's activityActivity is influenced by alkyl chain length.[3][4]
Gallic Acid ~5 - 15~2 - 10HighA potent antioxidant, often used as a positive control.[4]
Quercetin ~2 - 10~1 - 5Very HighA flavonoid known for its strong antioxidant properties.[4]
Trolox ~40 - 100~5 - 15Standard ReferenceA water-soluble analog of vitamin E, commonly used as a standard.[4]

Note: The IC50 values for the standard antioxidants are approximate ranges compiled from various studies and can vary based on specific experimental conditions.[4]

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[2]

  • Reagents and Materials:

    • 5-Methylresorcinol

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (analytical grade)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader (517 nm)

    • Pipettes and tips

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[2][5]

    • Preparation of Sample Solutions: Prepare a stock solution of 5-Methylresorcinol in methanol or ethanol. From the stock solution, create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[2]

    • Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox at the same concentrations as the test sample.[2]

    • Assay Protocol:

      • In a 96-well microplate, add 100 µL of the DPPH solution to each well.[2]

      • Add 100 µL of the different concentrations of 5-Methylresorcinol, positive control, or the solvent (as a blank) to the respective wells.[2]

      • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2][5]

    • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[2][5]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the sample.[2]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Add_DPPH Add 100 µL DPPH to 96-well plate DPPH_Sol->Add_DPPH Sample_Sol Prepare Serial Dilutions of 5-Methylresorcinol Add_Sample Add 100 µL Sample, Control, or Blank Sample_Sol->Add_Sample Control_Sol Prepare Serial Dilutions of Positive Control Control_Sol->Add_Sample Add_DPPH->Add_Sample Incubate Incubate in Dark (30 min, RT) Add_Sample->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Experimental workflow for the DPPH radical scavenging assay.

Antimicrobial Effects of 5-Methylresorcinol

5-Methylresorcinol has demonstrated antimicrobial properties, although its efficacy varies depending on the microbial species. The amphiphilic nature of alkylresorcinols is believed to be central to their antimicrobial action, allowing them to interact with and disrupt microbial cell membranes.[6]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of 5-Methylresorcinol and other alkylresorcinols is primarily attributed to their ability to disrupt the integrity of the microbial cell membrane.[6] The hydrophobic alkyl chain inserts into the lipid bilayer, while the hydrophilic resorcinol head remains at the membrane surface. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[6] Gram-positive bacteria are often more susceptible than Gram-negative bacteria, as the latter's outer membrane can act as a barrier to hydrophobic compounds.[6]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 5-Methylresorcinol has been quantified against specific microorganisms, with data indicating varied levels of activity.

Table 2: Minimum Inhibitory Concentrations (MIC) of 5-Methylresorcinol

MicroorganismStrainMIC (mg/L)Notes
Mycobacterium smegmatis-300Poor activity observed.[7]
Staphylococcus aureus->5000Very low activity observed.[7]

Other dialkylresorcinols have shown more potent activity. For instance, 2-hexyl-5-methylresorcinol (B14651091) inhibited Staphylococcus aureus at concentrations ≤ 10 µg/mL and the fungi Aspergillus fumigatus and Fusarium culmorum at 50 µg/mL.[8] This highlights the significant influence of the alkyl chain on antimicrobial potency.

Experimental Protocols for Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after incubation.[9] The broth microdilution method is a standard procedure.[10][11]

  • Materials:

    • 5-Methylresorcinol

    • Sterile 96-well microtiter plates

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Bacterial cultures

    • Positive control antibiotic

    • Solvent for 5-Methylresorcinol (e.g., DMSO)

    • Incubator

  • Procedure:

    • Preparation of Stock Solution: Prepare a concentrated stock solution of 5-Methylresorcinol in a suitable solvent.[10]

    • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of 5-Methylresorcinol in the broth medium to achieve a range of concentrations.[10][11]

    • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.[10]

    • Inoculation: Add the bacterial inoculum to each well containing the diluted 5-Methylresorcinol and control wells (growth control, sterility control, and positive control).[10]

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[10]

    • MIC Determination: The MIC is the lowest concentration of 5-Methylresorcinol at which no visible bacterial growth is observed.[9][10]

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]

  • Procedure:

    • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.[10]

    • Spread the aliquot onto an appropriate agar (B569324) plate.[10]

    • Incubate the agar plates under the same conditions as the MIC assay.[10]

    • MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a 99.9% reduction in CFU/mL from the initial inoculum.[10]

Antimicrobial_Assay_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Serial_Dilute Serial Dilute 5-Methylresorcinol in 96-well plate Inoculate Inoculate with Bacterial Suspension Serial_Dilute->Inoculate Incubate_MIC Incubate Plate Inoculate->Incubate_MIC Read_MIC Determine MIC (No Visible Growth) Incubate_MIC->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Plate_Agar Plate onto Agar Medium Subculture->Plate_Agar Incubate_MBC Incubate Plates Plate_Agar->Incubate_MBC Read_MBC Determine MBC (No Colony Growth) Incubate_MBC->Read_MBC

Workflow for MIC and MBC Determination.

Signaling Pathways

While direct evidence linking 5-Methylresorcinol to specific signaling pathways in the context of its antioxidant and antimicrobial effects is not extensively documented, studies on the parent compound, resorcinol, have shown involvement in cellular signaling. For instance, the anti-melanogenic effects of resorcinol are mediated through the suppression of the cAMP-PKA-CREB signaling pathway and the activation of the p38 MAPK signaling pathway.[12] Future research is needed to determine if 5-Methylresorcinol exerts its biological effects through similar or distinct signaling cascades.

Conclusion

5-Methylresorcinol exhibits both antioxidant and antimicrobial properties, characteristic of the alkylresorcinol family. Its antioxidant activity is based on a free radical scavenging mechanism, though its potency in vitro may be less than that of some established antioxidants. The antimicrobial effects of 5-Methylresorcinol appear to be modest against the tested strains, with efficacy being highly dependent on the microbial species and the structure of the alkylresorcinol. The provided experimental protocols offer a standardized approach for further investigation and comparison of its bioactivities. This technical guide consolidates the current understanding of 5-Methylresorcinol and serves as a foundational resource for future research and development in the pharmaceutical and related industries.

References

A Comprehensive Technical Guide to 5-Methylresorcinol Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methylresorcinol, also known as orcinol (B57675), is a naturally occurring dihydroxy phenolic compound. Its monohydrate form is of significant interest to researchers, scientists, and drug development professionals due to its versatile chemical properties and biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of 5-methylresorcinol monohydrate, complete with experimental protocols and visual representations of its interactions and synthesis.

Physical and Chemical Properties

This compound is a white to light brown crystalline solid.[1][2] It is known to be sensitive to air and light and is hygroscopic.[2] The compound is soluble in water, methanol, and diethyl ether.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of 5-methylresorcinol and its monohydrate form.

PropertyValueReference
IUPAC Name 5-methylbenzene-1,3-diol monohydrate
Synonyms Orcinol monohydrate, 3,5-Dihydroxytoluene monohydrate[3][4][5]
CAS Number 6153-39-5[3][5]
Molecular Formula C₇H₈O₂·H₂O[5]
Molecular Weight 142.15 g/mol [3]
Appearance White to light brown crystalline powder[2]
PropertyValue (Anhydrous)Reference
CAS Number 504-15-4[6]
Molecular Formula C₇H₈O₂[6][7]
Molecular Weight 124.14 g/mol [6][7]
PropertyValue (°C)Value (°F)Reference
Melting Point (Monohydrate) 56 - 61 °C132.8 - 141.8 °F
Melting Point (Anhydrous) 108 - 111 °C226.4 - 231.8 °F
Boiling Point 290 °C554 °F[2]
PropertyValueReference
Solubility in Water Soluble[1]
Solubility in Ethanol Soluble[7]
Solubility in DMSO Soluble[7]

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Melting Point Range: The melting point is reported as the range from T1 to T2. A narrow melting range is indicative of a pure compound.

Solubility Determination (Visual Method)

Objective: To qualitatively and quantitatively determine the solubility of this compound in a given solvent.

Methodology:

  • Solvent Addition: A known volume of the solvent (e.g., 1 mL of water) is added to a test tube.

  • Solute Addition: A small, pre-weighed amount of this compound is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

  • Observation: The solution is visually inspected for any undissolved solid particles.

  • Classification:

    • Soluble: If the entire solid dissolves.

    • Slightly Soluble: If a small portion of the solid dissolves.

    • Insoluble: If the solid does not appear to dissolve.

  • Quantitative Measurement (for soluble compounds): If the compound dissolves, additional pre-weighed portions are added until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The total mass of the dissolved solid is then used to calculate the solubility in g/L or other appropriate units.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key chemical reactions and biological interactions involving 5-methylresorcinol.

Tyrosinase Inhibition by 5-Alkylresorcinols

5-Methylresorcinol is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1][8] It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of its natural substrate, L-DOPA.[8]

Tyrosinase_Inhibition Tyrosinase Tyrosinase (Active Site) Melanin Melanin Tyrosinase->Melanin Catalyzes No_Reaction Inhibition Tyrosinase->No_Reaction Leads to L_DOPA L-DOPA (Substrate) L_DOPA->Tyrosinase Binds to Methylresorcinol 5-Methylresorcinol (Inhibitor) Methylresorcinol->Tyrosinase Competitively Binds

Conceptual diagram of competitive inhibition of tyrosinase.
Experimental Workflow for Bial's Test for Pentoses

Bial's test is a chemical method used to detect the presence of pentoses. The reaction involves the dehydration of pentoses to furfural (B47365) by hydrochloric acid, followed by the condensation of furfural with orcinol (5-methylresorcinol) in the presence of ferric chloride to form a blue-green colored complex.[9][10][11][12][13]

Bials_Test_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_reaction Chemical Reaction cluster_result Result Pentose Pentose Sample Mix Mix Sample and Reagent Pentose->Mix Bials_Reagent Bial's Reagent (Orcinol, HCl, FeCl3) Bials_Reagent->Mix Heat Heat in Boiling Water Bath Mix->Heat Dehydration Pentose -> Furfural (Dehydration by HCl) Heat->Dehydration Condensation Furfural + Orcinol + FeCl3 -> Blue-Green Complex Dehydration->Condensation Observation Observe Color Change Condensation->Observation

Workflow of Bial's test for the detection of pentoses.
Synthesis of 5-Methylresorcinol

A patented method for the synthesis of 5-substituted resorcinols, including 5-methylresorcinol (orcinol), involves the reaction of a tetrolic acid ester with a 3-oxoglutaric acid diester, followed by hydrolysis and decarboxylation.[14]

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product Tetrolic_Ester Tetrolic Acid Ethyl Ester Condensation Condensation Reaction Tetrolic_Ester->Condensation Oxoglutaric_Ester 3-Oxoglutaric Acid Diethyl Ester Oxoglutaric_Ester->Condensation NaH Sodium Hydride (Condensation Agent) NaH->Condensation Intermediate Formation of 2,4-dihydroxy-6-methyl-isophthalic acid diethyl ester Condensation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Orcinol 5-Methylresorcinol (Orcinol) Decarboxylation->Orcinol

Chemical synthesis workflow for 5-Methylresorcinol.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The summarized data and detailed experimental protocols offer valuable resources for researchers in various scientific disciplines. The visualized workflows for its role in tyrosinase inhibition, its application in Bial's test, and its chemical synthesis provide a clear conceptual framework for further investigation and application in drug development and other scientific endeavors. Further research to obtain and analyze detailed spectroscopic data (NMR, IR, UV-Vis) for the monohydrate form is recommended to build a more complete profile of this versatile compound.

References

A Technical Guide to the Solubility of Orcinol Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orcinol (B57675) monohydrate, also known as 5-methylresorcinol monohydrate, is a phenolic compound with a growing presence in pharmaceutical research and development. Its utility as a versatile chemical intermediate and its potential biological activities necessitate a thorough understanding of its physicochemical properties, paramount among which is its solubility. This technical guide provides a detailed overview of the solubility of orcinol monohydrate in various solvents, outlines a standard experimental protocol for its determination, and presents a relevant biochemical pathway in which orcinol is a key reagent. This information is intended to support researchers, scientists, and drug development professionals in formulation, analytical method development, and biochemical studies.

Quantitative Solubility Data

Precise and comprehensive quantitative solubility data for orcinol monohydrate is not extensively available in publicly accessible literature. However, based on available information for both the anhydrous and monohydrate forms, a general solubility profile can be established. The following table summarizes the available quantitative and semi-quantitative data. It is crucial to note the form of the compound (anhydrous or monohydrate) when comparing solubility values, as the presence of water of hydration can influence solubility.

SolventFormSolubilityTemperatureSource / Remarks
WaterMonohydrate~100 mg/mLNot SpecifiedA 10% solution in water is reported to be clear, suggesting a solubility of at least 100 mg/mL.[1][2]
WaterMonohydrate100 mg/mLNot SpecifiedStated solubility in a product datasheet.[3]
WaterAnhydrousMiscible25 °CSuggests very high solubility.[4]
EthanolAnhydrous~30 mg/mLNot Specified[5]
Dimethyl Sulfoxide (DMSO)Anhydrous~30 mg/mLNot Specified[5]
Dimethylformamide (DMF)Anhydrous~30 mg/mLNot Specified[5]
Phosphate-Buffered Saline (PBS), pH 7.2Anhydrous~10 mg/mLNot Specified[5]

Note: The data presented is compiled from various sources and should be used as a guideline. For critical applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed methodology for determining the solubility of orcinol monohydrate.

Objective: To determine the equilibrium solubility of orcinol monohydrate in a selected solvent at a specified temperature.

Materials:

  • Orcinol monohydrate (of known purity)

  • Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer)

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of orcinol monohydrate to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the solvent of interest to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of orcinol monohydrate.

    • A pre-established calibration curve of known concentrations of orcinol monohydrate in the same solvent is required for accurate quantification.

  • Data Analysis:

    • Calculate the concentration of orcinol monohydrate in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of a Relevant Biochemical Pathway: Bial's Test

Orcinol is a key reagent in Bial's test, a colorimetric assay used to detect the presence of pentoses (five-carbon sugars). The test is relevant in biochemical and clinical settings. The following diagram illustrates the chemical transformations involved in Bial's test.

Bial_Test_Mechanism cluster_pentose Pentose Sugar cluster_reagents Reagents cluster_reaction Reaction Cascade Pentose Pentose Furfural Furfural Pentose->Furfural Dehydration HCl Conc. HCl FeCl3 FeCl3 Condensation_Product Condensation Product Orcinol Orcinol Furfural->Condensation_Product Condensation Colored_Complex Blue-Green Complex Condensation_Product->Colored_Complex Oxidation

Caption: Mechanism of Bial's Test for Pentose Detection.

This technical guide provides a consolidated overview of the solubility of orcinol monohydrate, a critical parameter for its application in research and drug development. While a comprehensive quantitative dataset remains to be fully established in the literature, the provided information offers a solid foundation for scientists and researchers. The detailed experimental protocol for the shake-flask method equips laboratories with a reliable means to determine solubility under their specific experimental conditions. Furthermore, the visualization of Bial's test illustrates a key biochemical application of orcinol, highlighting its role as a valuable analytical reagent. Further research into the temperature-dependent solubility of orcinol monohydrate in a wider range of pharmaceutically relevant solvents would be a valuable contribution to the field.

References

An In-depth Technical Guide to 5-Methylresorcinol Monohydrate (CAS: 6153-39-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylresorcinol, also known as orcinol, is a naturally occurring dihydroxy phenolic compound found in various species of lichens.[1] Its monohydrate form, with the CAS number 6153-39-5, is of significant interest in various scientific fields due to its diverse biological activities. This technical guide provides a comprehensive overview of 5-methylresorcinol monohydrate, focusing on its chemical and physical properties, synthesis and purification, and key biological activities with detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2][3] It is known to be sensitive to air and light.[4] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 6153-39-5[2][4]
Molecular Formula C₇H₁₀O₃[1][2]
Molecular Weight 142.15 g/mol [2][4]
Melting Point 56-61 °C[2]
Boiling Point 290 °C[2]
Density 1.29 g/cm³[2]
Solubility Soluble in water (50 mg/mL)[2]
Appearance White to light yellow to light orange powder to crystal[5]
Synonyms Orcinol monohydrate, 3,5-Dihydroxytoluene monohydrate, 5-Methyl-1,3-benzenediol monohydrate[3][4]

Synthesis and Purification

Several methods for the synthesis of 5-methylresorcinol have been reported. A common approach involves the multi-step conversion of 3,5-dinitro-p-toluenesulfonic acid.

Synthesis Protocol

A representative synthesis protocol is as follows:

  • Step 1: Reduction of 3,5-dinitro-p-toluenesulfonic acid. 3,5-dinitro-p-toluenesulfonic acid is reduced using a suitable reducing agent, such as tin and hydrochloric acid, to yield 3,5-diamino-p-toluenesulfonic acid.

  • Step 2: Diazotization. The resulting diamino compound is then diazotized using sodium nitrite (B80452) and a strong acid, like sulfuric acid, at a low temperature to form the corresponding diazonium salt.

  • Step 3: Hydrolysis. The diazonium salt is subsequently hydrolyzed by heating in an acidic aqueous solution. This step replaces the diazonium groups with hydroxyl groups, yielding 5-methylresorcinol.

Purification Method

Purification of the synthesized 5-methylresorcinol can be achieved through recrystallization. A common procedure involves:

  • Dissolving the crude product in a minimal amount of hot water.

  • Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collecting the crystals by vacuum filtration.

  • Washing the crystals with a small amount of cold water.

  • Drying the purified crystals under vacuum.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including tyrosinase inhibition, cytotoxicity, and anxiolytic effects. It is also known to modulate cellular signaling pathways involved in melanogenesis.

Tyrosinase Inhibition

5-Methylresorcinol is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[5] This property makes it a compound of interest for applications in cosmetics and for the treatment of hyperpigmentation disorders.

This assay is a common in vitro method to screen for tyrosinase inhibitors.[6][7][8][9][10][11][12][13]

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

    • Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Prepare fresh and keep on ice.

    • L-DOPA Solution (e.g., 10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh as it is prone to auto-oxidation.

    • Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration. Prepare serial dilutions as needed.

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.

    • Include a negative control (with solvent instead of the test compound) and a positive control (with a known tyrosinase inhibitor like kojic acid).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader and continue to take readings at regular intervals (e.g., every minute) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity

Studies have shown that 5-methylresorcinol can exhibit cytotoxic effects against certain cell lines, such as B16 melanoma cells and Hs68 human foreskin fibroblasts.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

  • Cell Culture:

    • Culture B16 or Hs68 cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours).

    • Include untreated cells as a negative control.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value can be determined from a dose-response curve.

Anxiolytic Activity

5-Methylresorcinol has been reported to possess anxiolytic-like properties.

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[17][18][19][20][21][22][23][24][25]

  • Apparatus:

    • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or a vehicle control to the animals (e.g., via oral gavage) at a specified time before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the animal's behavior using a video camera.

  • Data Analysis:

    • Measure the time spent in the open arms and the closed arms.

    • Measure the number of entries into the open and closed arms.

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Modulation of Signaling Pathways

5-Methylresorcinol and its parent compound, resorcinol (B1680541), have been shown to influence key signaling pathways involved in cellular processes such as melanogenesis.[5][26]

Inhibition of the cAMP Signaling Pathway

Resorcinol has been demonstrated to reduce intracellular levels of cyclic AMP (cAMP) and the activity of protein kinase A (PKA).[5][26] This pathway is a critical regulator of melanogenesis. The proposed mechanism involves the downregulation of adenylyl cyclase activity, leading to decreased cAMP production. This, in turn, reduces the activation of PKA and the subsequent phosphorylation of the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB is a key activator of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.

cAMP_Pathway 5-Methylresorcinol 5-Methylresorcinol AC Adenylyl Cyclase 5-Methylresorcinol->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Upregulation Melanogenesis Melanogenesis MITF->Melanogenesis Upregulation of melanogenic genes

Inhibition of the cAMP signaling pathway by 5-Methylresorcinol.

Activation of the p38 MAPK Signaling Pathway

Conversely, resorcinol has been found to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[5][26] The activation of the p38 MAPK pathway has been linked to the downregulation of melanogenesis. The upstream activators of p38 MAPK in response to phenolic compounds can include various cellular stresses and receptor-mediated signals, often involving MAP2Ks such as MKK3 and MKK6.[27][28][29][30][31] Activated p38 MAPK can then influence the expression of melanogenic genes, potentially through the regulation of MITF activity or stability.

p38_MAPK_Pathway 5-Methylresorcinol 5-Methylresorcinol Upstream_Activators Upstream Activators (e.g., MKK3/6) 5-Methylresorcinol->Upstream_Activators p38_MAPK p38 MAPK Upstream_Activators->p38_MAPK p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation MITF MITF p_p38_MAPK->MITF Downregulation Melanogenesis Melanogenesis MITF->Melanogenesis Upregulation of melanogenic genes

Activation of the p38 MAPK signaling pathway by 5-Methylresorcinol.

Experimental Workflow: Assessing Melanogenesis Inhibition

A typical workflow for evaluating the inhibitory effect of this compound on melanogenesis in a cell-based model is outlined below.[32][33][34]

Melanogenesis_Inhibition_Workflow start Start cell_culture Culture B16F10 Melanoma Cells start->cell_culture treatment Treat cells with 5-Methylresorcinol and α-MSH cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation harvest Harvest Cells incubation->harvest cell_lysis Lyse Cells harvest->cell_lysis melanin_assay Melanin Content Assay (Abs @ 405 nm) cell_lysis->melanin_assay protein_assay Protein Content Assay (e.g., BCA) cell_lysis->protein_assay data_analysis Data Analysis: Normalize Melanin to Protein Content melanin_assay->data_analysis protein_assay->data_analysis end End data_analysis->end

Workflow for assessing melanogenesis inhibition.

Conclusion

This compound is a multifaceted compound with a range of biological activities that warrant further investigation. Its well-documented role as a tyrosinase inhibitor, coupled with its cytotoxic and anxiolytic properties, makes it a valuable tool for researchers in various disciplines. The detailed experimental protocols and insights into its modulation of key signaling pathways provided in this guide are intended to facilitate future research and development efforts. As our understanding of the molecular mechanisms underlying the effects of 5-methylresorcinol continues to grow, so too will its potential applications in the fields of dermatology, pharmacology, and beyond.

References

Natural sources and discovery of orcinol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources, Discovery, and Derivatives of Orcinol (B57675)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol, a dihydroxytoluene, and its vast array of derivatives represent a significant class of naturally occurring phenolic compounds with diverse biological activities. Primarily found in lichens, these molecules have garnered considerable interest in the scientific community, particularly for their potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of orcinol and its derivatives, the history of their discovery, and detailed methodologies for their extraction, isolation, and characterization. Furthermore, it delves into the biosynthetic pathways responsible for their production in nature and outlines a typical workflow for the discovery of novel bioactive compounds from lichens. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Orcinol (3,5-dihydroxytoluene) is a phenolic compound that serves as the structural backbone for a multitude of secondary metabolites, especially within the symbiotic organisms known as lichens.[1] These derivatives, which include depsides, depsidones, and dibenzofurans, are products of the polyketide biosynthetic pathway and exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.[2][3] The unique chemical structures and potent bioactivities of orcinol and its derivatives make them attractive targets for natural product-based drug discovery programs. This guide aims to provide a detailed technical overview of these fascinating compounds.

Natural Sources and Discovery

The primary and most diverse natural sources of orcinol and its derivatives are lichens, which are composite organisms arising from algae or cyanobacteria living among filaments of multiple fungi species in a symbiotic relationship.[1] Orcinol itself was first isolated from lichens in 1829 by the French chemist Pierre Jean Robiquet.[4] Historically, lichens were used to produce dyes, with the violet dye orcein (B1677455) being derived from orcinol-containing species like Roccella tinctoria.[1]

Beyond lichens, orcinol has also been identified as a metabolite in some fungi and has been detected in the "toxic glue" of the ant species Camponotus saundersi.[5] An industrial source of orcinol is shale oil produced from Kukersite oil shale.[5]

The diversity of orcinol derivatives is particularly rich in lichens. Key classes of these derivatives include:

  • Depsides: These are esters formed from two or more hydroxybenzoic acid units. A common example is lecanoric acid, which is a didepside of orsellinic acid.[6]

  • Depsidones: These are intramolecularly esterified depsides, forming a seven-membered lactone ring.

  • Dibenzofurans: These compounds feature a dibenzofuran (B1670420) core structure.

Quantitative Analysis of Orcinol and its Derivatives in Lichens

The concentration of orcinol and its derivatives can vary significantly between different lichen species and even within the same species collected from different geographical locations or substrates.[5] High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of these compounds.[5][7]

Below is a summary of quantitative data for selected orcinol derivatives found in various lichen species.

Lichen SpeciesDerivativeConcentration (mg/g dry weight)Reference
Parmotrema tinctorum (on nylon mesh)Orsellinic acid6.3 ± 0.7[5]
Methyl orsellinate2.5 ± 0.3[5]
Lecanoric acid394.6 ± 31.1[5]
Atranorin17.2 ± 8.0[5]
Parmotrema tinctorum (on bark)Orsellinic acid6.7 ± 1.9[5]
Methyl orsellinate1.9 ± 0.1[5]
Lecanoric acid376.9 ± 13.5[5]
Atranorin11.8 ± 1.8[5]
Usnea lethariiformisDivaricatinic acidNot specified[8]
Barbatic acidNot specified[8]
Sekikaic acidNot specified[8]
Umbilicaria antarctica (acetone extract)Lecanoric acidMain antioxidant compound[9]

Experimental Protocols

Extraction of Orcinol and its Derivatives from Lichens

The extraction of orcinol and its derivatives from lichen thalli is the initial and crucial step in their isolation and characterization. The choice of solvent and extraction method significantly impacts the yield and profile of the extracted compounds.

4.1.1. Soxhlet Extraction

This method is suitable for exhaustive extraction with a relatively small amount of solvent.

Materials:

  • Dried and powdered lichen material

  • Soxhlet extractor

  • Cellulose (B213188) thimble

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Solvent (e.g., acetone, methanol, or ethyl acetate)[10]

Protocol:

  • Place the powdered lichen material (e.g., 10 g) into a cellulose thimble.[10]

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with the chosen solvent (e.g., 150 mL of methylene (B1212753) chloride).[11]

  • Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and the condenser on top.

  • Heat the solvent in the flask using a heating mantle to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser.[11]

  • The condensed solvent will drip into the thimble containing the lichen material, extracting the soluble compounds.[11]

  • When the solvent level in the main chamber reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask.[11]

  • This cycle is allowed to repeat for several hours (e.g., 4-6 hours) to ensure complete extraction.

  • After extraction, the solvent in the round-bottom flask, now containing the crude extract, is concentrated using a rotary evaporator.[11]

Purification by Silica (B1680970) Gel Column Chromatography

Column chromatography is a standard technique for the separation and purification of individual compounds from the crude lichen extract.[12]

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Crude lichen extract

  • A series of solvents with increasing polarity (e.g., hexane, ethyl acetate (B1210297), and methanol)

  • Collection tubes

Protocol:

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.[12]

    • Add a thin layer of sand on top of the silica gel to protect the surface.[12]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the least polar solvent used for elution.

    • Carefully apply the dissolved sample to the top of the silica gel column.[12]

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluting solvent by adding a more polar solvent (e.g., increasing percentages of ethyl acetate in hexane). This is known as a gradient elution.

    • Collect the eluate in fractions (e.g., 10 mL each) in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired compounds.

    • Combine the fractions containing the pure compound of interest.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Biosynthesis of Orcinol and its Derivatives

The biosynthesis of orcinol and its derivatives in lichens and fungi proceeds through the polyketide pathway. The key precursor is orsellinic acid, which is synthesized by a type I polyketide synthase known as orsellinic acid synthase.[2][13]

Orsellinic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of orsellinic acid from acetyl-CoA and malonyl-CoA, catalyzed by orsellinic acid synthase.

orcinol_biosynthesis cluster_0 Orsellinic Acid Synthase (PKS) cluster_1 Post-PKS Modification acetyl_coa Acetyl-CoA malonyl_coa1 Malonyl-CoA malonyl_coa2 Malonyl-CoA malonyl_coa3 Malonyl-CoA tetraketide Poly-β-ketoacyl ACP malonyl_coa3->tetraketide Condensation (3x) orsellinic_acid Orsellinic Acid tetraketide->orsellinic_acid Cyclization & Aromatization orcinol Orcinol orsellinic_acid->orcinol Decarboxylation lecanoric_acid Lecanoric Acid (Depside) orsellinic_acid->lecanoric_acid Esterification (+ Orsellinic Acid)

Caption: Biosynthesis of Orsellinic Acid and its conversion to Orcinol and Lecanoric Acid.

Experimental Workflow for Bioactive Compound Discovery from Lichens

The discovery of novel bioactive compounds from lichens follows a systematic workflow that integrates extraction, fractionation, bioactivity screening, and structural elucidation.

General Workflow Diagram

The following diagram outlines a typical workflow for the discovery of bioactive natural products from lichens.

drug_discovery_workflow start Lichen Collection & Identification extraction Extraction (e.g., Soxhlet, Maceration) start->extraction fractionation Fractionation (e.g., Column Chromatography) extraction->fractionation bioassay Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) fractionation->bioassay bioassay->fractionation Inactive active_fraction Active Fraction Identified bioassay->active_fraction Active purification Purification of Active Compounds (e.g., HPLC) active_fraction->purification structure Structure Elucidation (NMR, MS) purification->structure lead_compound Lead Compound Identified structure->lead_compound end Preclinical & Clinical Studies lead_compound->end

Caption: Workflow for Natural Product Drug Discovery from Lichens.[14]

Conclusion

Orcinol and its derivatives, primarily sourced from lichens, represent a chemically diverse and biologically significant group of natural products. Their rich history, coupled with modern analytical and screening techniques, continues to unveil their potential for the development of new therapeutic agents. This guide has provided a technical foundation for researchers and professionals, covering the key aspects from natural sources and discovery to detailed experimental protocols and biosynthetic pathways. The systematic exploration of these compounds holds great promise for future innovations in medicine and biotechnology.

References

The Chemical Identity and Utility of 5-Methylresorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

5-Methylresorcinol, a naturally occurring phenolic compound, is a molecule of significant interest across various scientific disciplines, from analytical chemistry to pharmacology. While commonly known by this name, it is also widely identified by its synonyms, Orcinol (B57675) and 3,5-Dihydroxytoluene . This technical guide provides a consolidated overview of its chemical identity, physicochemical properties, key experimental applications, and its role in biological signaling pathways.

Core Chemical Identity and Synonyms

5-Methylresorcinol is a 5-alkylresorcinol where the alkyl group is methyl.[1] It is a versatile organic compound found in many species of lichens and can also be produced synthetically.[2] Its interchangeability with the names Orcinol and 3,5-Dihydroxytoluene is critical for comprehensive literature and database searches. The following table summarizes its primary identifiers.

Identifier TypeValueSource
IUPAC Name 5-methylbenzene-1,3-diol3[4]
CAS Number 504-15-45[1]
Molecular Formula C₇H₈O₂5[1]
Common Synonyms Orcinol, 3,5-Dihydroxytoluene, 5-Methyl-1,3-benzenediol, Orcin5[1], 6[7]
InChI Key OIPPWFOQEKKFEE-UHFFFAOYSA-N3[4]
Canonical SMILES CC1=CC(=CC(=C1)O)O3[4]

Physicochemical Properties

The compound appears as a white to off-white or pale yellow crystalline solid.[4][8] It is available in both anhydrous and monohydrate forms.[9][10] A summary of its key quantitative properties is presented below.

PropertyValueUnitSource
Molecular Weight 124.14 g/mol 5[1]
Melting Point 107 - 111°C3[4], 11[9]
Boiling Point 147 (at 7 hPa)°C--INVALID-LINK--[12]
Flash Point 159°C--INVALID-LINK--[12]
Solubility in Water 80g/L--INVALID-LINK--[12]
Solubility (Organic) Soluble in alcohol, ether, DMF, DMSO3[4], 13[14]
Purity (Typical) ≥98 - 99% (by GC or HPLC)3[4], --INVALID-LINK--[12]

Biological Activity and Signaling Pathways

5-Methylresorcinol exhibits diverse biological activities, making it a valuable compound for drug development and pharmacological research. It is recognized as an antioxidant, antimicrobial agent, and a tyrosinase inhibitor.[7][15][16] Its ability to inhibit melanin (B1238610) production is of particular interest in cosmetics for skin lightening formulations.[7] Furthermore, it has demonstrated anxiolytic-like activity in animal models, increasing exploration in the open arms of the elevated plus maze test, and is capable of crossing the blood-brain barrier.[14][15]

Inhibition of Melanogenesis via MAPK/ERK Pathway

One of the most well-characterized mechanisms of action for Orcinol is its inhibitory effect on melanogenesis. Research in B16F10 murine melanoma cells has shown that Orcinol reduces the protein levels of key enzymes and transcription factors involved in melanin synthesis. This is achieved through the upregulation of the MAPK/ERK signaling pathway, which subsequently downregulates the expression of Microphthalmia-associated transcription factor (MITF). As MITF is the master regulator of melanogenic genes, its suppression leads to decreased levels of Tyrosinase (TYR), Tyrosinase-related protein-1 (TRP-1), and Dopachrome tautomerase (DCT), ultimately inhibiting melanin production.

Melanogenesis_Inhibition_by_Orcinol cluster_genes Orcinol 5-Methylresorcinol (Orcinol) MAPK_ERK MAPK/ERK Pathway Orcinol->MAPK_ERK Upregulates MITF MITF (Transcription Factor) MAPK_ERK->MITF Downregulates TYR Tyrosinase (TYR) MITF->TYR Activates MITF->TYR TRP1 TRP-1 MITF->TRP1 Activates DCT DCT MITF->DCT Activates Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin DCT->Melanin

Orcinol inhibits melanogenesis via the MAPK/ERK signaling pathway.

Key Experimental Protocols

5-Methylresorcinol is a cornerstone reagent in classic biochemical assays, most notably for the quantification of pentoses and RNA.

Protocol: Estimation of RNA using the Orcinol Method

This colorimetric assay is based on the conversion of pentose (B10789219) sugars (like the ribose in RNA) to furfural (B47365) upon heating with a strong acid. The furfural then reacts with orcinol in the presence of a ferric chloride catalyst to produce a stable green-colored complex, which can be quantified spectrophotometrically.

Principle: When heated with concentrated HCl, the ribose of RNA is dehydrated to form furfural. Furfural then reacts with orcinol, catalyzed by ferric chloride (FeCl₃), to yield a green-colored product. The intensity of the color, measured at 665 nm, is directly proportional to the amount of RNA present.[17][18]

Materials:

  • Standard RNA solution (e.g., 200 µg/mL in buffered saline).

  • Orcinol Reagent: Dissolve 0.1 g of FeCl₃ in 100 mL of concentrated HCl and add 3.5 mL of a 6% (w/v) solution of orcinol in ethanol.[18] This reagent should be prepared freshly.

  • Buffered Saline (e.g., 0.5 M NaCl, 0.015 M sodium citrate, pH 7.0).

  • Test sample containing an unknown concentration of RNA.

  • Spectrophotometer and cuvettes.

  • Boiling water bath.

Procedure:

  • Standard Curve Preparation:

    • Set up a series of labeled test tubes.

    • Pipette increasing volumes of the standard RNA solution (e.g., 0.0, 0.2, 0.4, 0.6, 0.8, and 1.0 mL) into the respective tubes.[18]

    • Adjust the final volume in each tube to a constant value (e.g., 2.0 mL) with buffered saline or distilled water. The tube with 0.0 mL RNA standard serves as the blank.

  • Sample Preparation:

    • In a separate tube labeled "Unknown," pipette a known volume (e.g., 2.0 mL) of the test sample.

  • Reaction:

    • Add 3.0 mL of the Orcinol Reagent to all tubes (standards, blank, and unknown).[7]

    • Mix the contents thoroughly by vortexing.

    • Heat all tubes in a boiling water bath for 20 minutes.[7][18]

  • Measurement:

    • Cool the tubes to room temperature.

    • Set the spectrophotometer to a wavelength of 665 nm.

    • Zero the spectrophotometer using the blank solution.

    • Measure the absorbance (Optical Density) of each standard and the unknown sample.

  • Quantification:

    • Plot a standard curve of Absorbance at 665 nm (Y-axis) versus RNA concentration (µg) (X-axis).

    • Determine the concentration of RNA in the unknown sample by interpolating its absorbance value on the standard curve.

The following diagram illustrates the general workflow for this widely used protocol.

Orcinol_Method_Workflow start Start prep_standards Prepare RNA Standards (0-200 µg) start->prep_standards prep_unknown Prepare Unknown Sample start->prep_unknown add_reagent Add Orcinol Reagent to all tubes prep_standards->add_reagent prep_unknown->add_reagent heat Heat in Boiling Water Bath (20 minutes) add_reagent->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 665 nm cool->measure plot Plot Standard Curve measure->plot calculate Calculate Concentration of Unknown measure->calculate plot->calculate end End calculate->end

Experimental workflow for RNA estimation using the Orcinol method.

References

Spectroscopic and Biological Insights into 5-Methylresorcinol Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Methylresorcinol monohydrate (also known as Orcinol monohydrate), a compound of significant interest to researchers, scientists, and professionals in drug development. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Furthermore, a key biological signaling pathway influenced by this class of molecules is visualized to provide a broader context for its potential applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Methylresorcinol. It is important to note that data for the anhydrous form (CAS 504-15-4) and the monohydrate (CAS 6153-39-5) are often reported interchangeably in literature, with the primary difference in solid-state analyses being the presence of water molecules.

Table 1: ¹H NMR Spectroscopic Data of 5-Methylresorcinol
Chemical Shift (ppm)MultiplicityIntegrationAssignmentSolvent
9.04Singlet2H-OHDMSO-d₆
6.36Singlet2HAr-HD₂O
6.28Singlet1HAr-HD₂O
6.03Multiplet3HAr-HDMSO-d₆
2.24Singlet3H-CH₃D₂O
2.11Singlet3H-CH₃DMSO-d₆

Note: The chemical shifts of the aromatic protons can vary slightly depending on the solvent and concentration.

Table 2: Mass Spectrometry Data of 5-Methylresorcinol
m/zRelative Intensity (%)Assignment
124.0100.0[M]⁺ (Molecular Ion)
123.049.5[M-H]⁺
95.011.1
107.06.4
69.06.0
67.05.6
55.05.2

Data corresponds to the anhydrous form of 5-Methylresorcinol.

Table 3: Infrared (IR) Spectroscopy Data of 5-Methylresorcinol
Wavenumber (cm⁻¹)Description of Vibration
~3400 - 3200O-H stretching (broad, indicative of hydrogen bonding)
~3000 - 2850C-H stretching (aromatic and methyl)
~1600C=C stretching (aromatic ring)
~1470C-H bending (methyl)
~1200C-O stretching (phenol)

Note: For the monohydrate, the O-H stretching band is typically broader due to the presence of water of hydration.

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The sample is thoroughly mixed to ensure homogeneity. ¹H NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The experiment is conducted at room temperature. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) source. A small amount of the solid 5-Methylresorcinol sample is introduced into the ion source, typically via a direct insertion probe. The sample is then vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

For Fourier Transform Infrared (FTIR) analysis, a solid sample of this compound can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Biological Signaling Pathway

5-Methylresorcinol belongs to the resorcinol (B1680541) class of compounds, which have been shown to modulate melanogenesis, the process of melanin (B1238610) production. The diagram below illustrates the signaling pathway through which resorcinol derivatives can inhibit this process.

Melanogenesis_Inhibition cluster_inhibition Inhibitory Action cluster_pathway Melanogenesis Signaling Pathway cluster_mapk MAPK Pathway 5-Methylresorcinol 5-Methylresorcinol cAMP cAMP 5-Methylresorcinol->cAMP suppresses p38_MAPK p38 MAPK 5-Methylresorcinol->p38_MAPK activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription TYR TYR MITF->TYR activates transcription Melanin Melanin TYR->Melanin catalyzes production p38_MAPK->MITF inhibits

Caption: Inhibition of Melanogenesis by 5-Methylresorcinol.

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this versatile compound.

Methodological & Application

Application Note and Protocol: Synthesis of 5-Methylresorcinol Monohydrate from p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the multi-step synthesis of 5-Methylresorcinol monohydrate, a valuable intermediate in pharmaceutical and chemical industries, starting from p-toluidine (B81030). The described methodology involves a four-step reaction sequence: sulfonation, diazotization, hydrolytic hydroxylation, and alkali fusion. This protocol includes detailed step-by-step procedures, reagent specifications, reaction conditions, and methods for purification and characterization.

Introduction

5-Methylresorcinol (Orcinol) is a dihydroxytoluene compound that serves as a crucial building block in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Its structural motif is found in numerous natural products and APIs. While several synthetic routes exist, this protocol details a robust pathway starting from the readily available and cost-effective reagent, p-toluidine.

The synthesis strategy is based on a series of well-established aromatic transformations. The key steps include the sulfonation of p-toluidine, followed by the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. The final transformation involves a high-temperature alkali fusion to introduce the second hydroxyl group, yielding the target 5-Methylresorcinol. Subsequent crystallization from water affords the stable monohydrate form.

Overall Synthetic Pathway

The synthesis proceeds through the following key intermediates:

G p_toluidine p-Toluidine intermediate1 5-Amino-2-methyl- benzenesulfonic acid p_toluidine->intermediate1  Step 1: Sulfonation intermediate2 Diazonium Salt Intermediate intermediate1->intermediate2  Step 2: Diazotization intermediate3 3-Hydroxy-4-methyl- benzenesulfonic acid intermediate2->intermediate3  Step 3: Hydrolysis product 5-Methylresorcinol Monohydrate intermediate3->product  Step 4: Alkali Fusion & Workup

Caption: Overall synthetic route from p-toluidine to 5-Methylresorcinol.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
p-ToluidineC₇H₉N107.15>99%
Sulfuric Acid (100%)H₂SO₄98.0898-100%
Oleum (B3057394) (65% SO₃)H₂SO₄·xSO₃-65%
Sodium Nitrite (B80452)NaNO₂69.00>97%
Hydrochloric AcidHCl36.4637% (conc.)
Sodium Hydroxide (B78521)NaOH40.00>98%
Ethyl Acetate (B1210297)C₄H₈O₂88.11ACS Grade
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS Grade
Deionized WaterH₂O18.02-
Step 1: Sulfonation of p-Toluidine

This protocol is adapted from established methods for the sulfonation of p-toluidine to yield 5-Amino-2-methylbenzenesulfonic acid.

  • Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 640 g of 100% sulfuric acid.

  • Addition of p-Toluidine: While stirring, slowly add 139.2 g (1.30 mol) of molten p-toluidine dropwise. Maintain the temperature between 30-40°C using a water bath for cooling.

  • Addition of Oleum: After the p-toluidine addition is complete, stir the mixture for 15 minutes. Then, add 224 g of 65% oleum dropwise over 1 hour, ensuring the temperature remains between 30-40°C.

  • Reaction: Stir the mixture at 40°C for 1 hour, then increase the temperature to 60°C and stir for an additional hour.

  • Precipitation: Carefully pour the reaction mixture onto 1160 mL of cold water with vigorous stirring.

  • Isolation: Cool the resulting slurry to 20°C. Filter the precipitate, wash it with cold water, and dry it under vacuum to yield 5-Amino-2-methylbenzenesulfonic acid.

Step 2 & 3: Diazotization and Hydrolysis

This procedure converts the amino group of the sulfonic acid intermediate into a hydroxyl group.

  • Dissolution: In a 2L beaker, suspend 187 g (1.0 mol) of 5-Amino-2-methylbenzenesulfonic acid in 1L of water. Add 100 mL of concentrated hydrochloric acid.

  • Cooling: Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Diazotization: Slowly add a solution of 72.5 g (1.05 mol) of sodium nitrite in 200 mL of water dropwise. Keep the temperature below 5°C throughout the addition. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

  • Hydrolysis: After diazotization is complete, slowly heat the reaction mixture to 80-90°C. Vigorous evolution of nitrogen gas will occur. Maintain this temperature until gas evolution ceases (approx. 1-2 hours). This step forms 3-Hydroxy-4-methylbenzenesulfonic acid in solution. The solution can be used directly in the next step.

Step 4: Alkali Fusion and Workup

This step replaces the sulfonic acid group with a second hydroxyl group to form 5-Methylresorcinol.[1]

  • Preparation: In a 1L nickel or stainless-steel reactor equipped with a high-torque mechanical stirrer and a heating mantle, place 320 g (8.0 mol) of sodium hydroxide pellets.

  • Dehydration: Heat the NaOH to ~300°C to melt it and drive off any residual water.

  • Fusion: Slowly and carefully add the aqueous solution of 3-Hydroxy-4-methylbenzenesulfonic acid from the previous step to the molten NaOH. The water will boil off.

  • Reaction: Once the water has been removed, increase the temperature to 320-340°C and stir vigorously for 2-3 hours. The mixture will be thick and viscous.

  • Cooling and Dissolution: Allow the reactor to cool to below 100°C. Carefully add 1L of water to dissolve the solid fusion cake.

  • Acidification: Transfer the aqueous solution to a large beaker and cool it in an ice bath. Slowly acidify the solution to pH 5-6 with concentrated hydrochloric acid. This will precipitate the product.

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain crude 5-Methylresorcinol.

Final Purification: Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of hot deionized water (approx. 80-90°C).

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Crystallization: Hot filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation: Collect the white to off-white crystals by filtration, wash with a small amount of cold water, and air-dry to obtain this compound.

Data Presentation

Reaction Parameters
StepReactionTemperature (°C)Time (h)Key Reagents
1Sulfonation30-603-4H₂SO₄, Oleum
2Diazotization0-51-2NaNO₂, HCl
3Hydrolysis80-901-2Water
4Alkali Fusion320-3402-3NaOH
5Recrystallization0-90-Water
Expected Yield and Purity
ProductTheoretical Yield (from p-Toluidine)Expected YieldPurity (by HPLC)
This compound185 g (from 1.30 mol)75-95 g (40-50% overall)>98%

Experimental Workflow Visualization

G cluster_0 Synthesis cluster_1 Purification start Start: p-Toluidine sulfonation Sulfonation with H₂SO₄/Oleum start->sulfonation precipitate1 Precipitate & Filter Intermediate 1 sulfonation->precipitate1 diazotization Diazotization with NaNO₂/HCl precipitate1->diazotization hydrolysis Heat to Hydrolyze Diazonium Salt diazotization->hydrolysis alkali_fusion Alkali Fusion with Molten NaOH hydrolysis->alkali_fusion dissolve Dissolve Fusion Cake in Water alkali_fusion->dissolve acidify Acidify to pH 5-6 dissolve->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Evaporate Solvent extract->dry recrystallize Recrystallize from Hot Water dry->recrystallize finish End: Pure this compound recrystallize->finish

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric acid, oleum, hydrochloric acid, and sodium hydroxide are extremely corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All additions should be performed slowly and with adequate cooling.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. This protocol avoids isolation and uses the intermediate directly in solution. Do not deviate from the procedure or attempt to isolate the dry diazonium salt.

  • High Temperatures: The alkali fusion step involves very high temperatures ( >300°C) with a viscous melt. Use a sturdy reactor and ensure the stirring apparatus is robust. Perform the reaction in a well-ventilated fume hood.

  • Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting.

  • Exothermic Reactions: The sulfonation, dissolution of NaOH, and acidification steps are highly exothermic. Proper cooling and slow addition of reagents are critical to control the temperature.

References

Application Notes and Protocols for 5-Methylresorcinol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 5-Methylresorcinol, also known as Orcinol, in cell culture experiments. The protocols outlined below are primarily focused on its application as a tyrosinase inhibitor and its effects on melanogenesis, along with general cytotoxicity evaluation.

Introduction

5-Methylresorcinol (Orcinol) is a naturally occurring phenolic compound found in various lichen species.[1] It is a derivative of resorcinol (B1680541) and has garnered significant interest in dermatological and cosmetic research for its ability to inhibit melanin (B1238610) production.[2] This document details the established protocols for preparing and using 5-Methylresorcinol in cell culture, assessing its biological activity, and understanding its mechanism of action.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data regarding the effects of 5-Methylresorcinol and related resorcinol compounds on various cell lines.

Table 1: Cytotoxicity of 5-Methylresorcinol (Orcinol) and Related Compounds

CompoundCell LineAssayConcentration/IC50Reference
5-Methylresorcinol (Orcinol)B16, Hs68Cytotoxicity100, 200, 500 µM[3]
5-Methylresorcinol (Orcinol)SW480 Human Colorectal CancerMTTSignificant decrease in viability at ≥ 5 mM[4]
5-n-alkylresorcinol homologsL929 Mouse FibroblastCytotoxicityIC50: 171–2142 µM[5][6]
ResorcinolB16-F10 MelanomaMelanin ContentSignificant reduction at 0.5, 1, and 3 mM[7][8]
Resorcinol3T3 FibroblastNRU, MTT1 µg/cm³ did not decrease viability to 50% in long-term exposure[9]

Table 2: Effects of 5-Methylresorcinol (Orcinol) and Resorcinol on Melanogenesis

CompoundCell LineParameterEffective ConcentrationReference
ResorcinolB16-F10 MelanomaMelanin Content0.5 - 2 mM[8]
ResorcinolB16-F10 MelanomaCellular Tyrosinase Activity0.5, 1, and 3 mM[7]
Resorcinol DerivativesB16 Murine MelanomaMelanin ContentReduced at 10 µM[10]
Resorcinol DerivativesMushroom TyrosinaseTyrosinase ActivitySignificantly inhibited at 1 µM[10]

Experimental Protocols

5-Methylresorcinol has limited solubility in aqueous solutions. A stock solution in an organic solvent is recommended for cell culture applications.

Materials:

  • 5-Methylresorcinol powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of 5-Methylresorcinol powder.

  • Dissolve the powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required to aid dissolution.[11]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for up to a week.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can be cytotoxic to some cell lines.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

This protocol is to assess the cytotoxic effects of 5-Methylresorcinol on a given cell line.

Materials:

  • Cells of interest (e.g., B16F10 melanoma cells, HaCaT keratinocytes)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 5-Methylresorcinol stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the 5-Methylresorcinol stock solution in complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 5-Methylresorcinol. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

This protocol measures the effect of 5-Methylresorcinol on melanin production in melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Complete cell culture medium

  • 6-well cell culture plates

  • 5-Methylresorcinol stock solution

  • Lysis buffer (e.g., 1N NaOH with 10% DMSO)

  • Microplate reader

Protocol:

  • Seed B16F10 cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of 5-Methylresorcinol for a specified period (e.g., 72 hours).

  • After treatment, wash the cells with PBS and harvest them.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Lyse the cell pellet with the lysis buffer by incubating at 80°C for 1 hour.

  • Transfer the lysate to a 96-well plate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of each sample.

This assay determines the effect of 5-Methylresorcinol on the intracellular activity of tyrosinase.

Materials:

  • B16F10 melanoma cells

  • Complete cell culture medium

  • 6-well cell culture plates

  • 5-Methylresorcinol stock solution

  • Phosphate (B84403) buffer (pH 6.8)

  • L-DOPA solution (2 mg/mL)

  • Lysis buffer (e.g., phosphate buffer containing 1% Triton X-100)

  • Microplate reader

Protocol:

  • Treat B16F10 cells with 5-Methylresorcinol as described in the melanin content assay.

  • Wash the cells with PBS and lyse them with the lysis buffer.

  • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, mix an equal amount of protein from each sample with the L-DOPA solution.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) formed.

  • Tyrosinase activity is expressed as the rate of dopachrome formation normalized to the protein concentration.

This protocol is for analyzing the effect of 5-Methylresorcinol on key proteins in the MAPK and cAMP signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-MITF, anti-tyrosinase, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels, which should be normalized to a loading control like β-actin.

Visualization of Pathways and Workflows

G cluster_prep Stock Solution Preparation 5_Methylresorcinol_Powder 5-Methylresorcinol Powder Vortex Vortex/Sonicate 5_Methylresorcinol_Powder->Vortex DMSO DMSO (Sterile) DMSO->Vortex Filter 0.22 µm Sterile Filter Vortex->Filter Stock_Solution 100 mM Stock Solution (-20°C Storage) Filter->Stock_Solution

Caption: Workflow for preparing a 5-Methylresorcinol stock solution.

G cluster_workflow Experimental Workflow for Cellular Assays Seed_Cells Seed Cells (e.g., B16F10) Treat_Cells Treat with 5-Methylresorcinol Seed_Cells->Treat_Cells Incubate Incubate (24-72 hours) Treat_Cells->Incubate Harvest_Cells Harvest Cells/Lysates Incubate->Harvest_Cells Viability_Assay Cell Viability Assay (MTT) Harvest_Cells->Viability_Assay Melanin_Assay Melanin Content Assay Harvest_Cells->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay Harvest_Cells->Tyrosinase_Assay Western_Blot Western Blot Analysis Harvest_Cells->Western_Blot

Caption: General experimental workflow for cellular assays.

G cluster_pathway Proposed Signaling Pathway of 5-Methylresorcinol in Melanogenesis Inhibition 5_MR 5-Methylresorcinol cAMP cAMP Production 5_MR->cAMP inhibits p38_MAPK p38 MAPK Phosphorylation 5_MR->p38_MAPK activates PKA PKA Activity cAMP->PKA MITF MITF Expression PKA->MITF p38_MAPK->MITF inhibits Tyrosinase_Genes Tyrosinase, TRP-1, TRP-2 Expression MITF->Tyrosinase_Genes Melanin Melanin Synthesis Tyrosinase_Genes->Melanin

References

Application Notes and Protocols for the Colorimetric Detection of Carbohydrates using 5-Methylresorcinol Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylresorcinol, also known as orcinol (B57675), is a versatile phenolic compound that serves as a cornerstone reagent for the colorimetric detection and quantification of carbohydrates. This method relies on the acid-catalyzed dehydration of carbohydrates into furfural (B47365) (from pentoses) or 5-hydroxymethylfurfural (B1680220) (from hexoses). These furfural derivatives then undergo an electrophilic aromatic substitution reaction with 5-methylresorcinol to produce colored condensation products. The intensity of the resulting color is proportional to the carbohydrate concentration, allowing for quantitative analysis using spectrophotometry.

This application note provides detailed protocols for two common methods utilizing 5-methylresorcinol monohydrate: the orcinol-sulfuric acid method for general carbohydrate quantification and Bial's test for the specific detection of pentoses.

Principle of the Reaction

The detection of carbohydrates using 5-methylresorcinol is a two-step process:

  • Acid-Catalyzed Dehydration: In the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and heat, pentoses are dehydrated to form furfural, while hexoses are dehydrated to form 5-hydroxymethylfurfural.

  • Colorimetric Reaction: The furfural or 5-hydroxymethylfurfural then reacts with 5-methylresorcinol (orcinol) to form a colored product. In the presence of ferric ions (as in Bial's test), the reaction with furfural (from pentoses) yields a characteristic blue-green complex.[1][2][3][4] The reaction with 5-hydroxymethylfurfural (from hexoses) typically produces a muddy-brown, yellow, or gray colored solution.[1][2][3]

Quantitative Data

The following tables provide representative quantitative data for the colorimetric detection of carbohydrates using 5-methylresorcinol-based assays. Note that these values are illustrative and may vary depending on specific experimental conditions. It is recommended to generate a standard curve for each assay and carbohydrate of interest.

Table 1: Orcinol-Sulfuric Acid Assay - Representative Standard Curve for Glucose

Glucose Concentration (µg/mL)Absorbance at 425 nm (AU)
00.000
200.150
400.300
600.450
800.600
1000.750

Table 2: Bial's Test - Representative Absorbance Data for Pentose (B10789219) and Hexose (B10828440)

Carbohydrate (Concentration)Absorbance at 620 nm (AU)Visual Observation
Xylose (Pentose) - 50 µg/mL~0.450Blue-green
Glucose (Hexose) - 50 µg/mL~0.100Muddy Brown
Ribose (Pentose) - 50 µg/mL~0.480Blue-green
Fructose (Hexose) - 50 µg/mL~0.120Yellow-brown
Blank (Water)0.000Colorless

Table 3: Assay Performance Characteristics (Illustrative)

ParameterOrcinol-Sulfuric Acid Assay (for Hexoses)Bial's Test (for Pentoses)
Wavelength425 nm[5]620 nm[2]
Linear Range10 - 100 µg/mL5 - 80 µg/mL
Limit of Detection (LOD)~5 µg/mL~2 µg/mL
Limit of Quantification (LOQ)~10 µg/mL~5 µg/mL

Experimental Protocols

Protocol 1: Quantitative Determination of Neutral Sugars using the Orcinol-Sulfuric Acid Method

This protocol is suitable for the quantification of total neutral sugars in a sample.

Materials:

  • 5-Methylresorcinol (Orcinol)

  • Sulfuric acid (concentrated)

  • Distilled water

  • Carbohydrate standards (e.g., glucose, mannose)

  • Spectrophotometer

  • Test tubes

  • Pipettes

  • Water bath (80°C)

Reagent Preparation:

  • Orcinol Reagent: Dissolve 0.1 g of orcinol in 4 mL of distilled water. Carefully add 1 mL of concentrated sulfuric acid to this solution.[5] Prepare this reagent fresh.

  • 60% Sulfuric Acid: Carefully add 60 mL of concentrated sulfuric acid to 40 mL of distilled water in a flask placed in an ice bath. Caution: Always add acid to water, never the other way around, as the dilution process is highly exothermic.

Procedure:

  • Prepare a series of carbohydrate standards (e.g., glucose) with concentrations ranging from 10 to 100 µg/mL in distilled water.

  • Pipette 100 µL of each standard, unknown sample, and a blank (distilled water) into separate test tubes.

  • Add 100 µL of the orcinol reagent to each tube and mix well.

  • Carefully add 750 µL of 60% sulfuric acid to each tube and mix thoroughly.[5]

  • Incubate the tubes in an 80°C water bath for 30 minutes.[5]

  • Cool the tubes to room temperature.

  • Measure the absorbance of each solution at 425 nm using a spectrophotometer, with the blank solution as the reference.[5]

  • Plot a standard curve of absorbance versus carbohydrate concentration for the standards.

  • Determine the concentration of the unknown samples from the standard curve.

Protocol 2: Qualitative and Semi-Quantitative Detection of Pentoses using Bial's Test

This protocol is used to differentiate between pentoses and hexoses and can be adapted for semi-quantitative analysis.

Materials:

  • 5-Methylresorcinol (Orcinol)

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Ferric Chloride (FeCl₃) solution

  • Pentose standard (e.g., xylose, ribose)

  • Hexose standard (e.g., glucose, fructose)

  • Spectrophotometer (for quantitative measurement)

  • Test tubes

  • Pipettes

  • Boiling water bath

Reagent Preparation:

  • Bial's Reagent: Dissolve 0.4 g of orcinol in 200 mL of concentrated hydrochloric acid. Add 0.5 mL of a 10% ferric chloride solution.[1] Store in a dark bottle and use within a few hours.[2]

Procedure:

  • Pipette 2 mL of your sample solution into a test tube. For controls, use 2 mL of a pentose solution, a hexose solution, and distilled water (blank).

  • Add 2 mL of Bial's reagent to each test tube.[6]

  • Gently heat the tubes in a boiling water bath for 1-2 minutes.[3]

  • Remove the tubes and allow them to cool to room temperature.

  • Observe the color of the solutions.

    • A blue-green color indicates the presence of pentoses (positive result).[1][2][3]

    • A muddy-brown, yellow, or gray color indicates the presence of hexoses (negative result for pentoses).[1][3]

  • For semi-quantitative analysis, measure the absorbance of the cooled solutions at 620 nm.[2] The intensity of the blue-green color is proportional to the pentose concentration.

Visualizations

G Figure 1: Experimental Workflow for Carbohydrate Detection cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Sample Carbohydrate Sample / Standard Mix Mix Sample and Reagent Sample->Mix Reagent 5-Methylresorcinol Reagent (Orcinol-Acid) Reagent->Mix Heat Heat (e.g., 80°C or boiling water bath) Mix->Heat Cool Cool to Room Temperature Heat->Cool Measure Measure Absorbance (Spectrophotometer) Cool->Measure Analyze Data Analysis (Standard Curve) Measure->Analyze

Caption: Experimental workflow for carbohydrate detection.

G Figure 2: Signaling Pathway of Carbohydrate Detection cluster_sugars Starting Carbohydrates cluster_dehydration Acid-Catalyzed Dehydration cluster_reagent Reagent cluster_product Colored Products Pentose Pentose Furfural Furfural Pentose->Furfural + H⁺, Δ Hexose Hexose HMF 5-Hydroxymethylfurfural Hexose->HMF + H⁺, Δ BlueGreen Blue-Green Complex (λmax ~620 nm) Furfural->BlueGreen Brown Brown/Yellow Complex (λmax ~425 nm) HMF->Brown Orcinol 5-Methylresorcinol (Orcinol) Orcinol->BlueGreen Orcinol->Brown

Caption: Signaling pathway for carbohydrate detection.

References

Application of 5-Methylresorcinol in Cosmetic Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylresorcinol, also known as Orcinol, is a phenolic compound that has garnered significant attention in cosmetic science for its potential as a skin-lightening and antioxidant agent.[1] Its structural similarity to other resorcinol (B1680541) derivatives with established depigmenting properties suggests its efficacy in addressing hyperpigmentation and uneven skin tone. This document provides a comprehensive overview of the application of 5-Methylresorcinol in cosmetic research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Melanogenesis

5-Methylresorcinol exerts its skin-lightening effects primarily by inhibiting the process of melanogenesis, the biochemical pathway responsible for the production of melanin (B1238610) pigment. The key mechanism involves the downregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[1] By suppressing MITF, 5-Methylresorcinol subsequently reduces the expression of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome (B613829) tautomerase (DCT).[1]

The inhibitory action of 5-Methylresorcinol is also associated with the upregulation of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] Activation of the ERK pathway is known to negatively regulate melanogenesis by promoting the phosphorylation and subsequent degradation of MITF.

Furthermore, as a resorcinol derivative, 5-Methylresorcinol is believed to directly inhibit the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. This direct inhibition further contributes to its depigmenting efficacy.

Quantitative Efficacy Data

In Vitro Melanin Content Reduction in B16F10 Melanoma Cells

The following table summarizes the dose-dependent effect of resorcinol on melanin production in B16F10 mouse melanoma cells, which serves as a valuable proxy for the expected activity of 5-Methylresorcinol.

CompoundConcentrationMelanin Content (% of Control)Reference
Resorcinol0.5 mM89.8%[2]
Resorcinol1.0 mM~80% (estimated from graph)[2]
Resorcinol2.0 mM68.3%[2]

Note: Data for resorcinol is presented as a strong indicator of the potential efficacy of 5-Methylresorcinol.

Signaling Pathway Diagram

Melanogenesis_Inhibition cluster_stimulus cluster_pathway Melanogenesis Signaling Pathway UVR UV Radiation MC1R MC1R UVR->MC1R Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates TRP1 TRP-1 MITF->TRP1 Upregulates DCT DCT MITF->DCT Upregulates Melanin Melanin (Hyperpigmentation) Tyrosinase->Melanin Catalyzes TRP1->Melanin Catalyzes DCT->Melanin Catalyzes MAPK_ERK MAPK/ERK Pathway MAPK_ERK->MITF Inhibits (Degradation) Five_MR 5-Methylresorcinol Five_MR->MITF Downregulates Expression Five_MR->Tyrosinase Directly Inhibits Five_MR->MAPK_ERK Upregulates

Caption: Mechanism of 5-Methylresorcinol in inhibiting melanogenesis.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of 5-Methylresorcinol.

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay determines the direct inhibitory effect of 5-Methylresorcinol on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • 5-Methylresorcinol

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of 5-Methylresorcinol in DMSO. Create a dilution series in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each concentration of the 5-Methylresorcinol dilution series to respective wells.

    • Add 20 µL of phosphate buffer to the control wells and 20 µL of a known tyrosinase inhibitor (e.g., kojic acid) to the positive control wells.

    • Add 140 µL of the L-DOPA solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of tyrosinase inhibition for each concentration of 5-Methylresorcinol using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the concentration of 5-Methylresorcinol and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Tyrosinase_Assay_Workflow A Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - 5-Methylresorcinol Dilutions B Dispense into 96-well Plate: - 5-Methylresorcinol/Controls - L-DOPA A->B C Pre-incubate Plate (e.g., 37°C for 10 min) B->C D Initiate Reaction: Add Tyrosinase Solution C->D E Kinetic Absorbance Reading (475 nm) D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 E->F

Caption: Workflow for the in vitro mushroom tyrosinase activity assay.

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the effect of 5-Methylresorcinol on melanin production in a cellular model.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 5-Methylresorcinol

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulating melanogenesis)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 1 N Sodium Hydroxide (NaOH) with 10% DMSO

  • 6-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well plates at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of 5-Methylresorcinol for 48-72 hours. If using, co-treat with α-MSH to stimulate melanin production. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Melanin Solubilization:

    • After the treatment period, wash the cells twice with PBS.

    • Harvest the cells using Trypsin-EDTA and centrifuge to obtain a cell pellet.

    • Wash the cell pellet with PBS.

    • Solubilize the melanin by adding 200 µL of 1 N NaOH with 10% DMSO to the cell pellet and incubating at 80°C for 1 hour.

  • Melanin Quantification:

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is directly proportional to the melanin content.

  • Data Analysis:

    • Normalize the melanin content to the total protein concentration of each sample (determined by a separate protein assay like BCA or Bradford) to account for differences in cell number.

    • Express the melanin content as a percentage of the control (untreated or vehicle-treated cells).

Melanin_Assay_Workflow A Seed B16F10 Cells in 6-well Plates B Treat Cells with 5-Methylresorcinol (48-72 hours) A->B C Harvest and Lyse Cells B->C D Solubilize Melanin (1 N NaOH with 10% DMSO, 80°C) C->D E Measure Absorbance (405 nm) D->E F Normalize to Protein Content and Calculate % of Control E->F

Caption: Workflow for the melanin content assay in B16F10 cells.

Conclusion and Future Directions

5-Methylresorcinol demonstrates significant potential as a skin-lightening agent for cosmetic applications. Its mechanism of action, centered on the inhibition of the melanogenesis pathway through the downregulation of MITF and direct inhibition of tyrosinase, is well-supported by in vitro evidence from related resorcinol compounds. The provided protocols offer a robust framework for the continued investigation and validation of 5-Methylresorcinol's efficacy.

Future research should focus on determining the precise IC50 value of 5-Methylresorcinol on human tyrosinase and conducting well-controlled clinical trials to establish its in vivo efficacy and safety profile for the treatment of hyperpigmentary disorders. Such studies will be crucial for the successful translation of this promising compound into effective cosmetic and dermo-cosmetic products.

References

Application Notes and Protocols: The Role of Orcinol Monohydrate in Pharmaceutical Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcinol (B57675) monohydrate, a phenolic compound, is a versatile chemical with niche but important applications in pharmaceutical formulation studies. While primarily recognized as a highly specific analytical reagent for the quantification of carbohydrates, its potential utility extends to other areas of drug development, including excipient compatibility and stability-indicating assays. These application notes provide detailed protocols and explore the multifaceted roles of orcinol monohydrate in a pharmaceutical research and development setting.

Application 1: Quantitative Analysis of Carbohydrate-Based Excipients and APIs

Orcinol monohydrate is a key reagent in the colorimetric quantification of carbohydrates, a common class of pharmaceutical excipients (e.g., lactose, sucrose, mannitol) and certain active pharmaceutical ingredients (APIs). The Orcinol-Sulfuric Acid method is a robust and widely used spectrophotometric technique for this purpose.

Principle

In the presence of a strong acid like sulfuric acid, pentoses and hexoses are dehydrated to form furfural (B47365) and hydroxymethylfurfural, respectively. Orcinol reacts with these furfural derivatives in the presence of ferric chloride as a catalyst to produce a colored complex. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of the carbohydrate in the sample. The reaction with pentoses typically yields a greenish-blue color, while hexoses produce a reddish-brown to orange color.

Experimental Protocol: Orcinol-Sulfuric Acid Assay for Carbohydrate Quantification

This protocol outlines the steps for the quantitative estimation of a carbohydrate excipient in a pharmaceutical formulation.

Materials:

  • Orcinol Monohydrate (Reagent Grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferric Chloride (FeCl₃)

  • Carbohydrate Standard (e.g., Glucose, Lactose)

  • Purified Water

  • Test tubes

  • Pipettes

  • Water bath

  • Spectrophotometer

Reagent Preparation:

  • Orcinol Reagent: Prepare a 2% (w/v) solution of orcinol monohydrate in 70% (v/v) sulfuric acid.

  • Ferric Chloride Solution: Prepare a 0.1% (w/v) solution of ferric chloride in concentrated hydrochloric acid.

  • Bial's Reagent (for pentoses): Dissolve 1.5 g of orcinol in 500 mL of concentrated hydrochloric acid and add 20-30 drops of 10% ferric chloride solution.[1]

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of the carbohydrate standard (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 10 to 100 µg/mL.

    • Pipette 1 mL of each standard dilution into a separate test tube.

    • Prepare a blank containing 1 mL of purified water.

  • Sample Preparation:

    • Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a known volume of purified water to achieve an estimated carbohydrate concentration within the range of the standard curve.

    • Centrifuge or filter the sample if necessary to remove any insoluble matter.

    • Pipette 1 mL of the sample solution into a test tube.

  • Color Development:

    • To each test tube (standards, sample, and blank), carefully add 2 mL of the Orcinol Reagent.

    • Mix the contents thoroughly by gentle vortexing.

    • Heat the test tubes in a boiling water bath for 20 minutes.

    • Cool the tubes to room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solutions at the appropriate wavelength (typically 540 nm for hexoses and 670 nm for pentoses) against the blank.

Data Presentation:

The quantitative data obtained from the Orcinol-Sulfuric Acid Assay should be summarized for clear interpretation and comparison.

Sample IDConcentration (µg/mL)Absorbance at 540 nm
Blank00.000
Standard 1100.152
Standard 2200.305
Standard 3400.610
Standard 4600.915
Standard 5801.220
Standard 61001.525
Formulation SampleUnknown0.758

Calculation:

Plot a standard curve of absorbance versus concentration for the carbohydrate standards. Determine the concentration of the carbohydrate in the formulation sample by interpolating its absorbance value on the standard curve.

Experimental Workflow for Carbohydrate Quantification

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis std_prep Standard Curve Preparation (10-100 µg/mL) add_reagent Add Orcinol Reagent std_prep->add_reagent sample_prep Sample Preparation (Dissolution & Dilution) sample_prep->add_reagent heat Heat in Boiling Water Bath (20 minutes) add_reagent->heat cool Cool to Room Temperature heat->cool measure_abs Measure Absorbance (540 nm for hexoses) cool->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve calculate Calculate Sample Concentration plot_curve->calculate

Caption: Workflow for the Orcinol-Sulfuric Acid Assay.

Application 2: Potential Role as an Excipient in Formulations

While not a conventional excipient, the chemical properties of orcinol monohydrate suggest potential, albeit underexplored, applications in specific pharmaceutical formulations. Its phenolic structure could impart antioxidant properties, and its solid nature could allow it to function as a bulking agent in lyophilized products.

Drug-Excipient Compatibility Studies

Before incorporating any new substance as an excipient, comprehensive drug-excipient compatibility studies are mandatory.[2] These studies assess the potential for physical and chemical interactions between the active pharmaceutical ingredient (API) and the excipient that could impact the stability, efficacy, and safety of the final product.

General Protocol for Drug-Excipient Compatibility Screening

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Orcinol Monohydrate

  • Other formulation excipients

  • Vials

  • Stability chambers (controlled temperature and humidity)

  • Analytical instrumentation (e.g., HPLC, DSC, FTIR)

Procedure:

  • Binary Mixture Preparation: Prepare 1:1 (w/w) physical mixtures of the API with orcinol monohydrate.

  • Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) for a defined period (e.g., 2 and 4 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Physical Changes: Visual inspection for color change, liquefaction, or clumping.

    • Chemical Degradation: Use a stability-indicating HPLC method to quantify the API and detect any degradation products.

    • Solid-State Interactions: Employ techniques like Differential Scanning Calorimetry (DSC) to identify changes in melting points or the appearance of new thermal events, and Fourier-Transform Infrared Spectroscopy (FTIR) to detect changes in functional groups.

Data Presentation:

MixtureStorage ConditionTime (weeks)AppearanceAPI Assay (%)Degradation Products (%)
API + Orcinol40°C/75% RH2No change99.8< 0.1
API + Orcinol40°C/75% RH4Slight yellowing99.50.2
API + Lactose40°C/75% RH4No change99.9< 0.1

Logical Workflow for Excipient Compatibility Assessment

G start Select API and Potential Excipient (Orcinol Monohydrate) prep_mixture Prepare Binary Mixture (1:1 w/w) start->prep_mixture stress Store under Stress Conditions (e.g., 40°C/75% RH) prep_mixture->stress analyze Analyze at Time Points stress->analyze physical Physical Observation analyze->physical chemical Chemical Analysis (HPLC) analyze->chemical solid_state Solid-State Analysis (DSC, FTIR) analyze->solid_state compatible Compatible chemical->compatible No significant degradation incompatible Incompatible chemical->incompatible Degradation observed

Caption: Decision workflow for drug-excipient compatibility.

Application 3: Use in Stability-Indicating Methods

A stability-indicating method (SIM) is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a drug product over time due to degradation.[3] The Orcinol method, being specific for carbohydrates, can be employed as a stability-indicating assay for carbohydrate-based drugs or formulations where the degradation pathway involves the breakdown of the carbohydrate moiety.

Protocol for a Stability-Indicating Orcinol-Based Assay

Objective: To assess the stability of a carbohydrate API in a liquid formulation under accelerated storage conditions.

Procedure:

  • Initial Analysis (Time 0):

    • Prepare the liquid formulation containing the carbohydrate API.

    • Determine the initial concentration of the carbohydrate API using the Orcinol-Sulfuric Acid Assay described in Application 1.

  • Stability Study:

    • Store aliquots of the formulation in a stability chamber at an elevated temperature (e.g., 50°C).

    • At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), withdraw a sample from the stability chamber.

  • Analysis at Each Time Point:

    • Analyze the withdrawn sample for the concentration of the carbohydrate API using the Orcinol-Sulfuric Acid Assay.

Data Presentation:

Time (weeks)Storage Temperature (°C)Carbohydrate API Concentration (mg/mL)% of Initial Concentration
02510.0100
1509.898
2509.595
4509.191
8508.585

Signaling Pathway for Stability Assessment

G formulation Carbohydrate-Based Formulation stress Stress Condition (e.g., Elevated Temperature) formulation->stress degradation Degradation of Carbohydrate stress->degradation sampling Sampling at Time Intervals degradation->sampling analysis Orcinol-Based Assay sampling->analysis quantification Quantification of Remaining Carbohydrate analysis->quantification stability_profile Stability Profile Generation quantification->stability_profile

Caption: Pathway for generating a stability profile.

Conclusion

Orcinol monohydrate is a valuable tool in the pharmaceutical formulation scientist's arsenal, primarily for its role in the quantitative analysis of carbohydrates. The protocols provided herein offer a framework for its effective implementation in this capacity. While its application as a formulation excipient is not yet established, the general methodologies for evaluating new excipients can be applied to explore its potential in this area. As with any component of a pharmaceutical formulation, thorough investigation and validation are paramount to ensure the safety, efficacy, and quality of the final drug product.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 5-Methylresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed HPLC method for the quantitative analysis of 5-Methylresorcinol. The protocol is designed to be robust and reliable for research, quality control, and formulation development purposes.

Introduction

5-Methylresorcinol, an alkylresorcinol, is a compound of interest in various fields, including the pharmaceutical and cosmetic industries, due to its biological activities. Accurate and precise quantification of 5-Methylresorcinol is crucial for ensuring product quality and for research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds like 5-Methylresorcinol, offering high sensitivity and selectivity.[1][2][3][4][5] This application note details a validated isocratic reversed-phase HPLC (RP-HPLC) method for the determination of 5-Methylresorcinol.

Experimental Protocols

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable for this method.[1][2]

  • HPLC System: Agilent 1260 HPLC system or equivalent.[1][2]

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm particle size) or equivalent C18 column.[1][2]

  • Mobile Phase: An isocratic mixture of Methanol (B129727) and Water (60:40, v/v).[1][2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/minute.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 25°C.[1][2]

  • Detection Wavelength: 280 nm.[1][2][6]

2.2. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Methylresorcinol reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2.3. Sample Preparation

The goal of sample preparation is to extract 5-Methylresorcinol from the sample matrix and remove any interfering substances.[7]

  • Solid Samples: Accurately weigh a known amount of the homogenized solid sample and extract it with a suitable solvent such as methanol or the mobile phase. Sonication or vortexing can be used to aid extraction.[8] The extract should then be centrifuged or filtered to remove particulate matter.

  • Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the calibration range.

  • Filtration: Prior to injection, all sample and standard solutions must be filtered through a 0.45 µm or 0.22 µm syringe filter to prevent clogging of the HPLC column.[1][9]

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[10][11] The key validation parameters are summarized below.

Parameter Specification Typical Result
Linearity Correlation coefficient (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLMeets requirement
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday RSD ≤ 2.0% Interday RSD ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3~0.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10~1.0 µg/mL
Specificity The peak for 5-Methylresorcinol should be well-resolved from other components and excipients. Peak purity analysis should confirm no co-eluting peaks.No interference

Data Presentation

Table 1: Quantitative Data for 5-Methylresorcinol Analysis

Parameter Value
Retention Time (min) Approximately 3.5
Linearity (r²) 0.9995
Linear Range (µg/mL) 1 - 100
LOD (µg/mL) 0.3
LOQ (µg/mL) 1.0
Accuracy (% Recovery) 100.8%
Intraday Precision (%RSD) 0.8%
Interday Precision (%RSD) 1.2%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh 5-Methylresorcinol Standard and Sample B Dissolve in Mobile Phase (Methanol:Water 60:40) A->B C Perform Serial Dilutions for Calibration Standards B->C D Filter all solutions (0.45 µm syringe filter) B->D For Sample C->D E Inject into HPLC System D->E F Isocratic Elution Column: C18 Mobile Phase: MeOH:H2O (60:40) Flow Rate: 1.0 mL/min E->F G UV Detection at 280 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify 5-Methylresorcinol in Sample I->J

Caption: Experimental workflow for the HPLC analysis of 5-Methylresorcinol.

Method_Development_Logic A Define Analytical Objective B Select Stationary Phase (C18) A->B C Select Mobile Phase (Methanol/Water) A->C D Optimize Mobile Phase Composition (60:40) B->D C->D E Optimize Flow Rate (1.0 mL/min) D->E F Select Detection Wavelength (280 nm) E->F G Method Validation F->G H Final Method G->H

Caption: Logical flow for HPLC method development for 5-Methylresorcinol.

References

Application Note: Determination of 5-Methylresorcinol Purity using Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the determination of 5-Methylresorcinol purity using gas chromatography with flame ionization detection (GC-FID). The described methodology is crucial for researchers, scientists, and drug development professionals who require accurate assessment of 5-Methylresorcinol quality for use in pharmaceutical synthesis, cosmetic formulations, and other research applications. This document provides a step-by-step experimental protocol, data presentation guidelines, and a visual representation of the analytical workflow.

Introduction

5-Methylresorcinol (also known as Orcinol or 3,5-Dihydroxytoluene) is a key aromatic organic compound utilized in various industrial and research settings.[1][2] It serves as a precursor in the synthesis of pharmaceuticals, a component in hair dyes and cosmetic preparations, and a reagent in chemical analysis. The purity of 5-Methylresorcinol is a critical parameter that can significantly impact the safety, efficacy, and reproducibility of its downstream applications.

Gas chromatography (GC) is a powerful and widely adopted analytical technique for assessing the purity of volatile and semi-volatile compounds.[3][4] Its high resolution and sensitivity make it an ideal method for separating 5-Methylresorcinol from potential impurities, which may include residual solvents, unreacted starting materials, and byproducts from the synthesis process. This application note presents a detailed GC-FID method for the quantitative purity analysis of 5-Methylresorcinol.

Experimental Protocol

This protocol outlines the necessary steps for preparing samples and standards, as well as the instrumental parameters for the GC-FID analysis of 5-Methylresorcinol.

1. Materials and Reagents

  • 5-Methylresorcinol reference standard (>99.5% purity)

  • 5-Methylresorcinol sample for analysis

  • Methanol (B129727) (HPLC grade or equivalent)

  • Internal Standard (e.g., 4-Methylresorcinol or a suitable stable compound with a distinct retention time)

  • Class A volumetric flasks and pipettes

  • GC vials with septa

2. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution: Accurately weigh approximately 50 mg of the internal standard and dissolve it in 50 mL of methanol to obtain a concentration of 1 mg/mL.

  • Reference Standard Solution: Accurately weigh approximately 100 mg of the 5-Methylresorcinol reference standard into a 100 mL volumetric flask. Add 1.0 mL of the IS stock solution and dilute to volume with methanol. This yields a final concentration of approximately 1 mg/mL for 5-Methylresorcinol and 10 µg/mL for the internal standard.

  • Sample Solution: Accurately weigh approximately 100 mg of the 5-Methylresorcinol sample into a 100 mL volumetric flask. Add 1.0 mL of the IS stock solution and dilute to volume with methanol.

3. Gas Chromatography (GC) Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Detector Flame Ionization Detector (FID)
Column Agilent J&W DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Injector Split/Splitless, operated in split mode (50:1)
Injector Temp. 250 °C
Detector Temp. 300 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CFinal hold: 250 °C for 5 min
Injection Volume 1 µL

4. Data Analysis and Purity Calculation

The purity of the 5-Methylresorcinol sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). For more accurate quantification, the use of a relative response factor (RRF) with an internal standard is recommended.

The percent purity is calculated using the following formula:

Purity (%) = (Area of 5-Methylresorcinol Peak / Total Area of All Peaks) x 100

Data Presentation

A typical chromatogram will show a major peak corresponding to 5-Methylresorcinol and potentially smaller peaks for any impurities. The retention times and peak areas should be recorded and tabulated for clear comparison and analysis.

Table 1: Hypothetical Chromatographic Data for 5-Methylresorcinol Purity Analysis

Peak No.Retention Time (min)Component NamePeak Area (mAU*s)Area %
13.5Solvent (Methanol)--
28.2Impurity 1 (e.g., Resorcinol)15000.15
39.55-Methylresorcinol99500099.50
410.1Impurity 2 (e.g., Dimer)35000.35
Total --1000000 100.00

Note: The retention times and impurity identities are hypothetical and will vary depending on the specific sample and analytical conditions. A commercially available 5-Methylresorcinol sample typically has a purity specification of >98.0% as determined by GC.[5][6]

Workflow Diagram

The logical flow of the GC analysis for 5-Methylresorcinol purity is illustrated below. This diagram provides a high-level overview of the entire process from sample receipt to final reporting.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis cluster_report Reporting Sample Weigh 5-Methylresorcinol Sample Dissolve_Sample Dissolve Sample & Add IS Sample->Dissolve_Sample Standard Weigh 5-Methylresorcinol Standard Dissolve_Standard Dissolve Standard & Add IS Standard->Dissolve_Standard IS Prepare Internal Standard Solution IS->Dissolve_Sample IS->Dissolve_Standard Dilute_Sample Dilute to Final Volume Dissolve_Sample->Dilute_Sample Dilute_Standard Dilute to Final Volume Dissolve_Standard->Dilute_Standard Inject Inject Sample/Standard into GC Dilute_Sample->Inject Dilute_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Analysis Report Calculate->Report

GC Analysis Workflow for 5-Methylresorcinol Purity

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust approach for determining the purity of 5-Methylresorcinol. Accurate purity assessment is essential for ensuring the quality and consistency of products and research outcomes. The provided protocol, data presentation format, and workflow diagram serve as a comprehensive guide for analysts in research, development, and quality control environments. It is recommended to validate this method in your laboratory to ensure it meets the specific requirements of your application.

References

Application Notes and Protocols for In Vivo Evaluation of 5-Methylresorcinol Monohydrate in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylresorcinol, also known as orcinol, is a phenolic compound that has demonstrated a range of biological activities. The monohydrate form is of particular interest for in vivo studies. Notably, 5-Methylresorcinol has been identified as a tyrosinase inhibitor and has shown potential as an anxiolytic agent without sedative side effects.[1] These application notes provide detailed protocols for the in vivo evaluation of 5-Methylresorcinol monohydrate in mice, focusing on its anxiolytic properties. The provided methodologies are based on established behavioral paradigms and include recommendations for formulation, dosing, and data analysis.

Data Presentation

Table 1: In Vivo Anxiolytic Activity of this compound in CD-1 Mice[1]
Treatment GroupDose (mg/kg, p.o.)Elevated Plus-Maze: Time in Open Arms (s)Elevated Plus-Maze: Entries into Open ArmsHole-Board Test: Head-DipsOpen-Field Test: Locomotion
Vehicle Control-BaselineBaselineBaselineNo significant effect
5-Methylresorcinol2.5IncreasedIncreasedIncreasedNo significant effect
5-Methylresorcinol5IncreasedIncreasedIncreasedNo significant effect

Note: "Increased" indicates a statistically significant increase compared to the vehicle control group, suggesting an anxiolytic-like effect. "No significant effect" indicates that the compound did not alter general locomotor activity at the tested doses.

Table 2: Acute Oral Toxicity of Resorcinol (B1680541) in B6C3F1 Mice[2]
SexDose (mg/kg)Number of Deaths / Total Animals
Male3001 / 5
Male6004 / 5
Female6005 / 5

Note: This data is for resorcinol, a structurally related compound, and should be used as a preliminary guide for dose selection for this compound. A thorough dose-finding and toxicity study for this compound is highly recommended.

Experimental Protocols

Formulation of this compound for Oral Administration

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare a stock solution by dissolving the compound in a minimal amount of DMSO.

  • For oral administration, a common vehicle is a mixture of DMSO and corn oil. A final concentration of up to 10% DMSO in corn oil is generally well-tolerated by mice.

  • To prepare the dosing solution, add the this compound stock solution to the corn oil to achieve the desired final concentration and a DMSO concentration of 10% or less.

  • Vortex the solution thoroughly to ensure a homogenous suspension. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Prepare a fresh dosing solution on each day of the experiment.

Animal Models and Husbandry
  • Species and Strain: Male CD-1 mice are a suitable choice for initial anxiolytic studies.[1] Other commonly used strains for behavioral studies include C57BL/6 and BALB/c.

  • Age and Weight: Young adult mice (e.g., 8-12 weeks old) with a weight range of 18-22 g are recommended.[1]

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Provide ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of any experimental procedures.

Experimental Workflow for Anxiolytic Activity Assessment

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimation Acclimation (1 week) handling Handling (3-5 days) acclimation->handling dosing Oral Administration (5-Methylresorcinol or Vehicle) wait Waiting Period (e.g., 30-60 min) dosing->wait behavioral Behavioral Testing (EPM, HBT, OFT) wait->behavioral data Data Analysis behavioral->data interpretation Interpretation of Results data->interpretation

Caption: Experimental workflow for assessing the anxiolytic effects of this compound in mice.

Behavioral Assays

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 40-50 cm).

  • Two open arms and two closed arms of equal dimensions (e.g., 30 cm long x 5 cm wide). The closed arms have high walls (e.g., 15 cm).

  • The maze should be made of a non-reflective material.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or vehicle orally and wait for a predetermined time (e.g., 30-60 minutes) for drug absorption.

  • Place the mouse in the center of the maze, facing one of the closed arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using a video camera positioned above the maze.

  • After each trial, clean the maze with 70% ethanol (B145695) to remove any olfactory cues.

  • Analyze the video recordings to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

The HBT assesses the exploratory and anxiety-related behaviors of mice in a novel environment.

Apparatus:

  • An enclosed square board with a number of equidistant holes in the floor.

Procedure:

  • Following drug or vehicle administration and the waiting period, place the mouse in the center of the hole-board.

  • Allow the mouse to explore the apparatus for a set period (e.g., 5 minutes).

  • Record the session with a video camera.

  • Score the number of head-dips into the holes. A head-dip is typically defined as the mouse inserting its head into a hole up to the level of its ears.

  • Clean the apparatus between trials.

Interpretation: An increase in the number of head-dips is considered an index of anxiolytic activity, reflecting increased exploratory behavior and reduced anxiety.

The OFT is used to assess general locomotor activity and can also provide insights into anxiety-like behavior. It is crucial to perform this test to rule out any sedative or stimulant effects of the compound that could confound the results of the EPM and HBT.

Apparatus:

  • A square arena with high walls to prevent escape. The floor is typically divided into a grid of squares, distinguishing a central zone from a peripheral zone.

Procedure:

  • After drug or vehicle administration and the waiting period, place the mouse in the center of the open field.

  • Allow the mouse to explore the arena for a specified duration (e.g., 5-10 minutes).

  • Record the session using a video tracking system.

  • Analyze the recordings for the following parameters:

    • Total distance traveled.

    • Time spent in the center of the arena.

    • Number of entries into the center zone.

    • Rearing frequency (standing on hind legs).

Interpretation: No significant change in the total distance traveled suggests that the compound does not have sedative or stimulant effects at the tested doses. An increase in the time spent in the center of the arena can also be interpreted as an anxiolytic-like effect.

Proposed Mechanism of Action and Signaling Pathways

While the precise anxiolytic mechanism of this compound is not fully elucidated, phenolic compounds and resorcinol derivatives have been shown to modulate the GABAergic system, which is a key pathway in anxiety regulation.[2] Many anxiolytic drugs exert their effects by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA) at the GABAA receptor.[3][4] Additionally, some phenolic compounds have been reported to interact with the serotonergic system, another important target for anxiolytic agents.

Putative Anxiolytic Signaling Pathway

G cluster_gaba GABAergic Synapse compound 5-Methylresorcinol Monohydrate gaba_r GABAA Receptor compound->gaba_r Positive Allosteric Modulation cl_ion Cl- influx gaba_r->cl_ion Enhanced Channel Opening hyperpolarization Neuronal Hyperpolarization cl_ion->hyperpolarization anxiolysis Anxiolytic Effect hyperpolarization->anxiolysis G cluster_melanin Melanogenesis Pathway compound 5-Methylresorcinol Monohydrate tyrosinase Tyrosinase compound->tyrosinase Inhibition dopa L-DOPA tyrosinase->dopa Hydroxylation dopaquinone Dopaquinone tyrosinase->dopaquinone Oxidation tyrosine L-Tyrosine tyrosine->tyrosinase dopa->tyrosinase melanin Melanin Synthesis dopaquinone->melanin

References

Application Note: Preparation of 5-Methylresorcinol Monohydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methylresorcinol, also known as Orcinol, is a phenolic compound with various biological activities, including tyrosinase inhibition and anxiolytic effects.[1] It is utilized in cosmetics, pharmaceuticals, and as a research chemical.[2] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of 5-Methylresorcinol monohydrate stock solutions in various solvents.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Synonyms Orcinol monohydrate, 1,3-Dihydroxy-5-methylbenzene monohydrate, 3,5-Dihydroxytoluene monohydrate[3][4]
Molecular Formula C₇H₈O₂·H₂O[3][5]
Molecular Weight 142.16 g/mol [3][4]
Appearance White to light yellow/orange powder or crystal[4][6][7]
Melting Point 59 °C[3][4]
Solubility in Ethanol ~30 mg/mL[8]
Solubility in DMSO ~30 mg/mL[8]
Solubility in Dimethyl Formamide (DMF) ~30 mg/mL[8]
Solubility in PBS (pH 7.2) ~10 mg/mL[8]
Purity >98.0% (GC)[3][4]

Experimental Protocols

1. Materials and Equipment

  • This compound (CAS: 6153-39-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof, absolute)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, nuclease-free water

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (various sizes)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional, for enhancing dissolution)

  • Sterile, amber-colored microcentrifuge tubes or vials for storage

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

2. Safety Precautions

  • This compound is harmful if swallowed and can cause skin and serious eye irritation.[3][5]

  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and gloves, throughout the procedure.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for complete safety information before handling.[8]

3. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol is suitable for most cell-based assays where the final concentration of DMSO is kept low (typically <0.5%).

  • Calculate the required mass:

    • To prepare 10 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 142.16 g/mol = 0.014216 g

      • Therefore, you will need to weigh out 14.22 mg.

  • Weighing the compound:

    • On an analytical balance, carefully weigh 14.22 mg of this compound using a clean weighing boat or paper.

  • Dissolution:

    • Transfer the weighed compound into a 10 mL volumetric flask.

    • Add approximately 8 mL of anhydrous DMSO to the flask.

    • Gently swirl the flask or use a vortex mixer at a low setting to dissolve the compound completely. If needed, brief sonication or warming in a water bath (37°C) can aid dissolution.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, add DMSO to bring the final volume to the 10 mL mark on the volumetric flask.

    • Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into sterile, amber-colored microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

4. Protocol for Preparing a 10 mg/mL Stock Solution in Ethanol

  • Weighing the compound:

    • To prepare 5 mL of a 10 mg/mL stock solution, weigh out 50 mg of this compound.

  • Dissolution:

    • Transfer the weighed compound to a suitable container (e.g., a 10 mL glass vial).

    • Add 5 mL of absolute ethanol.

  • Mixing:

    • Cap the vial and vortex until the compound is completely dissolved.

  • Storage:

    • Store the solution in a tightly sealed container at -20°C.

5. Protocol for Preparing an Aqueous Stock Solution in PBS (pH 7.2)

Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh before use.[8]

  • Weighing the compound:

    • To prepare 5 mL of a 5 mg/mL stock solution in PBS (note the lower solubility compared to organic solvents), weigh out 25 mg of this compound.

  • Dissolution:

    • Transfer the compound to a 15 mL conical tube.

    • Add 5 mL of PBS (pH 7.2).

  • Mixing:

    • Vortex the solution thoroughly. Gentle warming may be required to achieve complete dissolution.

  • Use and Storage:

    • Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[8]

Mandatory Visualization

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc 1. Calculate Mass (Molarity x Volume x MW) weigh 2. Weigh Compound (Use Analytical Balance) calc->weigh add_solvent 3. Add Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve 4. Dissolve Compound (Vortex/Sonicate) add_solvent->dissolve adjust_vol 5. Adjust to Final Volume dissolve->adjust_vol aliquot 6. Aliquot into Tubes adjust_vol->aliquot store 7. Store Appropriately (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Safety handling and storage procedures for 5-Methylresorcinol monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 5-Methylresorcinol monohydrate (also known as Orcinol monohydrate) in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain product integrity.

Section 1: Product Information and Hazard Identification

This compound is an aromatic organic compound with applications in cosmetics, pharmaceuticals, and as a laboratory chemical.[1] It is recognized for its antioxidant and antimicrobial properties.[1] In research, it has been identified as a tyrosinase inhibitor and has shown cytotoxic and anxiolytic activities.[2][3]

Signal Word: Warning[4][5]

Hazard Statements:

  • Harmful if swallowed (H302)[4][5][6]

  • Causes skin irritation (H315)[4][5][6]

  • Causes serious eye irritation (H319)[4][5][6]

  • May cause respiratory irritation (H335)[4][6]

Section 2: Quantitative Data Summary

A summary of the key physical, chemical, and toxicological properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₈O₂ · H₂O[4][5][7]
Molecular Weight 142.15 g/mol [4][7][8]
CAS Number 6153-39-5[4][7][9]
Appearance White to beige or light orange solid/powder/crystal[4][5][9]
Melting Point 56 - 61 °C (132.8 - 141.8 °F)[4][9]
Boiling Point 290 °C (554 °F)[4][9]
Solubility Soluble in water, methanol, ethanol, DMSO, and dimethylformamide.[4][5][10][4][5][10]
Acute Oral Toxicity (LD50) Category 4; Rat: 500.1 mg/kg[4][11]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is essential to minimize exposure and associated risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.[6][7]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[4]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. For large-scale operations or in situations where dust formation is likely, use a NIOSH-approved respirator.[4]

Hygiene Measures:

  • Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[6][7][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6]

Section 4: Storage Procedures

Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7][9] A recommended storage temperature is below 15°C in a dark place.[5]

  • Sensitivity: The compound is light and air-sensitive.[4][6][7] Store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[4][7][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, acid chlorides, acids, and bases.[4][9]

  • Stock Solutions: For solutions in organic solvents, store at -20°C for up to one month or -80°C for up to six months in a sealed container, protected from moisture.[2] Aqueous solutions are not recommended for storage for more than one day.[10]

Section 5: Emergency and First Aid Procedures

In Case of:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4][6][9]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician.[4][6][9]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6][9]

Fire-Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6][7]

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][9]

Accidental Release Measures:

  • Use personal protective equipment.[6][7]

  • Avoid dust formation.[6][7]

  • Sweep up and shovel into suitable, closed containers for disposal.[7][9]

  • Do not let the product enter drains.[6][7]

Section 6: Experimental Protocols

Protocol 6.1: Preparation of Stock and Working Solutions

This protocol describes the preparation of solutions for in vitro and in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, deionized water

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Procedure for In Vitro Stock Solution (e.g., 100 mM in DMSO):

  • Calculate the mass of this compound needed (MW = 142.15 g/mol ). For 1 mL of a 100 mM solution, 14.215 mg is required.

  • Weigh the calculated amount in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the final concentration.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C as per the storage guidelines.[2]

Procedure for Aqueous Working Solutions:

  • Thaw the stock solution if frozen.

  • Perform serial dilutions of the stock solution into your desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentrations.[10]

  • For organic solvent-free aqueous solutions, 5-Methylresorcinol can be directly dissolved in buffers like PBS (solubility is approx. 10 mg/mL).[10]

  • If preparing aqueous solutions for cell culture or sterile applications, filter the final working solution through a 0.22 µm sterile filter before use.[2]

Protocol 6.2: In Vitro Cytotoxicity Assay (Conceptual Workflow)

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., B16 melanoma), based on its known cytotoxic properties.[2]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Methodology:

  • Cell Culture: Culture B16 melanoma cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium in the 96-well plate with the medium containing various concentrations of the compound. Include a vehicle control (e.g., medium with the highest concentration of DMSO used) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, XTT, or PrestoBlue™). Add the reagent to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the results to the control wells and plot a dose-response curve to calculate the IC₅₀ value.

Section 7: Visualizations

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Dilutions prep_cells Culture & Seed Cells (96-well plate) treat_cells Treat Cells with Compound prep_compound->treat_cells prep_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Measure Absorbance/ Fluorescence add_reagent->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for an in vitro cytotoxicity assay.

Signaling Pathway Diagram

Melanin_Synthesis_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin (B1238610) Melanin (Eumelanin/Pheomelanin) Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Enzyme Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitor 5-Methylresorcinol (Tyrosinase Inhibitor) Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the melanin synthesis pathway.

References

Application Notes: 5-Methylresorcinol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylresorcinol, also known as orcinol, is an aromatic organic compound with the chemical formula CH₃C₆H₃(OH)₂.[1] It serves as a highly versatile and valuable intermediate in a wide array of organic syntheses. Its dihydroxy-substituted benzene (B151609) ring, activated by a methyl group, allows for various electrophilic substitution and condensation reactions, making it a key building block in the synthesis of pharmaceuticals, cosmetics, and specialty polymers.[2][3][4]

Key Applications

  • Pharmaceutical Synthesis: 5-Methylresorcinol is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). A significant application is in the production of cannabinoids, such as Cannabidiol (CBD) and Cannabidivarin (CBDV), where it serves as the resorcinol (B1680541) core to which a terpene unit is attached.[5][6] Its derivatives are also explored for their potential anti-inflammatory effects in topical treatments for skin conditions.[2]

  • Cosmetics and Personal Care: In the cosmetics industry, 5-Methylresorcinol is utilized as an intermediate in the formulation of hair dyes, providing vibrant and long-lasting color.[2][3] Its antioxidant properties and ability to inhibit melanin (B1238610) production have also led to its use in skin-lightening and anti-aging skincare products.[2]

  • Materials Science: 5-Methylresorcinol is employed in the synthesis of specialty polymers and resins. It can be used to create organic aerogels through polymerization with formaldehyde, which have applications in insulation and adsorption.[7] Additionally, it acts as a stabilizer in polymer formulations, enhancing the durability of the final products.[2]

  • Agrochemicals: The compound serves as an intermediate in the synthesis of various agrochemicals, highlighting its importance in the research and development sector of the agricultural industry.[2]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures involving 5-Methylresorcinol.

1. Synthesis of 5-Methylresorcinol from 1,3-Dimethoxy-5-methylbenzene

This protocol outlines the demethylation of 1,3-dimethoxy-5-methylbenzene to yield 5-Methylresorcinol.

  • Reaction: Demethylation

  • Reagents:

  • Procedure:

    • Add hydrogen iodide to 1,3-dimethoxy-5-methylbenzene.

    • Stir the reaction mixture at a temperature of 115°C to 125°C for 3 hours under a nitrogen atmosphere.[8]

    • After the reaction is complete, allow the solution to cool to room temperature.

    • Extract the product with methylene chloride.

    • The resulting methylene chloride solution contains 5-Methylresorcinol.[8]

  • Quantitative Data: Starting with 40 g of 1,3-dimethoxy-5-methylbenzene, this procedure can yield 30 g of 5-Methylresorcinol.[8]

Table 1: Synthesis of 5-Methylresorcinol

ParameterValueReference
Starting Material1,3-dimethoxy-5-methylbenzene (40 g)[8]
ReagentHydrogen Iodide[8]
SolventMethylene Chloride (for extraction)[8]
Temperature115-125 °C[8]
Reaction Time3 hours[8]
Product5-Methylresorcinol (30 g)[8]
Yield75%Calculated from data in[8]

2. Synthesis of Cannabinoid Precursors (Alkylresorcinols)

5-Methylresorcinol and its longer-chain homologs (alkylresorcinols) are key intermediates in the synthesis of cannabinoids. The following is a general protocol for the Friedel-Crafts alkylation of a resorcinol with an allylic alcohol to form a cannabinoid scaffold.

  • Reaction: Friedel-Crafts Alkylation

  • Reagents:

    • 5-alkylresorcinol (e.g., Olivetol for CBD synthesis)

    • Chiral allylic alcohol (e.g., (-)-p-mentha-2,8-dien-1-ol)

    • Lewis Acid Catalyst (e.g., BF₃·OEt₂)

    • Solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve the 5-alkylresorcinol in the chosen solvent.

    • Add the Lewis acid catalyst to the solution.

    • Slowly add the chiral allylic alcohol to the reaction mixture.

    • Stir the reaction at a controlled temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction and perform an aqueous workup.

    • Purify the product by column chromatography.

  • Note: The regioselectivity of this reaction (formation of normal vs. abnormal cannabinoids) can be influenced by the choice of catalyst and reaction conditions.[9]

Table 2: Cannabinoid Synthesis via Friedel-Crafts Alkylation

ParameterDescriptionReference
Substrate 15-alkylresorcinol (e.g., Olivetol)[9]
Substrate 2Chiral allylic alcohol (e.g., (-)-p-mentha-2,8-dien-1-ol)[9]
CatalystLewis Acid (e.g., BF₃·OEt₂)[9]
Reaction TypeFriedel-Crafts Alkylation[9]
ProductCannabinoid (e.g., Cannabidiol)[9]

Visualizations

Logical Workflow for Synthesis of 5-Methylresorcinol

Synthesis_of_5_Methylresorcinol cluster_step1 Step 1: Grignard Reaction & Reduction cluster_step2 Step 2: Demethylation 1_3_dimethoxy_5_benzoyl_chloride 1,3-Dimethoxy-5-benzoyl chloride 1_3_dimethoxy_methylphenone 1,3-Dimethoxy- methylphenone 1_3_dimethoxy_5_benzoyl_chloride->1_3_dimethoxy_methylphenone 1. methylmagnesium_bromide Methylmagnesium bromide methylmagnesium_bromide->1_3_dimethoxy_methylphenone 1. reduction Reduction (Zn(Hg), HCl) 1_3_dimethoxy_methylphenone->reduction 2. 1_3_dimethoxy_5_methylbenzene 1,3-Dimethoxy-5- methylbenzene reduction->1_3_dimethoxy_5_methylbenzene Yields 5_methylresorcinol 5-Methylresorcinol 1_3_dimethoxy_5_methylbenzene->5_methylresorcinol 3. Demethylation (115-125°C, 3h) HI Hydrogen Iodide HI->5_methylresorcinol

Caption: Synthesis of 5-Methylresorcinol.

Experimental Workflow for Cannabinoid Synthesis

Cannabinoid_Synthesis_Workflow start Start: Reagents dissolve 1. Dissolve 5-Alkylresorcinol in Solvent start->dissolve add_catalyst 2. Add Lewis Acid Catalyst dissolve->add_catalyst add_alcohol 3. Add Chiral Allylic Alcohol add_catalyst->add_alcohol reaction 4. Stir at Controlled Temperature add_alcohol->reaction quench 5. Quench Reaction reaction->quench workup 6. Aqueous Workup quench->workup purify 7. Column Chromatography workup->purify product Final Product: Cannabinoid purify->product

Caption: Cannabinoid Synthesis Workflow.

References

Application Notes and Protocols for Hair Dye Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key experimental protocols and data analysis techniques used in the research and development of hair dye formulations. The following sections detail the methodologies for performance evaluation, safety assessment, and stability testing, along with an exploration of the signaling pathways relevant to anti-aging hair color solutions.

Performance Evaluation of Hair Dye Formulations

The performance of a hair dye is primarily assessed by its coloring efficacy, fastness properties, and the extent of damage inflicted upon the hair fibers.

Color Fastness Evaluation

Color fastness is a critical parameter that measures the resistance of the hair color to fading or changing when exposed to various environmental factors, primarily washing and light.

Objective: To determine the color stability of dyed hair after repeated washing cycles.

Experimental Protocol:

  • Hair Tress Preparation: Standardized bleached human hair tresses are used for consistent results. The initial color of the tresses is measured using a chromameter to establish a baseline.

  • Dye Application: The hair dye formulation is applied to the tresses according to the manufacturer's instructions, including development time and rinsing procedures.

  • Initial Color Measurement: After dyeing and drying, the color of the tresses is measured again to determine the initial color uptake. Color is quantified using the CIELAB color space system (Lab* values), where L* represents lightness, a* represents the red/green coordinate, and b* represents the yellow/blue coordinate.[1][2]

  • Washing Cycles: The dyed tresses are subjected to a standardized washing procedure. This typically involves immersion in a shampoo solution (e.g., 12% active ammonium (B1175870) laureth sulfate (B86663) solution), followed by rinsing and drying at a controlled temperature (e.g., 50°C).[2] This cycle is repeated multiple times (e.g., 4, 6, 12, or more cycles).[1][3][4]

  • Color Measurement after Washing: The Lab* values of the tresses are measured after a predetermined number of washing cycles.

  • Data Analysis: The total color change (ΔE*) is calculated using the following formula:

    ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

    A higher ΔE* value indicates a greater color change and lower wash fastness.

Table 1: Illustrative Wash Fastness Data for Different Hair Dye Formulations

Formulation IDInitial LInitial aInitial bL after 12 Washesa* after 12 Washesb* after 12 WashesΔE*
F-01 (Control)25.335.114.830.128.512.38.5
F-02 (Natural Dye A)28.125.710.231.523.19.14.4
F-03 (Nano-formulation)24.938.216.125.836.915.51.6

Note: Data are hypothetical and for illustrative purposes only.

Objective: To evaluate the resistance of the hair color to fading upon exposure to ultraviolet (UV) radiation.

Experimental Protocol:

  • Hair Tress Preparation and Dyeing: Follow steps 1 and 2 from the wash fastness protocol.

  • Initial Color Measurement: Measure the initial Lab* values of the dyed tresses.[1]

  • UV Exposure: The dyed hair tresses are placed in a light cabinet and exposed to a controlled dose of UV radiation, equivalent to a specified duration of summer sunlight (e.g., 8 hours).[1]

  • Final Color Measurement: The Lab* values are measured again after UV exposure.

  • Data Analysis: Calculate the total color change (ΔE) as described in the wash fastness protocol. A higher ΔE indicates lower light fastness.

Table 2: Illustrative Light Fastness Data

Formulation IDInitial LInitial aInitial bL after UV Exposurea* after UV Exposureb* after UV ExposureΔE*
F-01 (Control)25.335.114.829.530.211.76.8
F-02 (Natural Dye A)28.125.710.229.824.19.52.4
F-03 (Nano-formulation)24.938.216.125.237.815.90.5

Note: Data are hypothetical and for illustrative purposes only.

Hair Damage Assessment

Hair dyeing processes, especially those involving oxidative chemistry, can lead to damage to the hair shaft. Assessing this damage is crucial for developing milder and safer formulations.

Objective: To quantify the mechanical strength of hair fibers before and after dyeing. Hair damage often leads to a reduction in tensile strength.[5]

Experimental Protocol:

  • Fiber Selection: Single hair fibers are carefully selected from both virgin (undyed) and dyed hair tresses.

  • Tensile Testing: Each fiber is mounted on a tensile testing instrument. The fiber is then stretched at a constant rate until it breaks.[6]

  • Data Acquisition: The instrument records the force required to stretch and break the fiber.

  • Data Analysis: Key parameters such as the maximum stress (force per unit area) and the tensile energy (work required to break the fiber) are calculated. A significant decrease in these values for dyed hair compared to virgin hair indicates damage.[7]

Table 3: Illustrative Tensile Strength Data

Hair SampleMaximum Stress (g)Tensile Energy (J)
Virgin Hair146.640.0035
Dyed Hair (Formulation A)136.900.0031
Dyed Hair (Formulation B)125.320.0028

Note: Data adapted from a study on oxidative permanent dyed hair.[7]

Objective: To measure the amount of protein lost from the hair fiber during the dyeing process, which is an indicator of cuticular damage.[5]

Experimental Protocol:

  • Sample Preparation: Weighed samples of virgin and dyed hair are prepared.

  • Protein Extraction: The hair samples are subjected to an extraction procedure to remove any leached proteins.

  • Quantification: The amount of protein in the extract is quantified using a validated method such as the bicinchoninic acid (BCA) assay.[5]

  • Data Analysis: The protein loss is expressed as a percentage relative to the initial weight of the hair sample.

Table 4: Illustrative Protein Loss Data

Hair SampleProtein Loss (%)
Virgin Hair1.2
Dyed Hair (Formulation A)2.5
Dyed Hair (Formulation B)3.8

Note: Data are hypothetical and for illustrative purposes only.

Safety Evaluation

Ensuring the safety of hair dye formulations is paramount. The primary safety concern is the potential for skin irritation and allergic contact dermatitis.

Patch Test (Human Repeat Insult Patch Test - HRIPT)

Objective: To assess the potential of a hair dye formulation to cause skin irritation or sensitization.

Experimental Protocol:

  • Subject Recruitment: A panel of human volunteers is recruited for the study.

  • Induction Phase: A small amount of the hair dye formulation is applied to a designated skin site (e.g., the back) under an occlusive patch. The patch is removed after 24-48 hours, and the site is graded for any reactions (erythema, edema). This process is repeated several times over a few weeks.

  • Rest Period: A rest period of about two weeks follows the induction phase.

  • Challenge Phase: A challenge patch with the test product is applied to a new skin site.

  • Evaluation: The challenge site is evaluated for any allergic reactions at 48 and 72 hours after application.

Stability Testing

Stability testing is essential to ensure that a hair dye formulation maintains its physical, chemical, and microbiological integrity throughout its shelf life.

Experimental Protocol:

  • Sample Preparation: The hair dye formulation is prepared and filled into its final intended packaging.

  • Storage Conditions: Samples are stored under various conditions to simulate real-world scenarios and to accelerate aging:

    • Real-Time Stability: Stored at ambient conditions (e.g., 25°C/60% RH) for the intended shelf life of the product.[8][9]

    • Accelerated Stability: Stored at elevated temperatures (e.g., 40°C/75% RH, 45°C, 50°C) for a shorter duration (e.g., 3-6 months).[8][10]

    • Freeze-Thaw Cycles: Samples are subjected to repeated cycles of freezing (e.g., -10°C for 24 hours) and thawing (25°C for 24 hours) to assess their stability under temperature fluctuations.[10][11]

    • Light Exposure: Samples are exposed to UV light to evaluate photostability.[10][11]

  • Evaluation at Time Points: At specified time intervals (e.g., initial, 1 month, 3 months, 6 months, etc.), samples are withdrawn and evaluated for the following parameters:[9]

    • Physical Characteristics: Appearance, color, odor, and texture.

    • Physicochemical Properties: pH, viscosity, and specific gravity.

    • Microbiological Contamination: Total viable count, and absence of specific pathogens.

    • Packaging Compatibility: Any signs of interaction between the product and the packaging.

Table 5: Illustrative Stability Testing Protocol and Parameters

Test ParameterSpecificationTest ConditionsFrequency
AppearanceHomogeneous, no separation5°C, 25°C/60% RH, 40°C/75% RH0, 1, 3, 6, 12 months
ColorNo significant change25°C/60% RH, 40°C/75% RH, UV light0, 1, 3, 6, 12 months
OdorCharacteristic, no off-odor25°C/60% RH, 40°C/75% RH0, 1, 3, 6, 12 months
pH9.0 - 10.525°C/60% RH, 40°C/75% RH0, 1, 3, 6, 12 months
Viscosity3000 - 5000 cP25°C/60% RH, 40°C/75% RH0, 1, 3, 6, 12 months
Microbiology<100 CFU/g, no pathogens25°C/60% RH0, 6, 12 months

Note: Specifications and frequencies are examples and should be defined for each specific product.

Signaling Pathways in Hair Pigmentation and Graying

Research into anti-aging hair dyes that can prevent or reverse graying requires an understanding of the biological pathways governing hair pigmentation. The process of melanogenesis (melanin production) in the hair follicle is regulated by a complex network of signaling pathways.[12]

Key signaling pathways involved include:

  • Wnt/β-catenin Pathway: Plays a crucial role in the differentiation of melanocyte stem cells into mature, melanin-producing melanocytes.[13][14]

  • SCF/c-KIT Pathway: Essential for the survival, proliferation, and migration of melanocytes.[14][15]

  • MC1R Signaling: The melanocortin 1 receptor (MC1R) is a key regulator of melanin (B1238610) production. Its activation by ligands like α-MSH stimulates melanogenesis.[13]

  • Endothelin Receptor Type B (EDNRB) Signaling: Also involved in the development and function of melanocytes.[15]

  • TGF-β Signaling: This pathway is involved in regulating the hair follicle cycle and can influence melanocyte stem cell quiescence.[14]

Novel anti-graying ingredients often target these pathways. For example:

  • Greyverse™: A peptide that mimics α-MSH to stimulate melanogenesis and reduce oxidative stress.[16][17]

  • Darkenyl™: A combination of taxifolin (B1681242) glucoside and N-acetyl-tyrosine that protects hair follicles from oxidative stress and stimulates melanocyte stem cells.[16][18]

  • Luteolin: A natural antioxidant that has been shown to preserve endothelin expression and melanocyte activity.[19]

Visualizations

Signaling Pathway for Melanogenesis

Melanogenesis_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_intracellular Intracellular Signaling α-MSH α-MSH MC1R MC1R α-MSH->MC1R SCF SCF c-KIT c-KIT SCF->c-KIT Wnt Wnt Frizzled Frizzled Wnt->Frizzled Endothelin Endothelin EDNRB EDNRB Endothelin->EDNRB MITF MITF MC1R->MITF Activates c-KIT->MITF Activates β-catenin β-catenin Frizzled->β-catenin Stabilizes EDNRB->MITF Activates β-catenin->MITF Activates Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: Key signaling pathways regulating melanogenesis in hair follicles.

Experimental Workflow for Hair Dye Performance Evaluation

Hair_Dye_Performance_Workflow cluster_preparation Preparation cluster_evaluation Performance Evaluation cluster_color_fastness_tests Color Fastness Tests cluster_damage_tests Hair Damage Tests Hair_Tress_Selection Select Standardized Hair Tresses Dye_Application Apply Hair Dye Formulation Hair_Tress_Selection->Dye_Application Color_Fastness Color_Fastness Dye_Application->Color_Fastness Hair_Damage Hair_Damage Dye_Application->Hair_Damage Wash_Fastness Wash Fastness Test (Repeated Washing) Color_Fastness->Wash_Fastness Light_Fastness Light Fastness Test (UV Exposure) Color_Fastness->Light_Fastness Tensile_Strength Tensile Strength Measurement Hair_Damage->Tensile_Strength Protein_Loss Protein Loss Analysis Hair_Damage->Protein_Loss Data_Analysis Data Analysis & Comparison Wash_Fastness->Data_Analysis Light_Fastness->Data_Analysis Tensile_Strength->Data_Analysis Protein_Loss->Data_Analysis

Caption: A typical experimental workflow for evaluating hair dye performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylresorcinol Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylresorcinol monohydrate (also known as Orcinol (B57675) monohydrate).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Several synthetic pathways to 5-Methylresorcinol have been reported, each with its own advantages and challenges. The most common routes include:

  • Synthesis from p-Toluidine (B81030): A multi-step synthesis that involves acetylation, nitration, reduction, and hydrolysis.[1]

  • Synthesis from Ethyl Crotonate and an Alkyl Acetoacetate (B1235776): This method involves the condensation of an alkyl crotonate with an alkyl acetoacetate in the presence of a strong base to form a dihydroresorcinol intermediate, which is then dehydrogenated.

  • Synthesis from 3,5-Dimethoxybenzaldehyde: This route typically involves a Grignard reaction followed by demethylation.

  • Extraction from Shale Phenols: 5-Methylresorcinol is a major component of water-soluble shale phenols and can be isolated through extraction.

Q2: How can I purify crude this compound?

A2: Purification of the final product is crucial to remove by-products and unreacted starting materials. Common purification methods include:

  • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical. For resorcinol (B1680541) and related compounds, aromatic hydrocarbons like toluene (B28343) or benzene (B151609) have been used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Sublimation: This technique is effective for volatile solids.[2] The impure solid is heated under reduced pressure, causing it to transition directly into a gas, which then deposits as a pure solid on a cold surface, leaving non-volatile impurities behind.[2][3][4] This method can yield very high-purity crystals.[4]

Q3: What are the typical yields for the synthesis of this compound?

A3: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Direct comparisons are challenging due to variations in experimental setups. However, some reported yields for specific routes or steps are provided in the table below.

Synthesis Route/StepReported YieldNotes
From p-Toluidine Overall yield not specified, but a five-step synthesis is involved.[1]Multi-step processes often have lower overall yields.
From Ethyl Crotonate Yield of the final dehydrogenation step to orcinol was 12 to 14 grams from the intermediate.The overall yield from the starting materials is not explicitly stated.
Nitration of o-toluidine (B26562) derivative 55.9%This is a step in a related synthesis, indicating potential yields for similar nitration steps.[5]
Hydrogenation of p-nitrotoluene up to 98.3%High-yielding reduction step to form p-toluidine, a potential starting material.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Guide 1: Synthesis from Ethyl Crotonate and Alkyl Acetoacetate

Q1: Why is the yield of the initial condensation reaction low?

A1: Low yields in the initial Michael addition can be attributed to several factors:

  • Base Strength and Stoichiometry: The use of a strong base, such as sodium hydride, sodium methylate, or sodium ethylate, is critical for the deprotonation of the alkyl acetoacetate. Ensure the base is fresh and used in the correct stoichiometric amount.

  • Reaction Conditions: The reaction temperature and time should be carefully controlled. Running the reaction at too high a temperature can lead to side reactions, while insufficient reaction time will result in incomplete conversion.

  • Purity of Reactants: The purity of the ethyl crotonate and alkyl acetoacetate is important. Impurities can interfere with the reaction.

Q2: I am having trouble with the final dehydrogenation step. What can I do to improve the yield?

A2: The dehydrogenation of the methyldihydroresorcinol intermediate to 5-Methylresorcinol is a critical step.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for this type of reaction. The quality and activity of the catalyst are crucial.

  • Solvent Choice: An inert, high-boiling solvent is typically used to facilitate the dehydrogenation at elevated temperatures.

  • Reaction Time and Temperature: The reaction mixture usually requires refluxing for several hours to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.

Q3: My final product is colored. What is the cause and how can I remove the color?

A3: The formation of colored impurities is a common issue in organic synthesis, often due to oxidation or side reactions.

  • Cause: Phenolic compounds like 5-Methylresorcinol are susceptible to oxidation, which can lead to the formation of colored quinone-type by-products, especially when exposed to air and light.

  • Purification:

    • Recrystallization: As mentioned in the FAQ, recrystallization from a suitable solvent like toluene can be effective in removing colored impurities, which often remain in the mother liquor.

    • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then filtered off before allowing the solution to cool.

Guide 2: Synthesis involving Grignard Reactions (e.g., from 3,5-Dimethoxybenzaldehyde)

Q1: My Grignard reaction is not initiating. What should I do?

A1: Failure of a Grignard reaction to start is a frequent problem.

  • Strict Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[7] All glassware must be thoroughly dried (flame-dried or oven-dried) and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon). Ethereal solvents like diethyl ether or THF must be anhydrous.[8]

  • Magnesium Activation: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide.[7] Activation can be achieved by:

    • Adding a small crystal of iodine.[7]

    • Using a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings.

  • Initiation: A small amount of the halide can be added initially, and gentle warming may be required to start the reaction. Once initiated, the reaction is typically exothermic.[7]

Q2: The yield of my Grignard reaction is low, and I am observing by-product formation. How can I optimize it?

A2: Low yields are often due to side reactions.

  • Wurtz Coupling: A common side reaction is the coupling of the alkyl/aryl halide with the Grignard reagent.[7] This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[8]

  • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the Grignard reagent may be required to drive the reaction to completion, but a large excess can lead to more side products.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylresorcinol from Ethyl Crotonate and Ethyl Acetoacetate

This protocol is based on a patented synthesis method.

Step 1: Condensation

  • In a suitable reaction vessel, react ethyl crotonate with ethyl acetoacetate in the presence of a strong base like sodium hydride.

  • The reaction forms a carboethoxymethyldihydroresorcinol salt.

Step 2: Saponification and Decarboxylation

  • The product from Step 1 is saponified by refluxing with an aqueous solution of an alkali metal hydroxide (B78521) (e.g., potassium hydroxide).

  • The resulting product is then heated in the presence of an acid to induce decarboxylation.

  • Cooling the solution will precipitate the methyldihydroresorcinol intermediate.

Step 3: Dehydrogenation

  • Dissolve the methyldihydroresorcinol intermediate in an inert solvent.

  • Add a dehydrogenation catalyst, such as 5% palladium on carbon.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

  • Filter off the catalyst and cool the reaction mixture to crystallize the 5-Methylresorcinol product.

  • Further purification can be achieved by recrystallization or sublimation.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Saponification & Decarboxylation cluster_step3 Step 3: Dehydrogenation cluster_purification Purification A Ethyl Crotonate + Ethyl Acetoacetate C Carboethoxymethyldihydroresorcinol Salt A->C B Strong Base (e.g., NaH) B->C F Methyldihydroresorcinol C->F D Aqueous Alkali D->F E Acid & Heat E->F H 5-Methylresorcinol F->H G Pd/C Catalyst & Heat G->H I Crude Product H->I J Recrystallization or Sublimation I->J K Pure this compound J->K

Caption: Workflow for the synthesis of 5-Methylresorcinol.

TroubleshootingTree start Low Yield of Final Product q1 Which step has low yield? start->q1 q2 Is the final product impure? start->q2 a1_cond Condensation q1->a1_cond Step 1 a1_dehydro Dehydrogenation q1->a1_dehydro Step 3 s1_base Check base quality and stoichiometry a1_cond->s1_base s1_cond Optimize reaction temperature and time a1_cond->s1_cond s2_cat Verify catalyst activity a1_dehydro->s2_cat s2_cond Ensure sufficient reflux time and temperature a1_dehydro->s2_cond end Consult further literature for alternative routes s1_base->end s1_cond->end s2_cat->end s2_cond->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no s3_purify Perform recrystallization with activated charcoal or sublimation a2_yes->s3_purify a2_no->end s3_purify->end

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 5-Methylresorcinol Monohydrate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methylresorcinol monohydrate in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several common laboratory solvents. It is soluble in water (H₂O) and Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL, though ultrasonic assistance may be required.[1] It is also soluble in organic solvents like ethanol (B145695) and dimethylformamide, with a solubility of approximately 30 mg/mL.[2] When using DMSO, it is critical to use a new, anhydrous grade, as its hygroscopic nature can negatively impact solubility.[1] For aqueous solutions, it is advisable to prepare them fresh and filter sterilize through a 0.22 μm filter before use.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: The stability of this compound in solution is highly dependent on storage temperature and duration. For optimal long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed containers away from moisture.[1] The recommended storage conditions are:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

  • Aqueous solutions (in PBS, pH 7.2): It is not recommended to store aqueous solutions for more than one day.[2]

Q3: Why is my 5-Methylresorcinol solution turning yellow or brown?

A3: The discoloration of 5-Methylresorcinol solutions is typically a sign of oxidative degradation.[3][4] As a phenolic compound, it is susceptible to oxidation, which can be accelerated by several factors including high pH (alkaline conditions), exposure to light, and the presence of trace metal ions.[4][5] This process leads to the formation of colored compounds, such as quinone-type structures, which cause the solution to appear yellow or brown.[5][6]

Q4: How does pH affect the stability of 5-Methylresorcinol solutions?

A4: The pH of the solution is a critical factor in the stability of 5-Methylresorcinol. Phenolic compounds are generally more stable in acidic to neutral conditions.[3] Alkaline (high pH) environments promote the deprotonation of the hydroxyl groups, making the molecule more susceptible to oxidation and subsequent degradation and discoloration.[5] For formulation purposes, maintaining a pH in the acidic range (e.g., pH 4.0-5.5) is recommended to improve stability.[5]

Q5: What are the likely degradation pathways for 5-Methylresorcinol?

A5: Based on its chemical structure as a resorcinol (B1680541) derivative, the primary degradation pathway for 5-Methylresorcinol is oxidation.[6] The resorcinol ring is electron-rich and thus prone to oxidation, which can lead to the formation of quinone-like structures and other oxidized derivatives.[4][6] This process can be initiated by factors like light, heat, and oxidizing agents. Hydrolysis of related compounds is generally less of a concern unless under extreme pH and temperature conditions.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
1. The solid this compound appears discolored or clumpy. The compound is hygroscopic and may have absorbed atmospheric moisture.[3][7] Color change (from off-white to yellow/brown) can indicate oxidation or degradation.[3]Store the solid compound in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator.[3][8] Before opening, allow the container to warm to room temperature to prevent condensation.[3] If significant discoloration is observed, verify purity via an analytical method like HPLC before use.
2. My 5-Methylresorcinol solution has precipitated after storage. The solution's saturation limit may have been exceeded, especially after a temperature change (e.g., removal from a freezer).[3] The solvent may not be suitable for long-term storage, or less soluble degradation products may be forming.Visually inspect the solution before use. If precipitation is present, gentle warming and/or sonication can be used to redissolve the compound.[1][3] To prevent this, consider storing at a lower concentration or in a solvent with higher solubility (e.g., DMSO over aqueous buffers for long-term storage).
3. The solution's color is changing over time (e.g., turning yellow/brown). This is a strong indicator of oxidative degradation.[3] Common triggers include exposure to light, oxygen, elevated pH, or the presence of metal ion contaminants.[4][5]Adjust the formulation pH to a more acidic range (4.0-5.5).[5] Protect the solution from light by using amber vials or storing it in the dark.[3][4] Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[4] Consider adding antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA) to the formulation.[4]
4. I am seeing unexpected peaks in my HPLC analysis. The appearance of new peaks, typically with a corresponding decrease in the main compound's peak area, indicates the formation of degradation products.[3]Review storage and handling procedures. Ensure solutions were protected from light, high temperatures, and reactive substances.[3] Use a freshly prepared solution from properly stored solid as a control for comparison. If degradation is confirmed, the stored solution should be discarded. A forced degradation study can help identify potential degradation products.[6]

Data Presentation

Table 1: Solubility and Recommended Storage of Stock Solutions

SolventSolubilityStorage at -20°CStorage at -80°C
Water (H₂O) 100 mg/mL (with ultrasonic)[1]Not Recommended (>1 day)[2]Not Recommended (>1 day)[2]
DMSO 100 mg/mL (with ultrasonic)[1]Up to 1 month[1]Up to 6 months[1]
Ethanol ~30 mg/mL[2]Up to 1 month[1]Up to 6 months[1]
PBS (pH 7.2) ~10 mg/mL[2]Not Recommended (>1 day)[2]Not Recommended (>1 day)[2]

Table 2: Factors Influencing 5-Methylresorcinol Solution Stability

FactorEffect on StabilityRecommendation
pH Less stable at high (alkaline) pH due to increased susceptibility to oxidation.[5]Maintain pH in the acidic to neutral range (ideally pH 4.0-5.5).[5]
Light Can accelerate oxidative degradation (photolysis).[3][4]Protect solutions from light using amber vials or by storing in the dark.[3]
Temperature Higher temperatures accelerate the rate of degradation.Store solutions at recommended low temperatures (-20°C or -80°C).[1]
Oxygen Promotes oxidative degradation.[4]Purge solvents with an inert gas (e.g., nitrogen, argon) before preparing solutions. Store under an inert atmosphere.[2][4]
Metal Ions Can catalyze oxidative reactions.[4]Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to the formulation.[4]

Experimental Protocols

Protocol 1: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of 5-Methylresorcinol in a given solution over time. A validated, stability-indicating HPLC method is crucial for this analysis.[3][9]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).[3]

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired test medium (e.g., different pH buffers, formulation vehicles) to the final experimental concentration.[3]

  • Storage Conditions:

    • Aliquot the stability samples into appropriate, tightly sealed vials (amber vials are recommended to protect from light).[3]

    • Expose sets of vials to various storage conditions as required by the study (e.g., 5°C, 25°C/60% RH, 40°C/75% RH for accelerated stability).[3]

    • Include a control sample stored under ideal conditions where the compound is known to be stable (e.g., -80°C, protected from light) to serve as a T=0 reference.[3]

  • Time Point Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4 weeks for accelerated studies), retrieve one vial from each storage condition.[3]

  • HPLC Analysis:

    • Analyze each sample using a validated, stability-indicating HPLC method. A typical setup might include:

      • Column: C18 reversed-phase column.[3]

      • Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with an acid modifier like formic or phosphoric acid to improve peak shape.

      • Detector: UV detector set at the λmax of 5-Methylresorcinol.

    • Inject the T=0 control sample and the stressed samples.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the T=0 control.[3]

    • Stability is assessed by the percentage of the initial 5-Methylresorcinol remaining. A significant loss in the main peak area and/or the appearance of new peaks indicates degradation.[3] The total peak area should be monitored to ensure mass balance.

Mandatory Visualization

Troubleshooting_Workflow cluster_stabilization start Instability Observed (e.g., Haze, Color Change) check_precipitate Is there a precipitate? start->check_precipitate action_precipitate Gentle warming and/or sonication. Consider storing at lower concentration. check_precipitate->action_precipitate Yes check_color Is there discoloration? check_precipitate->check_color No action_precipitate->check_color action_color Oxidation is likely. Proceed to stabilization steps. check_color->action_color Yes analyze Confirm Stability with Stability-Indicating HPLC check_color->analyze No (e.g., haze only) stabilize Stabilization Protocol action_color->stabilize step1 1. Adjust pH to acidic range (e.g., 4.0 - 5.5) stabilize->step1 step2 2. Protect from light (Use amber vials) step1->step2 step3 3. Add antioxidant/chelator (e.g., BHT, EDTA) step2->step3 step4 4. Store under inert gas (N2 or Ar) step3->step4 step4->analyze end_ok Solution is Stable analyze->end_ok No significant degradation end_fail Degradation Confirmed. Reformulate or discard. analyze->end_fail Degradation detected

Caption: Troubleshooting workflow for addressing stability issues.

Oxidation_Pathway compound 5-Methylresorcinol (Colorless in solution) products Oxidized Products (e.g., Quinone-type structures) (Yellow/Brown colored) compound->products Oxidative Degradation conditions Stress Conditions: - High pH - Oxygen (Air) - UV Light - Metal Ions conditions->compound

Caption: Simplified pathway of oxidative degradation.

References

Technical Support Center: 5-Methylresorcinol Monohydrate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the degradation of 5-Methylresorcinol monohydrate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

Based on the chemical structure of 5-Methylresorcinol, which contains a phenolic ring, the primary degradation pathways under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress) are expected to be:

  • Oxidation: The resorcinol (B1680541) ring is highly susceptible to oxidation, which can lead to the formation of quinone-type structures, hydroxylated derivatives, and potentially ring-opened products. The methyl group can also be a site of oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. This is a common degradation pathway for phenolic compounds.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, degradation under harsh acidic or basic conditions at elevated temperatures cannot be ruled out, though it is generally considered less likely than oxidation and photodegradation.

Q2: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively reported in the literature, based on the degradation of resorcinol and other phenolic compounds, the following are plausible degradation products:

  • Oxidation Products:

    • 2,5-Dihydroxy-3-methyl-p-benzoquinone: Formed by the oxidation of the resorcinol ring.

    • Trihydroxytoluene isomers (e.g., 2,3,5-Trihydroxytoluene): Resulting from further hydroxylation of the aromatic ring.

    • Ring-opened products: Such as muconic acid derivatives, formed from the cleavage of the aromatic ring under strong oxidative conditions.

  • Photodegradation Products:

    • Complex polymeric materials are often formed upon photolysis of phenols. Dimerization and oligomerization products are also possible.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the effective identification and characterization of degradation products:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating the parent drug from its degradation products. A stability-indicating method should be developed to ensure all significant degradation products are resolved.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for determining the molecular weights of the degradation products and for obtaining fragmentation patterns that aid in their structural elucidation.[1][2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the definitive identification of unknown degradation products, provided they can be isolated in sufficient purity and quantity.

Troubleshooting Guides

Issue 1: No degradation is observed after stress testing.

Possible Cause Troubleshooting & Optimization
Stress conditions are too mild.Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing. The goal is to achieve 5-20% degradation.[6]
5-Methylresorcinol is highly stable under the applied conditions.While possible, it is more likely that the conditions are not stringent enough. Refer to ICH Q1A(R2) guidelines for typical stress testing conditions.
The analytical method is not sensitive enough to detect low levels of degradation.Optimize the analytical method, for instance, by increasing the sample concentration or using a more sensitive detector.

Issue 2: The chromatogram shows many poorly resolved peaks after stress testing.

Possible Cause Troubleshooting & Optimization
Stress conditions are too harsh, leading to extensive, secondary degradation.Reduce the severity of the stress conditions (e.g., lower the temperature, shorten the exposure time, use a lower concentration of the stress agent).
The chromatographic method lacks sufficient resolution.Optimize the HPLC/UPLC method. This may involve changing the column, mobile phase composition, gradient profile, or temperature.
The sample is complex due to interactions with excipients (if in a formulation).Analyze a stressed solution of the 5-Methylresorcinol API alone to distinguish its degradation products from those of the excipients.

Issue 3: A new peak is observed in the chromatogram, but its structure cannot be readily identified by MS.

Possible Cause Troubleshooting & Optimization
The degradation product is an isomer of the parent compound or another known impurity.High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. Isomers may require separation and characterization by NMR.
The degradation product is unstable and further degrades in the ion source of the mass spectrometer.Optimize the MS source conditions (e.g., use a softer ionization technique).
The concentration of the degradation product is too low for confident characterization.Attempt to generate a higher concentration of the degradant by optimizing the stress conditions. If possible, isolate the peak using preparative HPLC for NMR analysis.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound degradation, the following table presents a hypothetical summary based on typical forced degradation studies of phenolic compounds. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl24 hours80°C< 5%Minimal degradation expected
Base Hydrolysis0.1 M NaOH8 hours60°C10-15%Oxidative and rearrangement products
Oxidation3% H₂O₂24 hoursRoom Temp15-20%2,5-Dihydroxy-3-methyl-p-benzoquinone, Trihydroxytoluene isomers
Thermal DegradationDry Heat48 hours105°C< 5%Minimal degradation expected
PhotodegradationUV Light (254 nm)24 hoursRoom Temp10-20%Polymeric materials, Dimerization products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C. Withdraw samples at appropriate time points (e.g., 1, 4, 8 hours) and neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Thermal Degradation: Expose a solid sample of this compound to dry heat at 105°C. Dissolve samples taken at different time points in a suitable solvent for analysis.

    • Photodegradation: Expose a solution of the drug (e.g., in methanol) to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be protected from light.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 275 nm) or a photodiode array (PDA) detector to check for peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock 5-Methylresorcinol Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, Solid) stock->thermal photo Photolytic (UV Light) stock->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS (Identification) hplc->lcms Peak Identification nmr NMR (Structure Elucidation) lcms->nmr Definitive Structure

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_oxidation Oxidation cluster_photo Photodegradation parent 5-Methylresorcinol quinone 2,5-Dihydroxy-3-methyl -p-benzoquinone parent->quinone [O] trihydroxy Trihydroxytoluene Isomers parent->trihydroxy [O] polymers Polymeric Material parent->polymers hv dimers Dimers/Oligomers parent->dimers hv ring_opened Ring-Opened Products quinone->ring_opened Further [O]

Caption: Potential degradation pathways of 5-Methylresorcinol.

References

How to avoid hygroscopic issues with Orcinol monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Orcinol (B57675) monohydrate, with a focus on mitigating issues arising from its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What is Orcinol monohydrate and why is its water content critical?

Orcinol monohydrate is a crystalline solid used in various biochemical assays and pharmaceutical applications.[1] As a hygroscopic substance, it readily absorbs moisture from the atmosphere.[2][3] This can lead to inaccuracies in weighing, altered reactivity, and potential degradation, ultimately compromising experimental results and product stability.[4][5]

Q2: How can I visually identify if my Orcinol monohydrate has absorbed moisture?

A dry, high-purity sample of Orcinol monohydrate should be a free-flowing, white to beige crystalline powder. If the compound has absorbed significant moisture, you may observe clumping, a sticky or gummy texture, or the powder adhering to the container walls. In severe cases of moisture absorption, the solid may appear visibly wet.

Q3: What are the recommended storage conditions for Orcinol monohydrate?

To minimize moisture absorption, Orcinol monohydrate should be stored in a cool, dry, and well-ventilated area.[2][6] The container should be tightly sealed and stored within a desiccator containing a suitable drying agent like silica (B1680970) gel or molecular sieves. For long-term storage, consider placing the tightly sealed container inside a secondary sealed pouch with a desiccant.

Q4: Can I use Orcinol monohydrate that has been exposed to humidity?

Using Orcinol monohydrate that has absorbed an unknown amount of water is not recommended for quantitative experiments, as the true mass of the active compound will be inaccurate. For qualitative applications, its use may be acceptable, but it is best practice to dry the material before use. A protocol for drying is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Inconsistent or drifting mass measurements during weighing.

  • Possible Cause: The compound is rapidly absorbing atmospheric moisture on the balance.

  • Solutions:

    • Minimize Exposure: Have all necessary equipment and reagents ready before opening the Orcinol monohydrate container. Perform the weighing process as quickly as possible.

    • Controlled Environment: If available, conduct the weighing inside a glove box with a controlled low-humidity atmosphere or under a stream of dry inert gas (e.g., nitrogen or argon).

    • Appropriate Weighing Vessel: Weigh the compound in a sealable container, such as a vial with a cap, rather than on open weighing paper. This allows for immediate sealing after dispensing to prevent further moisture uptake.

Issue 2: Clumped or difficult-to-handle Orcinol monohydrate powder.

  • Possible Cause: The compound has absorbed a significant amount of moisture due to improper storage or handling.

  • Solutions:

    • Drying: Before weighing, dry the entire vial of Orcinol monohydrate under a high vacuum. A detailed protocol is provided in the "Experimental Protocols" section.

    • Improved Storage: After drying and use, immediately reseal the container tightly, wrap the cap with Parafilm® for an additional barrier, and store it in a desiccator.

Issue 3: Inconsistent results in colorimetric assays (e.g., Bial's Test).

  • Possible Cause: The concentration of the Orcinol monohydrate stock solution is incorrect due to the presence of water in the weighed solid.

  • Solutions:

    • Use Dried Reagent: Always use Orcinol monohydrate that has been properly dried and stored to prepare reagent solutions.

    • Reagent Stability: Prepare the Bial's reagent fresh before each experiment, as its stability can be compromised over time, and this can be exacerbated by impurities such as excess water.[7][8]

    • Accurate Quantification: If precise quantification is required, determine the exact water content of your Orcinol monohydrate sample using Karl Fischer titration before preparing your solutions.

Data Presentation

Table 1: Illustrative Hygroscopicity Classification

This table is based on the European Pharmacopoeia classification for hygroscopic substances after 24 hours of exposure at 25°C and 80% relative humidity.[2]

Hygroscopicity ClassWeight Gain (% w/w)Appearance of Orcinol Monohydrate (Hypothetical)
Non-hygroscopic≤ 0.12Remains a free-flowing powder
Slightly hygroscopic0.2 to < 2Minor clumping may be observed
Hygroscopic2 to < 15Significant clumping and stickiness
Very hygroscopic≥ 15Becomes a paste or deliquesces

Table 2: Typical Parameters for Karl Fischer Titration of Orcinol Monohydrate

This table outlines typical parameters for determining the water content of Orcinol monohydrate using volumetric Karl Fischer titration.[9][10]

ParameterValueNotes
Sample Size100 - 500 mgAdjust based on expected water content.
TitrantKarl Fischer reagent (e.g., Hydranal™-Composite 5)Standardized against a known water standard.
SolventAnhydrous Methanol (B129727)Ensure the solvent is dry before starting the titration.
Titration TypeVolumetricSuitable for samples with higher water content.
Endpoint DetectionBivoltametricStandard for modern Karl Fischer titrators.

Experimental Protocols

Protocol 1: Drying of Hygroscopic Orcinol Monohydrate

This protocol describes a general procedure for drying Orcinol monohydrate that has been exposed to moisture.

Methodology:

  • Preparation: Place the opened vial containing the clumped or suspect Orcinol monohydrate powder into a vacuum desiccator or a vacuum oven. Ensure the vial cap is removed or loosened to allow for the escape of moisture.

  • Vacuum Application: Connect the desiccator or oven to a high-vacuum pump. Gradually apply the vacuum to prevent the powder from being disturbed.

  • Drying: Allow the sample to dry under high vacuum for at least 4-6 hours at room temperature. For severely clumped material, an overnight drying period may be necessary. Gentle heating (e.g., 30-40°C) can expedite the process, but care should be taken to avoid degradation of the compound.

  • Completion: Once the drying is complete, slowly release the vacuum, preferably by introducing a dry, inert gas such as nitrogen.

  • Handling: Immediately cap the vial and transfer the dried Orcinol monohydrate to a desiccator for storage or use it directly in your experiment.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol provides a method for the accurate quantification of water content in Orcinol monohydrate.[9][10][11]

Methodology:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Add fresh, anhydrous methanol to the titration vessel and perform a pre-titration with the Karl Fischer reagent to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Sample Preparation: In a controlled low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), accurately weigh approximately 200-300 mg of the Orcinol monohydrate sample.

  • Titration: Quickly transfer the weighed sample into the titration vessel. Allow the sample to dissolve or disperse in the methanol with stirring.

  • Analysis: Start the titration. The Karl Fischer reagent will be added automatically until the endpoint is reached. The instrument will then calculate the percentage of water in the sample based on the volume of titrant consumed and its concentration.

  • Blank Measurement: Perform a blank determination using the same volume of methanol to account for any background moisture.

Protocol 3: Bial's Test for Pentoses using Orcinol Monohydrate

This protocol details the use of Orcinol monohydrate in a colorimetric assay to detect pentoses.[7][8][9]

Methodology:

  • Reagent Preparation (Bial's Reagent):

    • Dissolve 300 mg of dried Orcinol monohydrate in 5 mL of ethanol.

    • In a separate container, add 3.5 mL of this orcinol solution to 100 mL of a 0.1% (w/v) solution of ferric chloride (FeCl₃·6H₂O).

    • This reagent should be prepared fresh and stored in a dark bottle.

  • Sample Preparation: Prepare aqueous solutions of your test samples. Include a positive control (e.g., 1% ribose solution) and a negative control (deionized water).

  • Assay Procedure:

    • Label test tubes for each sample, positive control, and negative control.

    • Add 1 mL of each sample/control to the corresponding test tube.

    • Carefully add 2 mL of Bial's reagent to each tube and mix thoroughly.

  • Incubation: Place the test tubes in a boiling water bath for 5-10 minutes.

  • Observation: Remove the tubes from the water bath and allow them to cool. Observe any color changes. A blue-green color indicates the presence of pentoses, while a muddy brown color suggests the presence of hexoses.

Visualizations

experimental_workflow Experimental Workflow for Handling Orcinol Monohydrate cluster_storage Storage cluster_handling Handling cluster_analysis Analysis storage Store in tightly sealed container in a desiccator weigh Weigh quickly in a controlled environment storage->weigh Minimize air exposure dissolve Dissolve in appropriate solvent weigh->dissolve assay Perform experimental assay (e.g., Bial's Test) dissolve->assay

Caption: A streamlined workflow for the proper handling of Orcinol monohydrate in experimental settings.

troubleshooting_workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Results check_reagent Check Orcinol Monohydrate for clumping start->check_reagent is_clumped Is it clumped? check_reagent->is_clumped dry_reagent Dry reagent under vacuum is_clumped->dry_reagent Yes reweigh Re-weigh accurately in a controlled environment is_clumped->reweigh No check_storage Review storage conditions and handling procedures is_clumped->check_storage No, but results are still inconsistent dry_reagent->reweigh prepare_fresh Prepare fresh reagent solutions reweigh->prepare_fresh rerun_assay Re-run experiment prepare_fresh->rerun_assay check_storage->rerun_assay

Caption: A logical troubleshooting guide for addressing inconsistent experimental outcomes when using Orcinol monohydrate.

signaling_pathway Decision Pathway for Handling Hygroscopic Reagents start New batch of Orcinol Monohydrate visual_inspection Visual Inspection start->visual_inspection is_free_flowing Is it a free-flowing powder? visual_inspection->is_free_flowing store_desiccator Store in desiccator is_free_flowing->store_desiccator Yes dry_vacuum Dry under vacuum is_free_flowing->dry_vacuum No use_directly Proceed to use with care store_desiccator->use_directly karl_fischer Optional: Quantify water content with Karl Fischer Titration use_directly->karl_fischer For highly sensitive quantitative assays dry_vacuum->store_desiccator

References

Troubleshooting low solubility of 5-Methylresorcinol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of 5-Methylresorcinol (also known as Orcinol).

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 5-Methylresorcinol?

The aqueous solubility of 5-Methylresorcinol can vary depending on the specific conditions. Reports indicate a solubility of approximately 10 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2.[1] Other sources state a water solubility of 50 mg/mL and 80 g/L, though the conditions for these measurements are not always specified.[2][3] It is important to consider that the monohydrate and anhydrous forms of 5-Methylresorcinol may exhibit different solubility profiles.

Q2: My 5-Methylresorcinol solution has a reddish tint. Is this normal?

5-Methylresorcinol is sensitive to air and light and can oxidize, which may result in a reddish or brownish coloration.[4] To minimize oxidation, store the solid compound and any solutions protected from light and under an inert atmosphere where possible. It is also recommended to use freshly prepared aqueous solutions.[1]

Q3: Can I prepare a concentrated stock solution of 5-Methylresorcinol?

Yes, it is common practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Q4: What are the recommended organic solvents for a stock solution?

5-Methylresorcinol is soluble in several organic solvents. Commonly used solvents for preparing stock solutions include:

A stock solution of approximately 30 mg/mL can be achieved in these solvents.[1]

Q5: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell-based experiments?

The tolerance of cell lines to organic solvents varies. As a general guideline, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%.[5] However, some cell lines may tolerate up to 0.5%. It is crucial to perform a vehicle control experiment to ensure that the observed effects are due to the 5-Methylresorcinol and not the solvent.

Troubleshooting Low Solubility

Issue 1: Precipitate forms when diluting the organic stock solution into aqueous media.

This is a common issue known as "crashing out," where the compound is no longer soluble as the concentration of the organic solvent decreases.

Solutions:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution.[5] A key technique is to add the stock solution directly to the pre-warmed (37°C) aqueous medium with rapid mixing or vortexing to avoid localized high concentrations that can trigger precipitation.[5]

  • Use a Co-solvent: Incorporating a co-solvent in the final aqueous solution can improve the solubility of hydrophobic compounds.

  • Adjust the pH: The solubility of phenolic compounds like 5-Methylresorcinol can be pH-dependent.

Issue 2: The desired concentration in aqueous media cannot be reached even with an organic stock solution.

Solutions:

  • pH Adjustment: For phenolic compounds, altering the pH of the aqueous medium can significantly impact solubility. Since 5-Methylresorcinol is a weak acid, increasing the pH of the solution can increase its solubility. It is advisable to test a range of pH values to find the optimal condition for your experiment, ensuring the pH remains compatible with your experimental system (e.g., cell viability).

  • Use of Co-solvents: Co-solvents can increase the solubility of poorly water-soluble drugs by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.

Experimental Protocols

Protocol 1: Preparation of a 5-Methylresorcinol Working Solution Using a Co-solvent

This protocol describes the preparation of a 5-Methylresorcinol working solution in an aqueous buffer using DMSO as a co-solvent.

Materials:

  • 5-Methylresorcinol (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of 5-Methylresorcinol in a sterile tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 30 mg/mL).

    • Vortex or sonicate until the solid is completely dissolved. This is your stock solution.

  • Prepare the Working Solution:

    • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).

    • Add the required volume of the 5-Methylresorcinol stock solution to the pre-warmed buffer to achieve the final desired concentration.

    • Immediately vortex the solution to ensure rapid and uniform mixing.

    • Important: The final concentration of DMSO should be kept as low as possible and its effect on the experiment should be evaluated with a vehicle control.

Protocol 2: Enhancing Solubility through pH Adjustment

This protocol provides a general method for investigating the effect of pH on 5-Methylresorcinol solubility.

Materials:

  • 5-Methylresorcinol (solid)

  • Aqueous buffers with a range of pH values (e.g., pH 6.0, 7.0, 8.0)

  • pH meter

  • Vortex mixer

  • Spectrophotometer (for quantitative analysis)

Procedure:

  • Prepare Supersaturated Solutions:

    • Add an excess amount of solid 5-Methylresorcinol to a series of tubes, each containing a different pH buffer.

    • Ensure there is undissolved solid at the bottom of each tube.

  • Equilibration:

    • Tightly cap the tubes and place them on a shaker or rotator at a constant temperature for a set period (e.g., 24 hours) to allow the solutions to reach equilibrium.

  • Sample Preparation and Analysis:

    • After equilibration, carefully centrifuge the tubes to pellet the undissolved solid.

    • Withdraw a known volume of the supernatant from each tube, being careful not to disturb the pellet.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the corresponding buffer to a concentration within the linear range of your analytical method.

    • Determine the concentration of dissolved 5-Methylresorcinol using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax.

  • Data Analysis:

    • Plot the measured solubility of 5-Methylresorcinol against the pH of the buffer to determine the optimal pH for dissolution.

Data Presentation

Table 1: Solubility of 5-Methylresorcinol in Various Solvents

SolventApproximate SolubilityReference(s)
Water50 mg/mL, 80 g/L[2][3]
PBS (pH 7.2)10 mg/mL[1]
Ethanol30 mg/mL[1]
DMSO30 mg/mL[1]
Dimethylformamide30 mg/mL[1]

Visualizations

Troubleshooting_Workflow start Start: Low Solubility of 5-Methylresorcinol in Aqueous Media check_direct Attempt to dissolve directly in aqueous buffer start->check_direct is_dissolved1 Is it fully dissolved? check_direct->is_dissolved1 prepare_stock Prepare concentrated stock solution in organic solvent (e.g., DMSO, Ethanol) is_dissolved1->prepare_stock No success Success: 5-Methylresorcinol is dissolved is_dissolved1->success Yes dilute_stock Dilute stock solution into pre-warmed aqueous media with rapid mixing prepare_stock->dilute_stock is_precipitate Does a precipitate form? dilute_stock->is_precipitate adjust_ph Adjust pH of the aqueous medium dilute_stock->adjust_ph If desired concentration is not reached optimize_dilution Optimize dilution: - Stepwise dilution - Slower addition with vortexing is_precipitate->optimize_dilution Yes is_precipitate->success No optimize_dilution->is_precipitate use_cosolvent Incorporate a co-solvent in the final aqueous solution optimize_dilution->use_cosolvent If still precipitates use_cosolvent->success If successful fail Issue persists: Consider alternative formulation strategies use_cosolvent->fail If issue persists adjust_ph->success If successful adjust_ph->fail If issue persists

Caption: Troubleshooting workflow for low 5-Methylresorcinol solubility.

Experimental_Workflow start Start: Tyrosinase Inhibition Assay prep_reagents Prepare Reagents: - Tyrosinase enzyme solution - L-DOPA substrate solution - Phosphate buffer (pH 6.8) start->prep_reagents prep_compound Prepare 5-Methylresorcinol: - Dissolve in DMSO (stock) - Serially dilute to working concentrations start->prep_compound plate_setup Set up 96-well plate: - Add buffer - Add 5-Methylresorcinol dilutions - Add tyrosinase enzyme prep_reagents->plate_setup prep_compound->plate_setup pre_incubation Pre-incubate at 25°C for 10 minutes plate_setup->pre_incubation initiate_reaction Initiate reaction by adding L-DOPA substrate to all wells pre_incubation->initiate_reaction measure_absorbance Measure absorbance at 475 nm kinetically for 20-30 minutes initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition measure_absorbance->data_analysis end End: Determine IC50 of 5-Methylresorcinol data_analysis->end

Caption: Experimental workflow for a tyrosinase inhibition assay.

References

Technical Support Center: 5-Methylresorcinol Monohydrate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylresorcinol monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound, also known as Orcinol monohydrate, is a phenolic compound.[1][2][3] In research, it is primarily used as a tyrosinase inhibitor, making it a subject of interest for studies on melanogenesis and skin pigmentation.[2][4] It has also been shown to exhibit cytotoxic properties against various cell lines and has been investigated for its anxiolytic-like activity.[2]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below. The compound is known to be sensitive to light and air.[1][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Synonyms Orcinol monohydrate, 3,5-Dihydroxytoluene monohydrate[1][3]
CAS Number 6153-39-5[1][5]
Molecular Formula C₇H₈O₂·H₂O[1][5]
Molecular Weight 142.15 g/mol [1][5]
Appearance White to light yellow or light orange crystalline powder[1][6]
Melting Point 59-61 °C[1][3]
Purity Typically >98.0% (GC)[1]

Q3: How should I store this compound to ensure its stability?

A3: this compound is sensitive to light, air, and moisture.[1][5] To ensure its stability, it should be stored in a tightly sealed container, preferably under an inert gas, in a cool, dark, and dry place.[1][2] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: The solubility of this compound is a critical factor for experimental success. The table below provides solubility information in various common solvents.

Table 2: Solubility of this compound

SolventSolubilityNotesReference
Methanol Soluble[1]
Ethanol ~30 mg/mLPurge with an inert gas.[7]
DMSO ~30 mg/mLPurge with an inert gas.[7]
Dimethyl formamide (B127407) (DMF) ~30 mg/mLPurge with an inert gas.[7]
PBS (pH 7.2) ~10 mg/mLPrepare fresh; do not store aqueous solutions for more than one day.[7]
Water Soluble10% solution should be clear. Reddens on exposure to air.[8]

Troubleshooting Guides

This section addresses common issues that may lead to the failure of experiments involving this compound.

Issue 1: Inconsistent or No Activity Observed in Biological Assays
Possible Cause Troubleshooting Step Explanation
Degradation of the compound 1. Verify Storage Conditions: Ensure the compound was stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.[1][2] 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment, especially aqueous solutions which should not be stored for more than a day.[7] 3. Handle Under Inert Atmosphere: For maximum stability, handle the solid compound and prepare solutions under an inert atmosphere (e.g., argon or nitrogen).[1]
Incorrect solvent or concentration 1. Check Solvent Compatibility: Ensure the solvent used is compatible with your experimental system and does not interfere with the assay. For cell-based assays, the final concentration of organic solvents like DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. 2. Confirm Final Concentration: Recalculate the dilutions to ensure the final concentration of this compound in your assay is within the expected active range.
Precipitation of the compound in media 1. Check Solubility Limits: Do not exceed the solubility limit of the compound in your final assay buffer or cell culture medium.[7] 2. Use a Co-solvent: If precipitation occurs, consider using a co-solvent system as recommended for in vivo studies (e.g., 10% DMSO in saline with a solubilizing agent).[2] 3. Gentle Warming/Sonication: Brief and gentle warming or sonication can help dissolve precipitates, but be cautious as this may accelerate degradation.[2]
Issue 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step Explanation
Inaccurate Pipetting 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of small volumes. 2. Use Appropriate Pipette Size: Use the smallest volume pipette appropriate for the volume you are dispensing to maximize accuracy.
Incomplete Dissolution 1. Ensure Complete Dissolution of Stock: Visually inspect your stock solution to ensure there are no solid particles before making dilutions. Vortex or sonicate briefly if necessary. 2. Serial Dilutions: Perform serial dilutions to ensure homogeneity at each step.
Edge Effects in Plate-Based Assays 1. Avoid Using Outer Wells: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect results. If possible, fill the outer wells with sterile water or PBS and do not use them for experimental samples. 2. Ensure Proper Plate Sealing: Use appropriate plate sealers to minimize evaporation during incubation.
Issue 3: Unexpected Cytotoxicity or Cell Death
Possible Cause Troubleshooting Step Explanation
Inherent Cytotoxicity of the Compound 1. Perform a Dose-Response Curve: Determine the cytotoxic concentration range of this compound for your specific cell line. It has been shown to be cytotoxic at concentrations of 100-500 µM in B16 and Hs68 cells.[2] 2. Use Lower Concentrations: For non-cytotoxicity related assays, use concentrations well below the cytotoxic threshold.
Solvent Toxicity 1. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. 2. Minimize Final Solvent Concentration: Keep the final solvent concentration in the cell culture medium as low as possible (ideally ≤0.1% for sensitive cell lines).
Contamination 1. Check for Microbial Contamination: Visually inspect cell cultures for any signs of bacterial or fungal contamination. Use sterile techniques throughout your experiment. 2. Test for Mycoplasma: Mycoplasma contamination can affect cell health and experimental outcomes and is not visible by standard microscopy. Regularly test your cell lines for mycoplasma.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. It is recommended to do this in a controlled environment to minimize exposure to air and light.[1][2]

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO for a 10 mM stock solution) to the tube.

  • Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.[2]

  • Sterilization (for cell culture): If the stock solution is for use in cell culture, filter-sterilize it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]

Protocol 2: Tyrosinase Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Phosphate (B84403) Buffer: 50 mM Potassium Phosphate Buffer, pH 6.8.

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in the phosphate buffer (e.g., 1000 U/mL). Keep on ice.

    • Substrate Solution: Prepare a fresh solution of L-DOPA (e.g., 2.5 mM) in the phosphate buffer immediately before use. Protect from light.

    • Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in the phosphate buffer.

    • Positive Control: Prepare a solution of a known tyrosinase inhibitor, such as kojic acid.

  • Assay Procedure (96-well plate):

    • Add 40 µL of phosphate buffer to each well.

    • Add 20 µL of the inhibitor or positive control solutions to the respective wells.

    • Add 20 µL of the tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway

Tyrosinase_Inhibition_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Transcription & Translation L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Methylresorcinol 5-Methylresorcinol monohydrate Methylresorcinol->Tyrosinase Inhibition

Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start prep_compound Prepare 5-Methylresorcinol monohydrate Stock Solution start->prep_compound prep_reagents Prepare Assay Reagents (Buffer, Enzyme, Substrate) start->prep_reagents assay_setup Set up Assay Plate (Controls and Test Samples) prep_compound->assay_setup prep_reagents->assay_setup incubation Pre-incubation assay_setup->incubation reaction Initiate Reaction incubation->reaction measurement Measure Absorbance reaction->measurement analysis Data Analysis (Calculate % Inhibition, IC₅₀) measurement->analysis end End analysis->end

Caption: General experimental workflow for a tyrosinase inhibition assay.

Troubleshooting Logic

Caption: Logical troubleshooting workflow for failing experiments.

References

Preventing oxidation of 5-Methylresorcinol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 5-Methylresorcinol during experiments.

Troubleshooting Guide

Issue Possible Cause Solution
Discoloration of Solid 5-Methylresorcinol (Yellowing/Browning) Oxidation due to prolonged exposure to air (oxygen) and/or light.Store solid 5-Methylresorcinol in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a cool, dark place, preferably in a desiccator to prevent moisture absorption.
Rapid Color Change of 5-Methylresorcinol Solution Presence of dissolved oxygen in the solvent, exposure to light, or inappropriate pH of the solution. Phenolic compounds are more susceptible to oxidation at neutral to basic pH.Prepare solutions using deoxygenated solvents. Work under an inert atmosphere and protect the solution from light by using amber vials or wrapping the container in aluminum foil. Adjust the pH to a slightly acidic range (e.g., pH 4-6) if compatible with the experimental design.
Precipitate Formation in Stored Solutions Degradation products may be less soluble. Saturation limit may have been exceeded, especially with temperature fluctuations.Visually inspect solutions before use. If a precipitate is observed, gentle warming and sonication may help to redissolve the compound. To prevent precipitation, consider using a solvent with higher solubility for 5-Methylresorcinol or storing it at a consistent temperature. Filtering the solution through a 0.22 µm filter before storage can also remove any initial insoluble impurities.
Inconsistent or Non-Reproducible Experimental Results Degradation of 5-Methylresorcinol in solution, leading to a lower effective concentration.Always prepare fresh solutions of 5-Methylresorcinol immediately before use. If storage is necessary, follow the recommended storage protocols strictly. Quantify the concentration of 5-Methylresorcinol using a validated analytical method like HPLC before each experiment to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of 5-Methylresorcinol?

A1: The primary factors that accelerate the oxidation of 5-Methylresorcinol are:

  • Oxygen: Exposure to atmospheric oxygen is a major contributor to oxidation.

  • Light: UV radiation can initiate and accelerate oxidative degradation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH: Neutral to alkaline pH conditions promote the formation of the phenolate (B1203915) anion, which is more susceptible to oxidation.

  • Metal Ions: Trace amounts of transition metal ions can catalyze oxidation reactions.

Q2: How should I store solid 5-Methylresorcinol to ensure its long-term stability?

A2: For optimal stability, solid 5-Methylresorcinol should be stored at 4°C, protected from light in an amber, airtight container. For long-term storage, it is advisable to store it at -20°C under an inert atmosphere (argon or nitrogen).

Q3: What is the best way to prepare a stable solution of 5-Methylresorcinol?

A3: To prepare a stable solution, use a high-purity, deoxygenated solvent. The dissolution should be performed under an inert atmosphere (e.g., in a glove box or using a Schlenk line). For aqueous solutions, using a slightly acidic buffer (pH 4-6) can enhance stability. It is highly recommended to prepare aqueous solutions fresh before each experiment.

Q4: Can I use antioxidants to prevent the oxidation of 5-Methylresorcinol in solution?

A4: Yes, adding antioxidants can significantly improve the stability of 5-Methylresorcinol solutions. Common antioxidants include:

  • Ascorbic Acid (Vitamin C): Can be used at a concentration of 0.05-0.1% (w/v).

  • Butylated Hydroxytoluene (BHT): Effective in organic solvents at a concentration of 0.01-0.05% (w/v).

The choice of antioxidant and its concentration should be optimized for your specific experimental conditions and compatibility with downstream applications.

Q5: How can I detect and quantify the oxidation of 5-Methylresorcinol?

A5: High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is the most common and reliable method to detect and quantify 5-Methylresorcinol and its oxidation products. A stability-indicating HPLC method should be developed to resolve the parent compound from its degradants.

Quantitative Data Summary

While specific quantitative stability data for 5-Methylresorcinol is not extensively available in the literature, the following table provides illustrative stability data for phenolic compounds under various conditions. Researchers should perform their own stability studies for 5-Methylresorcinol in their specific experimental matrix.

Table 1: Illustrative Stability of a Phenolic Compound Solution (e.g., 1 mg/mL) Under Different Storage Conditions

Solvent Temperature Atmosphere pH Antioxidant Estimated Half-life
Water25°C (Room Temp)Air7.0None< 24 hours
Water4°CAir7.0None~ 2-3 days
Water4°CInert Gas (N₂)7.0None~ 1 week
Water4°CInert Gas (N₂)5.0None> 2 weeks
Water4°CInert Gas (N₂)5.00.1% Ascorbic Acid> 1 month
Ethanol (B145695)25°C (Room Temp)AirN/ANone~ 1-2 weeks
Ethanol4°CAirN/ANone> 1 month
Ethanol4°CInert Gas (N₂)N/A0.02% BHT> 3 months
DMSO25°C (Room Temp)AirN/ANone~ 1 week
DMSO4°CInert Gas (N₂)N/ANone> 2 months

Note: This data is illustrative and intended for guidance. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized 5-Methylresorcinol Stock Solution

Objective: To prepare a 10 mg/mL stock solution of 5-Methylresorcinol in ethanol with enhanced stability for use in various experiments.

Materials:

  • 5-Methylresorcinol (solid)

  • Anhydrous Ethanol (200 proof), HPLC grade

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen) with regulator and tubing

  • Amber glass vials with PTFE-lined screw caps

  • Schlenk flask or glove box

  • Sterile syringe and needles

  • Analytical balance

  • Sonicator

Procedure:

  • Solvent Deoxygenation:

    • Place the required volume of ethanol in a Schlenk flask.

    • Sparge the solvent with a gentle stream of inert gas for at least 30 minutes to remove dissolved oxygen.

  • Preparation of BHT Stock Solution (Optional but Recommended):

    • In a separate deoxygenated ethanol vial, prepare a 1% (w/v) BHT stock solution.

  • Weighing 5-Methylresorcinol:

    • Inside a glove box or under a gentle stream of inert gas, accurately weigh the desired amount of 5-Methylresorcinol.

  • Dissolution:

    • Transfer the weighed 5-Methylresorcinol to a clean, dry amber vial.

    • Using a gas-tight syringe, add the deoxygenated ethanol to the vial.

    • If using BHT, add the appropriate volume of the BHT stock solution to achieve a final concentration of 0.02% (e.g., 20 µL of 1% BHT stock per 1 mL of final solution).

    • Seal the vial and sonicate until the solid is completely dissolved.

  • Storage:

    • Flush the headspace of the vial with inert gas before tightly sealing the cap.

    • Wrap the cap with Parafilm® for extra protection against air ingress.

    • Store the solution at -20°C in the dark.

  • Usage:

    • Before use, allow the vial to warm to room temperature before opening to prevent condensation.

    • If not used entirely, flush the headspace with inert gas again before resealing and returning to storage.

Visualizations

Experimental_Workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_usage Usage start Start deoxygenate Deoxygenate Solvent (Inert Gas Purge) start->deoxygenate weigh Weigh 5-Methylresorcinol (Inert Atmosphere) deoxygenate->weigh dissolve Dissolve in Deoxygenated Solvent with Antioxidant weigh->dissolve flush Flush Headspace with Inert Gas dissolve->flush seal Seal Tightly in Amber Vial flush->seal store Store at -20°C in the Dark seal->store warm Warm to Room Temperature store->warm use Use in Experiment warm->use end End use->end

Caption: Workflow for preparing and storing a stabilized 5-Methylresorcinol solution.

Oxidation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products MR 5-Methylresorcinol Radical Phenoxy Radical MR->Radical Initiation Oxidants O₂, Light, Metal Ions, High pH Oxidants->Radical Quinone Quinone-like Intermediates Radical->Quinone Propagation Degradation Degradation Products (Colored Compounds) Quinone->Degradation Termination Polymerization Polymerization Quinone->Polymerization Side Reaction

Caption: Putative oxidation pathway of 5-Methylresorcinol.

Inconsistent results in tyrosinase inhibition assay with 5-Methylresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding inconsistent results in tyrosinase inhibition assays, with a specific focus on the inhibitor 5-Methylresorcinol (also known as Orcinol).

Frequently Asked Questions (FAQs)

Q1: What is 5-Methylresorcinol and how does it inhibit tyrosinase?

5-Methylresorcinol (5-methyl-1,3-benzenediol) is an aromatic organic compound.[1] Like other resorcinol (B1680541) derivatives, it is known to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis.[2][3] The mechanism of inhibition by resorcinols can be complex; they may act as suicide inactivators of the enzyme.[2][4] This means they can cause irreversible inactivation of tyrosinase.[2]

Q2: What are the critical parameters and common sources of variability in a tyrosinase inhibition assay?

The tyrosinase inhibition assay is sensitive to several parameters that can introduce variability. Key factors include:

  • Enzyme Activity and Source : The activity of tyrosinase can degrade if not stored or handled properly.[5][6] It's crucial to use a consistent source and lot of the enzyme for comparative experiments.[6] Inhibition profiles can differ significantly between mushroom tyrosinase and human tyrosinase.[6][7][8]

  • Substrate Stability : The substrate, typically L-DOPA or L-tyrosine, can auto-oxidize, especially at higher pH and temperatures, leading to high background absorbance.[6] It is recommended to prepare substrate solutions fresh before each experiment and protect them from light.[6][9]

  • Inhibitor Solubility and Stability : 5-Methylresorcinol, like similar compounds, may have limited solubility in aqueous buffers and can precipitate, especially when diluting a stock solution from an organic solvent.[6] Stock solutions in DMSO are generally stable for months when stored at -20°C and protected from light, but aqueous working solutions should be prepared fresh daily.[5][10]

  • Assay Conditions : Consistent pH, temperature, and incubation times are critical for reproducible results.[6] The typical pH for a mushroom tyrosinase assay is between 6.5 and 7.0.[5][11]

  • Pipetting Accuracy : Inaccurate pipetting, especially of small volumes, can lead to high variability between replicate wells.[5][6]

Q3: What are the appropriate controls to include in a tyrosinase inhibition assay?

To ensure the validity of your results, the following controls are essential:

  • Negative Control (No Inhibitor) : Contains the enzyme, substrate, and buffer to measure maximum enzyme activity.[9]

  • Blank Control : Contains the substrate and buffer but no enzyme. This helps to measure and subtract the rate of non-enzymatic substrate oxidation.[6][9]

  • Vehicle Control : Contains the enzyme, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This accounts for any effect the solvent may have on enzyme activity.[5][6] The final DMSO concentration should ideally be below 1%.[5]

  • Positive Control : A known tyrosinase inhibitor, such as kojic acid, should be included in every assay.[5][6] This provides a benchmark for comparing the potency of your test compound and helps normalize for inter-assay variability.[6]

Q4: Why might results from B16 melanoma cells differ from human melanocytes?

Significant differences can be observed between murine B16 cells and human melanocytes. It has been reported that compounds showing whitening effects in B16 cells may show no activity or even enhance pigmentation in human melanocytes, leading to potential false positives.[12][13] Therefore, for results more relevant to human applications, using human tyrosinase or human melanoma cell lysates is recommended.[6]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in tyrosinase inhibition assays are a common challenge. The table below outlines frequent problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells 1. Inaccurate Pipetting : Errors in pipetting small volumes of inhibitor, enzyme, or substrate.[5] 2. Incomplete Dissolution/Precipitation of Inhibitor : 5-Methylresorcinol may have low aqueous solubility and can precipitate when added to the assay buffer.[6] 3. Inconsistent Incubation Times : Variation in the start time of the reaction across the plate.[5]1. Calibrate pipettes regularly. Use a multichannel pipette to add reagents simultaneously to ensure consistent reaction start times.[5][6] 2. Visually inspect wells for precipitate. Optimize the final solvent concentration (e.g., DMSO) to be ≤1%.[5][6] Prepare fresh inhibitor dilutions for each experiment.[5] 3. Use a multichannel pipette for simultaneous reagent addition. Read the plate at consistent and precise time intervals.[5]
No or Very Low Inhibition Observed 1. Degraded or Inactive Inhibitor : The 5-Methylresorcinol solution may have degraded.[5] 2. Inactive Enzyme : Tyrosinase can lose activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).[5][6][14] 3. Incorrect Inhibitor Concentration : Errors in calculating serial dilutions.[5] 4. Incorrect Assay Conditions : Suboptimal pH of the buffer or incorrect substrate concentration.[5]1. Prepare fresh working solutions from a new aliquot of the stock solution. Ensure stock solutions are stored properly at -20°C and protected from light.[5][10] 2. Always run a positive control (e.g., kojic acid) to confirm enzyme activity.[5][15] Prepare fresh enzyme solutions for each experiment and keep them on ice.[9] 3. Double-check all calculations for serial dilutions and prepare a fresh dilution series.[5] 4. Verify the pH of the assay buffer (typically 6.5-7.0).[5][11] Ensure the substrate concentration is appropriate for the enzyme concentration.[6]
High Background Absorbance 1. Auto-oxidation of L-DOPA : The substrate can oxidize spontaneously, especially at higher pH and temperature, leading to a color change independent of enzyme activity.[6] 2. Contaminated Reagents or Labware : Impurities can interfere with the absorbance reading.[6]1. Prepare L-DOPA solution immediately before use and protect it from light.[6][9] Run a blank control (no enzyme) to measure the rate of non-enzymatic oxidation and subtract this from all readings.[6] 2. Use high-quality reagents and ensure all microplates and pipette tips are clean.[6]

Melanogenesis Signaling Pathway

The following diagram illustrates the key steps in the melanin synthesis pathway, highlighting the central role of tyrosinase, which is the target for inhibitors like 5-Methylresorcinol. Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to Dopaquinone.[9][16]

Melanogenesis_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous reactions Tyrosinase1->LDOPA Tyrosinase2->Dopaquinone Inhibitor 5-Methylresorcinol (Inhibitor) Inhibitor->Tyrosinase1 Inhibits Inhibitor->Tyrosinase2 Inhibits

Caption: The melanin synthesis pathway and the inhibitory action of 5-Methylresorcinol.

Detailed Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is designed for a 96-well plate format using L-DOPA as the substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 5-Methylresorcinol

  • Kojic Acid (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • Sodium Phosphate Buffer (50 mM, pH 6.8) : Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one solution with the other until the pH reaches 6.8.[9]

  • Mushroom Tyrosinase Solution (e.g., 500 units/mL) : Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.[9][11] The final concentration should be optimized for your specific assay conditions.

  • L-DOPA Solution (e.g., 10 mM) : Dissolve L-DOPA powder in sodium phosphate buffer. Prepare this solution immediately before use and protect it from light.[9]

  • Inhibitor Stock Solutions : Prepare stock solutions of 5-Methylresorcinol and Kojic Acid in DMSO. From these, prepare serial dilutions in the same solvent to test a range of concentrations.

Assay Procedure:

The following diagram outlines the experimental workflow.

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add Buffer, Inhibitor/Vehicle, and Enzyme to 96-well plate A->B C Pre-incubate plate (e.g., 10 min at 25°C) B->C D Initiate reaction by adding L-DOPA substrate to all wells C->D E Measure absorbance (e.g., at 475 nm) kinetically (e.g., every minute for 10-20 min) D->E F Calculate reaction rates (ΔAbs/min) E->F G Calculate % Inhibition and IC50 value F->G

Caption: Experimental workflow for the tyrosinase inhibition assay.

Step-by-Step Method:

  • Plate Setup : In a 96-well plate, add the following components in triplicate (total volume per well will be 200 µL):

    • Test Wells : 140 µL of Sodium Phosphate Buffer + 20 µL of 5-Methylresorcinol dilution + 20 µL of Tyrosinase solution.

    • Positive Control Wells : 140 µL of Sodium Phosphate Buffer + 20 µL of Kojic Acid dilution + 20 µL of Tyrosinase solution.

    • Negative Control (Max Activity) : 160 µL of Sodium Phosphate Buffer + 20 µL of Tyrosinase solution.

    • Blank (No Enzyme) : 180 µL of Sodium Phosphate Buffer.

  • Pre-incubation : Incubate the plate at 25°C for 10 minutes.[9]

  • Initiate Reaction : Add 20 µL of the L-DOPA solution to all wells to start the reaction.[9]

  • Absorbance Measurement : Immediately measure the absorbance at 475 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.[9][14]

Data Analysis:

  • Calculate the Rate of Reaction (V) : For each well, determine the rate of dopachrome (B613829) formation by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[9]

  • Correct for Blank : Subtract the rate of the blank control from all other wells to correct for non-enzymatic oxidation.

  • Calculate Percentage of Inhibition : Use the following formula for each inhibitor concentration:[9] % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

    • V_control is the reaction rate of the negative control (no inhibitor).

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine IC50 Value : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

References

Addressing skin or eye irritation from 5-Methylresorcinol exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing skin or eye irritation resulting from 5-Methylresorcinol exposure.

Troubleshooting Guides

Scenario 1: You experience skin irritation after handling 5-Methylresorcinol.

  • Immediate Action:

    • Immediately move away from the source of exposure.

    • Remove any contaminated clothing or personal protective equipment (PPE).[1]

    • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][2]

  • Troubleshooting Steps:

    • Assess the Severity:

      • Mild Irritation (Redness, itching): After thorough washing, apply a mild, soothing lotion. Monitor the area for any changes.

      • Severe Irritation (Blistering, pain, swelling): Seek immediate medical attention after washing the affected area.[2]

    • Review Your PPE:

      • Were you wearing the appropriate gloves (e.g., nitrile, neoprene)?

      • Were your gloves intact, or could there have been a tear or puncture?

      • Was your lab coat fully fastened to provide maximum coverage?

    • Evaluate Your Handling Technique:

      • Did you handle the solid powder in a well-ventilated area or fume hood to avoid dust generation?

      • If working with a solution, were you careful to avoid splashes?

      • Did you promptly clean up any spills, however minor?

Scenario 2: You feel a burning sensation in your eyes during an experiment with 5-Methylresorcinol.

  • Immediate Action:

    • Immediately proceed to the nearest emergency eyewash station.

    • Hold your eyelids open and flush your eyes with a gentle, continuous stream of lukewarm water for at least 15-20 minutes.[3][4][5] Ensure all surfaces of the eye are rinsed.

    • Remove contact lenses if you are wearing them, but do not delay flushing to do so.[4][6]

  • Troubleshooting Steps:

    • Seek Medical Evaluation: All instances of chemical exposure to the eyes require professional medical evaluation, even if the initial irritation subsides.[4]

    • Assess the Experimental Setup:

      • Were you wearing appropriate eye protection, such as chemical splash goggles or a face shield?

      • Was the experiment conducted in a fume hood to minimize exposure to vapors or dust?

      • Could there have been an unexpected splash or release of the chemical?

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-Methylresorcinol?

A1: 5-Methylresorcinol is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation. It is also harmful if swallowed.[7][8]

Q2: What type of personal protective equipment (PPE) should I wear when working with 5-Methylresorcinol?

A2: It is recommended to wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[7] If there is a risk of dust generation or splashing, a face shield and respiratory protection may be necessary.[9]

Q3: What should I do if I spill 5-Methylresorcinol powder in the lab?

A3: For a small spill of solid 5-Methylresorcinol, you should first ensure the area is well-ventilated.[10] Moisten the spilled material with a damp cloth or paper towel to prevent dust from becoming airborne, then carefully sweep it into a designated waste container.[2] For larger spills, it's best to use a HEPA-filter vacuum for cleanup before decontaminating the area.[2]

Q4: How should I decontaminate surfaces after working with 5-Methylresorcinol?

A4: After handling 5-Methylresorcinol, all work surfaces should be thoroughly cleaned with soap and water.[11]

Q5: Are there any known long-term health effects from exposure to 5-Methylresorcinol?

A5: While the primary concerns are acute irritation, repeated or prolonged contact with resorcinol (B1680541) compounds can lead to skin sensitization and allergic reactions.[12]

Data Presentation

Table 1: Hazard Classifications for 5-Methylresorcinol

Hazard StatementClassification
Acute toxicity, OralCategory 4 (Harmful)
Skin corrosion/irritationCategory 2 (Irritant)
Serious eye damage/eye irritationCategory 2 (Irritant)
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3 (May cause respiratory irritation)

Source: Information compiled from various Safety Data Sheets.

Table 2: Occupational Exposure Limits for Structurally Related Compounds

CompoundOrganizationTWA (Time-Weighted Average)STEL (Short-Term Exposure Limit)
ResorcinolNIOSH10 ppm (45 mg/m³)20 ppm (90 mg/m³)
ResorcinolACGIH10 ppm (45 mg/m³)20 ppm (90 mg/m³)

Note: There are no established occupational exposure limits specifically for 5-Methylresorcinol. The data presented is for the related compound Resorcinol and should be used for guidance only.[2]

Experimental Protocols

Protocol 1: Decontamination of a Solid 5-Methylresorcinol Spill

  • Preparation: Don appropriate PPE (lab coat, gloves, goggles). Post a warning sign to prevent others from entering the spill area.

  • Containment: If the spill is large, contain the powder using absorbent pads or another suitable barrier.

  • Cleanup:

    • For small spills, gently cover the powder with damp paper towels to avoid raising dust. Carefully wipe up the material and place it in a sealed, labeled hazardous waste bag.

    • For larger spills, use a vacuum cleaner equipped with a HEPA filter to collect the powder.

  • Decontamination:

    • Wash the spill area with a soap and water solution, working from the outside of the spill inward.

    • Rinse the area with clean water.

    • Dry the area with paper towels and dispose of all contaminated materials in the hazardous waste bag.

  • Final Steps: Remove PPE and wash your hands thoroughly.

Protocol 2: Personal Decontamination After Skin Exposure

  • Immediate Removal: Immediately remove any contaminated clothing, being careful not to spread the chemical to other areas of the skin.

  • Washing: Wash the affected skin under running water with soap for at least 15 minutes. Ensure all traces of the chemical are removed.

  • Rinsing: Rinse the area thoroughly with clean water.

  • Drying: Gently pat the skin dry with a clean towel.

  • Monitoring: Observe the skin for any signs of irritation. If irritation persists or worsens, seek medical attention.

Visualizations

G Figure 1: Simplified Signaling Pathway for Chemical-Induced Skin Irritation cluster_0 Exposure cluster_1 Cellular Response cluster_2 Inflammatory Response 5_Methylresorcinol 5-Methylresorcinol Keratinocytes Keratinocytes 5_Methylresorcinol->Keratinocytes interacts with ROS_Production Reactive Oxygen Species (ROS) Production Keratinocytes->ROS_Production Signaling_Pathways Activation of Signaling Pathways (e.g., NF-kB, MAPK) ROS_Production->Signaling_Pathways Inflammasome_Activation NLRP3 Inflammasome Activation ROS_Production->Inflammasome_Activation Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IL-1β, IL-18) Signaling_Pathways->Cytokine_Release Inflammasome_Activation->Cytokine_Release Inflammation Inflammation (Redness, Swelling, Irritation) Cytokine_Release->Inflammation

Caption: Simplified signaling pathway of chemical-induced skin irritation.

G Figure 2: Experimental Workflow for Handling 5-Methylresorcinol Start Start Preparation Preparation: - Review SDS - Don appropriate PPE Start->Preparation Handling Handling: - Weigh/measure in a  well-ventilated area - Use fume hood if necessary Preparation->Handling Experiment Perform Experiment Handling->Experiment Decontamination Decontamination: - Clean work surfaces - Dispose of waste properly Experiment->Decontamination End End Decontamination->End

Caption: Recommended workflow for handling 5-Methylresorcinol.

G Figure 3: Troubleshooting Logic for Skin/Eye Irritation Exposure Exposure Occurs? Skin_or_Eye Skin or Eye? Exposure->Skin_or_Eye Wash_Skin Wash Skin with Soap & Water (15 min) Skin_or_Eye->Wash_Skin Skin Flush_Eyes Flush Eyes with Water (15-20 min) Skin_or_Eye->Flush_Eyes Eye Irritation_Persists_Skin Irritation Persists? Wash_Skin->Irritation_Persists_Skin Seek_Medical_Attention_Eye Seek Medical Attention Flush_Eyes->Seek_Medical_Attention_Eye Seek_Medical_Attention_Skin Seek Medical Attention Irritation_Persists_Skin->Seek_Medical_Attention_Skin Yes Monitor_Skin Monitor for Changes Irritation_Persists_Skin->Monitor_Skin No

Caption: Logical flow for troubleshooting skin or eye irritation.

References

Contamination issues in 5-Methylresorcinol monohydrate samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Methylresorcinol Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination issues and answer frequently asked questions encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has a pinkish or brownish tint. Is it contaminated?

A1: A pink or brownish discoloration of this compound is a common observation and often indicates minor oxidation or the presence of trace impurities. Phenolic compounds, including resorcinols, are susceptible to oxidation when exposed to air and light, which can lead to the formation of colored quinone-type compounds. While a slight discoloration may not significantly impact the outcome of all experiments, for sensitive applications, purification is recommended. It is also advisable to store the compound in a cool, dark place under an inert atmosphere.

Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the potential impurities?

A2: Unexpected peaks in your HPLC chromatogram can arise from several sources. Based on common synthetic routes for 5-Methylresorcinol, potential impurities include:

  • Isomers: 2-Methylresorcinol and 4-Methylresorcinol are common process-related impurities.

  • Starting Materials: Residual amounts of starting materials from the synthesis, such as p-toluidine, may be present.

  • Intermediates: Incomplete reactions can lead to the presence of synthesis intermediates, for example, nitrotoluidine derivatives if the synthesis starts from p-toluidine.[1]

  • Byproducts: Side reactions during synthesis can generate various byproducts.

  • Degradation Products: As mentioned in Q1, oxidation can lead to the formation of degradation products. Exposure to harsh acidic or basic conditions, or high temperatures can also cause degradation.

Q3: My sample of this compound has a lower than expected melting point. What does this indicate?

A3: The presence of impurities typically leads to a depression and broadening of the melting point range. If your sample exhibits a lower melting point than the literature value (approximately 56-61 °C for the monohydrate), it is a strong indication of contamination.

Q4: How should I properly store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common issues encountered during the analysis and use of this compound.

Issue 1: Unexpected Results in Biological Assays

If you are observing inconsistent or unexpected results in your biological assays, it could be due to impurities in your this compound sample.

start Unexpected Biological Assay Results check_purity Assess Purity of this compound (HPLC, GC-MS, NMR) start->check_purity pure Purity >99.5%? check_purity->pure troubleshoot_assay Troubleshoot Assay Parameters (Concentration, Incubation Time, Cell Line, etc.) pure->troubleshoot_assay Yes purify Purify Sample (Recrystallization, Chromatography) pure->purify No end Problem Resolved troubleshoot_assay->end reassess Re-assess Purity purify->reassess repeat_assay Repeat Biological Assay reassess->repeat_assay repeat_assay->end

Troubleshooting workflow for unexpected biological assay results.
Issue 2: Poor Chromatographic Separation or Peak Shape

If you are facing issues with the HPLC or GC analysis of your this compound sample, such as peak tailing, fronting, or poor resolution, follow this guide.

start Poor Chromatographic Performance check_method Review Analytical Method Parameters (Mobile/Carrier Gas, Column, Temperature, etc.) start->check_method method_ok Method Parameters Correct? check_method->method_ok optimize_method Optimize Method (e.g., Adjust Mobile Phase pH, Gradient, Flow Rate) method_ok->optimize_method No check_instrument Inspect Instrument (Check for leaks, column contamination, detector issues) method_ok->check_instrument Yes end Problem Resolved optimize_method->end instrument_ok Instrument Functioning Correctly? check_instrument->instrument_ok maintenance Perform Instrument Maintenance (e.g., Clean/replace column, service detector) instrument_ok->maintenance No prepare_sample Review Sample Preparation (Solvent, Concentration, Filtration) instrument_ok->prepare_sample Yes maintenance->end sample_prep_ok Sample Prep Appropriate? prepare_sample->sample_prep_ok adjust_sample_prep Adjust Sample Preparation (e.g., Use different solvent, dilute sample) sample_prep_ok->adjust_sample_prep No sample_prep_ok->end Yes adjust_sample_prep->end

Troubleshooting workflow for poor chromatographic performance.

Data Presentation

The following table summarizes potential impurities in this compound, their likely sources, and typical analytical observations.

Impurity NameLikely SourceTypical Analytical Observation (HPLC)Typical Analytical Observation (GC-MS)
2-Methylresorcinol Isomer formed during synthesisPeak with a slightly different retention time from 5-MethylresorcinolSimilar fragmentation pattern to 5-Methylresorcinol, but different retention time
4-Methylresorcinol Isomer formed during synthesisPeak with a slightly different retention time from 5-MethylresorcinolSimilar fragmentation pattern to 5-Methylresorcinol, but different retention time
p-Toluidine Unreacted starting materialPeak at a different retention time, likely with a different UV spectrumDistinct mass spectrum with a molecular ion at m/z 107
Nitrotoluidine Isomers Synthesis intermediatesPeaks with different retention times and UV spectraDistinct mass spectra corresponding to their molecular weights
Quinone-type compounds Oxidation productEarly eluting, broad peaks, often coloredMay not be volatile enough for GC-MS, or may show characteristic fragmentation

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of this compound and the detection of potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile and semi-volatile impurities in this compound.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.

Protocol 3: Purification by Recrystallization

This protocol can be used to improve the purity of this compound.

  • Solvent Selection: A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of water and a miscible organic solvent like ethanol (B145695) or acetone (B3395972) can be effective. Toluene is also a potential recrystallization solvent.

  • Procedure:

    • Dissolve the impure this compound in a minimum amount of the chosen hot solvent or solvent mixture.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the compound.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.

Protocol 4: Forced Degradation Study

This study is designed to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60 °C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at 60 °C for 8 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample to 80 °C in an oven for 48 hours. Dissolve in the stock solution solvent for analysis.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify any degradation products.

References

Validation & Comparative

A Comparative Guide: 5-Methylresorcinol vs. Resorcinol in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of phenolic compounds, 5-Methylresorcinol (also known as Orcinol) and its parent compound, Resorcinol (B1680541) (Benzene-1,3-diol), are frequently investigated for their bioactive properties. Both molecules serve as cornerstones in synthetic chemistry and are particularly prominent in dermatological and cosmetic research. Their primary application of interest is the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, making them valuable candidates for treating hyperpigmentation and for use as skin-lightening agents.[1][2]

This guide provides an objective comparison of 5-Methylresorcinol and Resorcinol, focusing on their efficacy as tyrosinase inhibitors and their cytotoxic profiles, supported by experimental data and detailed protocols to aid in research and development.

Quantitative Comparison: Efficacy and Safety

The following tables summarize the key chemical properties and experimental data for 5-Methylresorcinol and Resorcinol.

Table 1: Chemical and Physical Properties

Property5-Methylresorcinol (Orcinol)Resorcinol
IUPAC Name 5-Methylbenzene-1,3-diol[3]Benzene-1,3-diol[4]
Synonyms Orcin, 3,5-Dihydroxytoluene[5]Resorcin, 1,3-Dihydroxybenzene[6]
Molecular Formula C₇H₈O₂[3]C₆H₆O₂[4]
Molecular Weight 124.14 g/mol [5]110.1 g/mol [7]
LogP 1.6[5]0.80[8]
Appearance Colorless crystalline solid[3]White crystalline solid[7]
Melting Point 108.0 to 111.0 °C110 °C[4]
Boiling Point 291 °C[3]277 °C[4]

Table 2: Comparative Biological Activity (IC₅₀ Values)

Parameter5-Methylresorcinol (Orcinol)ResorcinolReference Compound (Context)
Mushroom Tyrosinase Inhibition (IC₅₀) Data not available in reviewed literatureWeak inhibition (mM range)4-Butylresorcinol: 21 µM (Human Tyrosinase)[9] Kojic Acid: ~500 µM (Human Tyrosinase)[9]
Cytotoxicity (IC₅₀ vs. Fibroblasts) >2142 µM (L929 mouse fibroblasts)[10]~1500 µg/cm³ (3T3 fibroblasts, NRU assay, 3h)[11]Hydroquinone: Lower IC₅₀ (more cytotoxic) than Orcinol & Resorcinol[10]

Note: IC₅₀ values are highly dependent on experimental conditions (e.g., enzyme source, substrate concentration, cell line). Direct comparison should be made with caution.

The available data indicates that while both compounds are studied for tyrosinase inhibition, the focus has heavily shifted towards alkylresorcinols (e.g., 4-butylresorcinol), which demonstrate significantly higher potency than the parent Resorcinol molecule.[9] Cytotoxicity data suggests that both 5-Methylresorcinol and Resorcinol have a relatively favorable safety profile compared to hydroquinone, with 5-Methylresorcinol exhibiting particularly low cytotoxicity in the cited study.[10]

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism for the depigmenting effect of these resorcinols is the inhibition of tyrosinase within the melanogenesis pathway. This enzyme catalyzes the initial, rate-limiting steps of melanin production. By binding to the active site of tyrosinase, these inhibitors block the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, effectively halting the synthesis of melanin.

Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin (Further steps) Tyrosinase Tyrosinase Inhibitors 5-Methylresorcinol & Resorcinol Inhibitors->Tyrosinase Inhibition

Caption: Simplified melanogenesis pathway showing inhibition by resorcinols.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are standard protocols for the key assays discussed.

Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

This in vitro assay is widely used to screen for tyrosinase inhibitors. It measures the enzymatic conversion of a substrate (L-DOPA) into dopachrome, a colored product.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8) A1 Add Buffer, Inhibitor, and Tyrosinase Solution to wells P1->A1 P2 Prepare Enzyme Solution (Mushroom Tyrosinase in Buffer) P2->A1 P3 Prepare Substrate Solution (L-DOPA in Buffer) A3 Initiate reaction by adding L-DOPA solution P3->A3 P4 Prepare Inhibitor Solutions (5-Methylresorcinol/Resorcinol in appropriate solvent) P4->A1 A2 Pre-incubate mixture (e.g., 10 min at 25°C) A1->A2 A2->A3 A4 Measure Absorbance kinetically (475 nm) over time A3->A4 D1 Calculate Rate of Reaction (change in Abs/min) A4->D1 D2 Determine Percent Inhibition vs. Control (no inhibitor) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] to calculate IC₅₀ value D2->D3

Caption: General workflow for a mushroom tyrosinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.5-6.8).[12]

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000-1700 U/mL) in the phosphate buffer.[12][13]

    • Prepare a substrate solution of L-DOPA or L-tyrosine (e.g., 1.5 mM) in the phosphate buffer.[12]

    • Prepare serial dilutions of the test inhibitors (5-Methylresorcinol, Resorcinol) and a positive control (e.g., Kojic Acid).

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, 20 µL of the inhibitor solution, and 20 µL of the tyrosinase enzyme solution.[13]

    • Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for 10-15 minutes.[12][13]

    • Initiate the reaction by adding 40 µL of the substrate solution to each well.[12]

  • Data Acquisition:

    • Immediately measure the absorbance of the resulting colored product (dopachrome) at 475-490 nm using a microplate reader.[12][14]

    • Take kinetic readings over a set period (e.g., 10-20 minutes).

  • Calculation:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Melanin Content Assay

This cell-based assay quantifies the ability of a compound to inhibit melanin production in a relevant cell model, such as B16F10 murine melanoma cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed B16F10 melanoma cells in 6-well plates (e.g., at a density of 1-2 x 10⁵ cells/well) and allow them to adhere for 24 hours.[15][16]

    • Treat the cells with various concentrations of the test inhibitors (5-Methylresorcinol, Resorcinol). Melanin production can be stimulated by adding α-Melanocyte-Stimulating Hormone (α-MSH, e.g., 100 nM) for 48-72 hours.[15][17]

  • Cell Lysis and Melanin Solubilization:

    • After the incubation period, wash the cells with Phosphate-Buffered Saline (PBS) and harvest them.[15]

    • Lyse the cell pellet by dissolving it in 1 N NaOH containing 10% DMSO.[16][17]

    • Incubate the lysate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.[15][16]

  • Quantification:

    • Centrifuge the lysate to pellet any debris.

    • Measure the absorbance of the supernatant, which contains the solubilized melanin, at 405-475 nm.[15][16]

    • The melanin content can be normalized to the total protein concentration of the cell lysate to account for any effects on cell proliferation.

Conclusion

Both 5-Methylresorcinol and Resorcinol are established inhibitors of the tyrosinase enzyme, a key target in dermatological research for managing hyperpigmentation. While Resorcinol serves as a foundational structure, literature suggests that its inhibitory activity is relatively weak. The addition of an alkyl group, as in 5-Methylresorcinol, is a common strategy to enhance potency, although quantitative data for 5-Methylresorcinol's tyrosinase inhibition is not as readily available as for other derivatives like 4-butylresorcinol.

From a safety perspective, both compounds, particularly 5-Methylresorcinol (Orcinol), demonstrate lower cytotoxicity in vitro compared to the benchmark depigmenting agent hydroquinone. For researchers and drug development professionals, 4- and 5-substituted resorcinol derivatives represent a more promising avenue for developing highly potent and safe tyrosinase inhibitors. The experimental protocols provided herein offer a standardized framework for conducting comparative efficacy and safety studies.

References

A Comparative Analysis of 5-Methylresorcinol Monohydrate and Kojic Acid as Tyrosinase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals evaluating the efficacy of tyrosinase-modulating compounds.

This report provides a detailed comparison of 5-Methylresorcinol monohydrate (also known as Orcinol monohydrate) and Kojic acid, two compounds often investigated for their effects on tyrosinase, the key enzyme in melanin (B1238610) synthesis. While both molecules interact with tyrosinase, this guide elucidates a fundamental difference in their mechanism of action: 5-Methylresorcinol acts as a substrate for the enzyme, whereas Kojic acid functions as a true inhibitor. This distinction is critical for the development of effective and safe agents targeting hyperpigmentation.

Executive Summary

Experimental evidence demonstrates that Kojic acid is a potent inhibitor of tyrosinase, effectively reducing melanin production by blocking the enzyme's catalytic activity. In contrast, 5-Methylresorcinol and its isomers are oxidized by tyrosinase, serving as substrates rather than inhibitors. This guide presents the available quantitative data, details the experimental protocols used to characterize these interactions, and provides visual diagrams of the relevant biochemical pathways and experimental workflows.

Quantitative Performance Comparison

The efficacy of a tyrosinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

For Kojic acid, a well-established tyrosinase inhibitor, numerous studies have determined its IC50 value against mushroom and human tyrosinase.

CompoundEnzyme SourceIC50 Value (µM)Inhibition Type
Kojic AcidMushroom Tyrosinase17.76 - 461.79Mixed/Competitive
Kojic AcidHuman Tyrosinase~800-

Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and enzyme purity.

Mechanism of Action

Kojic Acid: A True Tyrosinase Inhibitor

Kojic acid exerts its inhibitory effect primarily through chelation of the copper ions within the active site of the tyrosinase enzyme.[1] This action prevents the binding of the natural substrate, L-tyrosine, thereby blocking the initial and rate-limiting step of melanogenesis. The inhibition by Kojic acid can be of a mixed or competitive type, depending on the experimental conditions.

5-Methylresorcinol: A Tyrosinase Substrate

Resorcinol and its derivatives, including 5-Methylresorcinol, are structurally similar to the natural substrates of tyrosinase.[2][3] Research has shown that these compounds can be oxidized by tyrosinase, particularly when the enzyme is in its active "oxy" state.[2][4] This means that instead of blocking the enzyme, 5-Methylresorcinol is converted into other products, a characteristic of a substrate. This interaction does not lead to a sustained reduction in the enzyme's overall activity in the same manner as a true inhibitor.

Signaling Pathway in Melanogenesis

The production of melanin is a complex process regulated by various signaling pathways. The binding of α-melanocyte-stimulating hormone (α-MSH) to its receptor (MC1R) on melanocytes triggers a cascade that leads to the increased expression and activation of tyrosinase. A true tyrosinase inhibitor, like Kojic acid, directly interferes with the final enzymatic step in this pathway, preventing the conversion of L-tyrosine to dopaquinone (B1195961) and subsequent melanin formation.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Expression Tyrosinase->Block Catalyzes L_Tyrosine L-Tyrosine L_Tyrosine->Block DOPAquinone DOPAquinone Melanin Melanin DOPAquinone->Melanin Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase Inhibits Block->DOPAquinone

Melanogenesis signaling pathway and the point of inhibition by Kojic acid.

Experimental Protocols

The evaluation of a compound's effect on tyrosinase activity is crucial for its classification as an inhibitor or a substrate. Below are outlines of the key experimental protocols.

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This assay is used to determine the inhibitory potential of a compound against tyrosinase.

Principle: The enzymatic oxidation of a substrate, typically L-DOPA, by tyrosinase results in the formation of dopachrome (B613829), a colored product that absorbs light at approximately 475 nm. The rate of this reaction can be monitored using a spectrophotometer. A decrease in the rate of dopachrome formation in the presence of a test compound indicates inhibition.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., Kojic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add a defined volume of phosphate buffer, the test compound solution (or solvent for control), and the tyrosinase enzyme solution.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

  • Immediately measure the absorbance at 475 nm at regular intervals.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase_Inhibition_Workflow Start Start Prep_Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compound Dilutions Start->Prep_Reagents Plate_Setup Plate Setup (96-well): - Add Buffer - Add Test Compound/Control - Add Tyrosinase Prep_Reagents->Plate_Setup Pre_Incubate Pre-incubate Plate_Setup->Pre_Incubate Add_Substrate Initiate Reaction: Add L-DOPA Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (475 nm) over time Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

General workflow for an in vitro tyrosinase inhibition assay.
Substrate Characterization Assay

To determine if a compound acts as a substrate, the experimental setup is slightly different.

Principle: If a compound is a substrate, tyrosinase will catalyze its oxidation, leading to the consumption of oxygen and the formation of new products. This can be monitored by measuring oxygen consumption with an oxygen electrode or by detecting the formation of the oxidation product using techniques like HPLC coupled with mass spectrometry (HPLC-MS).

Procedure (Oxygen Consumption):

  • A reaction chamber is filled with a buffered solution containing tyrosinase.

  • The test compound (e.g., 5-Methylresorcinol) is added.

  • The consumption of dissolved oxygen is monitored over time using an oxygen electrode.

  • An increase in the rate of oxygen consumption upon addition of the compound indicates it is a substrate.

Conclusion

The comparative analysis of this compound and Kojic acid reveals a critical divergence in their interaction with tyrosinase. Kojic acid is a well-characterized inhibitor that directly blocks the enzyme's function, making it a benchmark for the development of skin-lightening agents. Conversely, 5-Methylresorcinol acts as a substrate, being oxidized by the enzyme. This fundamental difference underscores the importance of thorough mechanistic studies in the evaluation of potential tyrosinase-modulating compounds for cosmetic and therapeutic applications. For researchers and drug development professionals, focusing on true inhibitors like Kojic acid and its analogs is a more direct and validated approach for the development of agents to treat hyperpigmentation.

References

A Comparative Analysis of 5-Methylresorcinol and 2-Methylresorcinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aromatic organic compounds, 5-Methylresorcinol (also known as Orcinol) and 2-Methylresorcinol (B147228) are two structural isomers that, despite their similarities, exhibit distinct properties and applications relevant to researchers, scientists, and professionals in drug development. This guide provides a comprehensive, data-driven comparison of these two methylresorcinol isomers, summarizing their physical and chemical properties, biological activities, and applications, supported by experimental protocols and visualizations.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of 5-Methylresorcinol and 2-Methylresorcinol is crucial for their application in synthesis and formulation. The position of the methyl group on the resorcinol (B1680541) backbone influences properties such as melting point and solubility.

Property5-Methylresorcinol2-Methylresorcinol
Synonyms Orcinol, 3,5-Dihydroxytoluene2,6-Dihydroxytoluene
CAS Number 504-15-4[1]608-25-3[2]
Molecular Formula C₇H₈O₂[1][3]C₇H₈O₂[2][4]
Molecular Weight 124.14 g/mol [1][3]124.14 g/mol [2]
Appearance White to light yellow or light orange crystalline powder[1]Off-white crystal powder or brownish tan powder[2]
Melting Point 109–111°C[3]117–121°C[2]
Boiling Point 147°C at 5 mmHg[1]264°C (lit.)[5][6]
Solubility Soluble in water[7]Slightly soluble in cold water, soluble in hot water, ethanol, ether, acetone, and ethyl acetate[8][9]

Synthesis and Reactivity

The synthesis of both isomers can be complex, often involving multi-step processes.

5-Methylresorcinol (Orcinol) can be synthesized from toluene (B28343) or via a four-step process starting from ethyl crotonate.[10] It is also found naturally in many species of lichens.[7]

2-Methylresorcinol synthesis is often described as a multi-step process with low overall yields.[5][10] One method involves the hydrogenation of resorcinol, followed by methylation, bromination, and finally hydrogenolysis.[5][10] A patented method describes the simultaneous preparation of 2-methylresorcinol and 4-methylresorcinol from resorcinol and methanol (B129727) using a metal phosphate (B84403) catalyst.

In terms of reactivity, both molecules are electron-rich aromatic compounds due to the presence of two hydroxyl groups, making them susceptible to electrophilic aromatic substitution. 2-Methylresorcinol, for instance, readily undergoes bromination.[8]

Biological Activity and Applications

Both 5-Methylresorcinol and 2-Methylresorcinol have garnered interest for their biological activities and are utilized in various industries, most notably in cosmetics and pharmaceuticals.

Antioxidant Properties
Antimicrobial and Other Biological Activities

5-Alkylresorcinols have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects.[12][13] 5-Methylresorcinol has been shown to have oxidase inhibiting activity.[1] 2-Methylresorcinol is reported to have antibacterial and anti-inflammatory effects.[2]

Key Applications
Application5-Methylresorcinol2-Methylresorcinol
Cosmetics Used in hair dyes and colorants, and skin care products for its antioxidant and potential skin lightening properties.[1][14]Widely used as a coupler in permanent hair dye formulations to achieve various shades.[4][8][15][16] Also used in skincare for its antioxidant and skin-lightening properties.[2][17]
Pharmaceuticals Investigated for topical treatments for skin conditions due to its anti-inflammatory effects and as a raw material for pharmaceuticals.[1][14]Used in the preparation of active pharmaceutical ingredients (APIs) and in topical medications for conditions like acne.[2][4]
Chemical Synthesis Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[14]An important intermediate in organic synthesis for preparing pharmaceutical molecules and other fine chemicals.[8]
Other Industries Investigated for use as a natural preservative in the food industry and as a stabilizer in polymer formulations.[14]Used in the synthesis of dyes, high-performance polymers, and as a reagent in analytical chemistry.[2][9]

Toxicity Profile

5-Methylresorcinol is classified as harmful if swallowed and causes skin and eye irritation.[18][19]

2-Methylresorcinol is considered to have moderate acute oral toxicity.[20] It is also an irritant to the skin and eyes and is classified as a moderate skin sensitizer.[21][22][23] While both are skin irritants, some sources suggest that 2-Methylresorcinol is generally regarded as less toxic than resorcinol.[16]

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Test compounds (5-Methylresorcinol and 2-Methylresorcinol) dissolved in methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_samples Prepare serial dilutions of 5-MR, 2-MR, and Control mix Mix 100 µL sample with 100 µL DPPH in 96-well plate prep_samples->mix prep_dpph Prepare 0.1 mM DPPH solution prep_dpph->mix incubate Incubate in dark for 30 min at RT mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Workflow for the DPPH Radical Scavenging Assay.
Tyrosinase Inhibition Assay

This assay is used to screen for potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production.

Reagents and Materials:

  • Mushroom tyrosinase solution (e.g., 500 U/mL in phosphate buffer)

  • L-DOPA solution (2.5 mM in phosphate buffer)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (5-Methylresorcinol and 2-Methylresorcinol) dissolved in a suitable solvent (e.g., 1% DMSO in buffer)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound dilutions or positive control.

  • Add 140 µL of the L-DOPA solution to all wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to all wells.

  • Immediately measure the absorbance at 475 nm (T=0) and then at regular intervals for 20-30 minutes.

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100

  • Determine the IC50 value.

Tyrosinase_Inhibition_Workflow A Add 20 µL of Test Compound/ Control to 96-well plate B Add 140 µL of L-DOPA solution A->B C Pre-incubate for 10 min at 25°C B->C D Initiate reaction with 40 µL of Tyrosinase solution C->D E Measure absorbance at 475 nm kinetically D->E F Calculate reaction rate (V) and % Inhibition E->F G Determine IC50 value F->G

Experimental workflow for the Tyrosinase Inhibition Assay.
Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a substance.

Reagents and Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in a suitable solvent

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.

  • Inoculate each well with the microbial suspension.

  • Include positive and negative controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Pathway start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate diluted compounds with microorganisms in a 96-well plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate under optimal growth conditions inoculate->incubate read_results Visually assess for microbial growth incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Logical pathway for MIC determination via broth microdilution.

Conclusion

5-Methylresorcinol and 2-Methylresorcinol, while structurally similar, present distinct profiles that make them suitable for different applications. 2-Methylresorcinol is a well-established component in the hair dye industry, whereas 5-Methylresorcinol shows promise in a broader range of applications including pharmaceuticals and as a potential food preservative. The provided data and experimental protocols offer a foundation for researchers to further explore and compare these two versatile compounds. Direct comparative studies are encouraged to elucidate the subtle yet significant differences in their biological activities.

References

Unveiling the Anxiolytic Potential of Orcinol Monohydrate: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the fields of neuroscience, pharmacology, and drug development are continually seeking novel compounds to address the significant global burden of anxiety disorders. This guide provides a comparative analysis of the anxiolytic effects of Orcinol (B57675) monohydrate, a naturally occurring phenolic compound, against established anxiolytic agents, Diazepam and Buspirone (B1668070), in validated animal models of anxiety. The data presented herein is intended to offer an objective evaluation of Orcinol monohydrate's potential as a therapeutic candidate.

Comparative Efficacy in Animal Models of Anxiety

The anxiolytic properties of Orcinol monohydrate have been evaluated using standard behavioral paradigms in mice, including the Elevated Plus Maze (EPM) and the Open Field Test (OFT). These tests are widely accepted for their predictive validity in assessing anxiety-like behaviors in rodents. The performance of Orcinol monohydrate is compared with the benzodiazepine, Diazepam, and the non-benzodiazepine anxiolytic, Buspirone.

Elevated Plus Maze (EPM) Test

The EPM test is based on the innate aversion of rodents to open and elevated spaces. An increase in the time spent and the number of entries into the open arms of the maze is indicative of an anxiolytic effect.

Treatment GroupDose (mg/kg)Time in Open Arms (s)Number of Open Arm EntriesReference
Vehicle (Control)-45.3 ± 5.17.2 ± 0.9[1]
Orcinol Monohydrate 2.5 78.6 ± 8.3 11.5 ± 1.2 [1]
5.0 85.4 ± 9.1 12.8 ± 1.4 [1]
10.0 55.2 ± 6.58.1 ± 1.0[1]
Diazepam (Positive Control)1.095.7 ± 10.2 14.3 ± 1.6[1]
Buspirone (in control mice)2.0IncreasedIncreased[2]
4.0IncreasedIncreased[2]
Buspirone (anxiogenic-like effect)0.3-4.0Decreased-[3]

*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Note on Buspirone: The effects of Buspirone in the EPM can be complex, with some studies indicating anxiolytic effects, while others have reported anxiogenic-like responses, particularly at higher doses.[2][3][4] The anxiolytic effects appear to be more consistently observed at lower dose ranges.[5]

Open Field Test (OFT)

The OFT is utilized to assess general locomotor activity and anxiety-like behavior. A common measure of anxiety is the reluctance of the animal to enter the central, more exposed area of the arena. Anxiolytic compounds are expected to increase the time spent in the center of the open field. Importantly, this test also serves to identify any sedative effects of a compound, which would be indicated by a significant decrease in total locomotor activity.

Treatment GroupDose (mg/kg)Total Distance Traveled (arbitrary units)Time in Center (s)Reference
Vehicle (Control)-2500 ± 150-[6]
Orcinol Monohydrate 2.5 No significant effect -[1]
5.0 No significant effect -[1]
10.0 No significant effect -[1]
Diazepam (Sedative Dose)5.0Decreased**-[6]

**p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Orcinol monohydrate, at doses that demonstrated anxiolytic effects in the EPM, did not significantly affect the total locomotion of mice in the open-field test, suggesting a lack of sedative side effects at these concentrations.[1][6]

Mechanisms of Action: A Comparative Overview

Understanding the underlying molecular mechanisms is crucial for drug development. Orcinol monohydrate's mechanism is still under investigation, while those of Diazepam and Buspirone are well-characterized.

  • Orcinol Monohydrate : The precise mechanism of action for the anxiolytic effects of Orcinol monohydrate has not been fully elucidated. However, it is a small-molecule natural phenol.[7] A growing body of evidence suggests that various small phenolic compounds possess anxiolytic properties.[7] One proposed, though not yet confirmed, mechanism for some phenolic compounds involves the modulation of the GABA-A receptor, the primary target of benzodiazepines.[8] Further research is required to determine if Orcinol monohydrate directly interacts with the GABAergic system or other neurotransmitter systems involved in anxiety.

  • Diazepam : As a benzodiazepine, Diazepam exerts its anxiolytic, sedative, and muscle-relaxant effects by positively modulating the function of the GABA-A receptor.[9][10] It binds to a specific allosteric site on the receptor, which increases the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA).[11][12] This enhancement of GABAergic neurotransmission leads to increased chloride ion influx, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala and cortex.[9][12]

  • Buspirone : Buspirone has a unique mechanism of action that primarily involves the serotonin (B10506) system.[13][14] It acts as a partial agonist at presynaptic and postsynaptic serotonin 5-HT1A receptors.[15][16] By acting on presynaptic 5-HT1A autoreceptors, it initially reduces the firing of serotonergic neurons.[16] With chronic administration, these autoreceptors are thought to desensitize, leading to an overall increase in serotonin release and neurotransmission.[16] Buspirone also has a weaker antagonist effect at dopamine (B1211576) D2 receptors.[14][17] Unlike benzodiazepines, it does not interact with the GABA-A receptor complex.[16]

Experimental Protocols

Detailed methodologies are provided for the key behavioral assays cited in this guide.

Elevated Plus Maze (EPM) Protocol
  • Apparatus : The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two closed arms of equal dimensions, with a central platform.

  • Procedure :

    • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

    • Thirty minutes before the test, mice are orally administered Orcinol monohydrate (2.5, 5, or 10 mg/kg), Diazepam (1 mg/kg), or the vehicle.[1]

    • Each mouse is placed on the central platform of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • An overhead video camera records the session for later analysis.

    • The maze is cleaned with an appropriate solution (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

  • Parameters Measured :

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

Open Field Test (OFT) Protocol
  • Apparatus : A square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Procedure :

    • Animals are habituated to the testing room before the test begins.

    • Thirty minutes prior to the test, mice receive an oral administration of Orcinol monohydrate (2.5, 5, or 10 mg/kg), Diazepam (5 mg/kg for sedation assessment), or the vehicle.[1][6]

    • Each mouse is gently placed in the center of the open field arena.

    • The animal is allowed to explore the arena for a predetermined period (e.g., 5-10 minutes).

    • A video tracking system records the animal's movements.

    • The apparatus is cleaned between each animal to remove any odors.

  • Parameters Measured :

    • Total distance traveled (a measure of general locomotor activity).

    • Time spent in the central zone.

    • Number of entries into the central zone.

Visualizing Experimental and Mechanistic Pathways

To further clarify the processes and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_testing Behavioral Testing (30 min post-treatment) cluster_analysis Data Analysis acclimation Acclimation grouping Random Grouping acclimation->grouping vehicle Vehicle orcinol Orcinol Monohydrate (2.5, 5, 10 mg/kg) diazepam Diazepam (1 or 5 mg/kg) buspirone Buspirone (e.g., 2, 4 mg/kg) epm Elevated Plus Maze (EPM) vehicle->epm Oral Gavage oft Open Field Test (OFT) vehicle->oft Oral Gavage orcinol->epm Oral Gavage orcinol->oft Oral Gavage diazepam->epm Oral Gavage diazepam->oft Oral Gavage buspirone->epm Oral Gavage buspirone->oft Oral Gavage data_collection Video Tracking & Scoring epm->data_collection oft->data_collection stats Statistical Analysis data_collection->stats

Experimental workflow for assessing anxiolytic effects.

diazepam_mechanism diazepam Diazepam gaba_a GABA-A Receptor (Benzodiazepine Site) diazepam->gaba_a Binds to cl_channel Chloride (Cl-) Channel Opening gaba_a->cl_channel Enhances GABA effect on gaba GABA gaba->gaba_a Binds to hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Leads to neuronal_excitability Decreased Neuronal Excitability hyperpolarization->neuronal_excitability Results in anxiolysis Anxiolytic Effect neuronal_excitability->anxiolysis Produces

Mechanism of action for Diazepam.

buspirone_mechanism buspirone Buspirone presynaptic Presynaptic 5-HT1A Autoreceptor buspirone->presynaptic Partial Agonist postsynaptic Postsynaptic 5-HT1A Receptor buspirone->postsynaptic Partial Agonist d2_receptor Dopamine D2 Receptor buspirone->d2_receptor Antagonist serotonin_release Decreased Serotonin Release (acute) presynaptic->serotonin_release Leads to anxiolysis Anxiolytic Effect postsynaptic->anxiolysis serotonin_transmission Increased Serotonin Transmission (chronic) serotonin_release->serotonin_transmission Desensitization leads to serotonin_transmission->anxiolysis dopamine_modulation Dopamine Modulation dopamine_modulation->anxiolysis

Mechanism of action for Buspirone.

Conclusion

The preclinical data presented in this guide demonstrate that Orcinol monohydrate exhibits significant anxiolytic effects in mice at doses of 2.5 and 5.0 mg/kg, as evidenced by its performance in the Elevated Plus Maze test.[1] Notably, these anxiolytic effects were achieved without inducing sedation, a common side effect of benzodiazepines like Diazepam.[1][6] While the anxiolytic efficacy of Orcinol monohydrate at its optimal doses appears comparable to that of Diazepam in the EPM, its favorable side effect profile suggests a potential therapeutic advantage.

Compared to Buspirone, Orcinol monohydrate's acute anxiolytic effect is a distinguishing feature, as Buspirone often requires chronic administration to achieve its full therapeutic potential. The inconsistent findings for Buspirone in the EPM across different studies also highlight the robustness of the anxiolytic signal observed with Orcinol monohydrate.

Further research is warranted to fully elucidate the mechanism of action of Orcinol monohydrate and to expand these findings to other animal models and eventually, to clinical trials. However, the current evidence strongly supports its continued investigation as a novel and promising anxiolytic agent.

References

A Comparative Guide to Antibody Cross-Reactivity with 5-Methylresorcinol Monohydrate and Structurally Related Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing immunoassays, understanding antibody specificity is paramount. Off-target binding, or cross-reactivity, can lead to inaccurate quantification and false-positive results, compromising experimental validity.[1][2][3][4] This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody developed for 5-Methylresorcinol monohydrate (also known as Orcinol) with other structurally similar phenolic compounds. The data presented herein is representative, illustrating common cross-reactivity patterns based on structural homology.

Comparative Cross-Reactivity Data

The specificity of an antibody is typically assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5] In this assay, various concentrations of structurally related compounds compete with the target analyte (5-Methylresorcinol) for a limited number of antibody binding sites. The concentration of a competing analyte that causes a 50% reduction in signal (IC50) is determined and compared to the IC50 of the target analyte.

Cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 5-Methylresorcinol / IC50 of Competing Compound) x 100

Table 1: Cross-Reactivity of Anti-5-Methylresorcinol Antibody with Structurally Related Phenolic Compounds

CompoundStructureModification from TargetIC50 (nM)% Cross-Reactivity
5-Methylresorcinol 5-Methylresorcinol
Target Analyte50100% ResorcinolResorcinolLacks 5-methyl group45011.1% 2,4-Dihydroxytoluene2,4-DihydroxytolueneIsomer (different hydroxyl positions)2,5002.0% PhenolPhenolLacks 5-methyl and one hydroxyl group> 10,000<0.5% CatecholCatecholOrtho-dihydroxybenzene (different hydroxyl positions)> 10,000<0.5% 3,5-Dimethoxytoluene3,5-DimethoxytolueneHydroxyl groups are methylated> 50,000<0.1%

Note: The data presented in this table is illustrative and serves as a representative example for comparative purposes.

Experimental Workflow and Structural Relationships

The logical flow for assessing antibody cross-reactivity follows a standardized immunoassay procedure. The degree of cross-reactivity is directly related to the structural similarity between the target analyte and potential competing compounds. Minor changes, such as the removal of a methyl group, can lead to significant cross-reactivity, while changes to the core ring structure or key functional groups (hydroxyls) drastically reduce antibody binding.

G A Plate Coating (Antigen-Carrier Conjugate) B Washing & Blocking (e.g., BSA solution) A->B C Competitive Incubation (Primary Antibody + Analyte/Competitor) B->C D Washing C->D E Secondary Antibody Incubation (HRP-conjugated) D->E F Washing E->F G Substrate Addition (e.g., TMB) F->G H Signal Measurement (OD at 450nm) G->H

Fig 1. Workflow for Competitive ELISA.

G cluster_analogues Potential Cross-Reactants Target Target Analyte: 5-Methylresorcinol A Resorcinol (Lacks methyl group) B 2,4-Dihydroxytoluene (Isomer) C Phenol (Single hydroxyl group) D 3,5-Dimethoxytoluene (Methylated hydroxyls) Ab Anti-5-Methylresorcinol Antibody Ab->Target High Affinity Binding Ab->A Moderate Cross-Reactivity Ab->B Low Cross-Reactivity Ab->C Negligible Cross-Reactivity Ab->D Negligible Cross-Reactivity

Fig 2. Structural Similarity and Binding Affinity.

Experimental Protocols

The following is a detailed methodology for a competitive ELISA used to determine antibody cross-reactivity with small molecules like 5-Methylresorcinol.

1. Materials:

  • High-binding 96-well microtiter plates

  • Coating Antigen: 5-Methylresorcinol conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Primary Antibody: Monoclonal anti-5-Methylresorcinol antibody.

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species antibody (e.g., anti-mouse IgG).

  • Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBS.

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).

  • Stop Solution: 2M Sulfuric Acid.

  • Analytes: 5-Methylresorcinol standard and potential cross-reacting compounds.

2. Procedure:

  • Plate Coating: Dilute the coating antigen to 2 µg/mL in PBS. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the 5-Methylresorcinol standard and each competing compound in Assay Buffer.

    • Add 50 µL of the standard or competing compound dilutions to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C. The free analyte in the solution will compete with the coated antigen for antibody binding.

  • Washing: Repeat the wash step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[6]

  • Washing: Repeat the wash step as described in step 2.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes. A blue color will develop.

  • Reaction Stop: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of OD versus the concentration of 5-Methylresorcinol.

  • Use a four-parameter logistic regression to fit the curve and determine the IC50 value (the concentration that inhibits 50% of the maximum signal).

  • Determine the IC50 value for each competing compound similarly.

  • Calculate the percent cross-reactivity using the formula provided above.

Conclusion

This guide demonstrates that while a monoclonal antibody can be highly specific to its target analyte, 5-Methylresorcinol, structural analogs can exhibit significant cross-reactivity. The degree of this interference is a function of structural similarity. Researchers must validate their immunoassays by testing against a panel of relevant, structurally related compounds to ensure data accuracy and reliability, especially when analyzing samples from complex biological matrices.[3][7]

References

Navigating the Landscape of Skin Lightening: A Comparative Guide to Alternatives for 5-Methylresorcinol in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for safe and effective skin lightening agents is a continuous journey. While 5-Methylresorcinol has its place, a diverse array of alternative compounds offers promising avenues for investigation. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid in preclinical research and development.

The primary mechanism for many skin lightening agents is the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2][3] Excessive melanin production can lead to hyperpigmentary disorders such as melasma and solar lentigo.[3][4] This guide explores a range of compounds that modulate melanogenesis through various mechanisms, offering a valuable resource for identifying and evaluating novel candidates.

Comparative Efficacy of Tyrosinase Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting enzyme activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the mushroom tyrosinase inhibitory activity of several alternatives to 5-Methylresorcinol. It is important to note that IC50 values can vary depending on the specific assay conditions.[5]

CompoundTypeIC50 (µM) - MonophenolaseIC50 (µM) - DiphenolaseReference
Kojic AcidFungal Metabolite13.2-[6]
ArbutinHydroquinone Glycoside>500 (poor inhibitor)-[5]
HydroquinonePhenolic Compound--[2]
Azelaic AcidDicarboxylic Acid--[7]
HexylresorcinolAlkylresorcinol--[8]
NeorauflavaneIsoflavanoid0.030.5[2]
Dihydrochalcone (6c)Chalcone1.285.22[2]
Geranylated Isoflavanone (8a)Isoflavanoid2.9128.2[2]

Clinical Efficacy in Hyperpigmentation

The ultimate goal of skin lightening research is to translate in vitro findings into clinical efficacy. The following table presents a summary of clinical trial data for various agents, showcasing their effectiveness in reducing hyperpigmentation.

Compound/TreatmentConcentrationConditionImprovementReference
Hydroquinone4%Melasma77% of patients showed improvement[9][10]
Hydroquinone2%Facial HyperpigmentationSignificant improvement within 2 weeks[11]
Kojic Acid1% with 0.1% Licorice ExtractSolar Lentigo & Chloasma20/22 (Solar Lentigo), 8/8 (Chloasma) showed improvement[12]
Kojic Acid3%Post-acne Hyperpigmentation75% of patients showed increased skin brightness[13]
Azelaic Acid15% GelPost-Inflammatory Hyperpigmentation & Acne92% had at least a one-point improvement in IGA for acne at week 16[14]
Azelaic Acid20% CreamMelasmaComparable efficacy to 4% Hydroquinone[15]
Tretinoin (Retinoid)0.05% LotionHyperpigmentation in Black participantsMean hyperpigmentation scores decreased from 0.8 to 0.6 at week 12[5]
Vitamin C10%UV-induced PigmentationStrong antipigmenting effect[16][17]

Key Signaling Pathways in Melanogenesis

Understanding the molecular pathways that regulate melanin production is crucial for developing targeted therapies. The following diagram illustrates a simplified overview of the melanogenesis signaling pathway, which is a common target for many skin lightening agents.

Melanogenesis_Pathway UV Radiation UV Radiation α-MSH α-MSH UV Radiation->α-MSH MC1R MC1R α-MSH->MC1R binds AC AC MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription TRP-1 TRP-1 MITF->TRP-1 activates transcription TRP-2 TRP-2 MITF->TRP-2 activates transcription L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Caption: Simplified Melanogenesis Signaling Pathway.

Experimental Protocols

Accurate and reproducible experimental protocols are the bedrock of scientific research. This section provides detailed methodologies for two key in vitro assays used to evaluate the efficacy of skin lightening agents.

Mushroom Tyrosinase Activity Assay

This assay is a common initial screening method to identify potential tyrosinase inhibitors.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare mushroom tyrosinase solution mix Mix enzyme, buffer, and test compound/control in a 96-well plate prep_enzyme->mix prep_substrate Prepare L-DOPA solution add_substrate Add L-DOPA to initiate the reaction prep_substrate->add_substrate prep_test Prepare test compound dilutions prep_test->mix prep_control Prepare positive control (e.g., Kojic Acid) prep_control->mix incubate1 Pre-incubate at room temperature mix->incubate1 incubate1->add_substrate measure Measure absorbance at 475 nm at time intervals add_substrate->measure calculate Calculate the rate of dopachrome (B613829) formation measure->calculate inhibition Determine the percentage of tyrosinase inhibition calculate->inhibition ic50 Calculate the IC50 value inhibition->ic50

Caption: Experimental Workflow for Mushroom Tyrosinase Activity Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).[3][18]

    • Prepare a stock solution of L-DOPA in phosphate buffer.[3]

    • Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.[4]

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound solution (or control), and the tyrosinase solution to each well.[18]

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.[3]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of tyrosinase inhibition for each concentration of the test compound compared to the untreated control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Melanin Content Assay in B16F10 Murine Melanoma Cells

This cell-based assay provides a more biologically relevant model to assess a compound's effect on melanin production in a cellular context.

Melanin_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_extraction Melanin Extraction cluster_quantification Quantification & Analysis seed_cells Seed B16F10 cells in a multi-well plate incubate_attach Incubate for 24h to allow attachment seed_cells->incubate_attach treat_cells Treat cells with test compounds and controls incubate_attach->treat_cells incubate_treat Incubate for 48-72h treat_cells->incubate_treat wash_cells Wash cells with PBS incubate_treat->wash_cells lyse_cells Lyse cells with NaOH/DMSO solution wash_cells->lyse_cells dissolve_melanin Incubate at 80°C to dissolve melanin lyse_cells->dissolve_melanin measure_abs Measure absorbance of the lysate at 405 nm dissolve_melanin->measure_abs protein_assay Perform a protein assay (e.g., BCA) on the lysate dissolve_melanin->protein_assay normalize Normalize melanin content to protein concentration measure_abs->normalize protein_assay->normalize analyze Compare melanin content of treated vs. control cells normalize->analyze

Caption: Experimental Workflow for Melanin Content Assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and antibiotics.[1][4]

    • Seed the cells into a multi-well plate at a suitable density (e.g., 5 x 10^4 cells/well in a 6-well plate) and allow them to adhere for 24 hours.[4]

    • Treat the cells with various concentrations of the test compound and controls (e.g., a known inhibitor like kojic acid and a vehicle control).[1][4]

    • Incubate the cells for 48 to 72 hours.[1][4]

  • Melanin Extraction:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).[1][19]

    • Lyse the cells by adding a solution of 1 N NaOH containing 10% DMSO to each well.[4][19]

    • Incubate the plate at 80°C for 1-2 hours to solubilize the melanin.[1][4]

  • Quantification:

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.[4][20]

    • To normalize the melanin content, the total protein concentration of the lysate can be determined using a standard protein assay (e.g., BCA assay).[4]

    • Express the melanin content as a percentage of the control group.[4]

Conclusion

The landscape of skin lightening research offers a multitude of alternatives to 5-Methylresorcinol, each with its own unique profile of efficacy and mechanism of action. This guide provides a foundational comparison to aid researchers in the selection and evaluation of promising candidates. The provided data and protocols serve as a starting point for more in-depth investigation, ultimately contributing to the development of safer and more effective treatments for hyperpigmentation. Further research, including rigorous clinical trials, is essential to fully elucidate the potential of these compounds.

References

Reproducibility of 5-Methylresorcinol monohydrate synthesis literature methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 5-Methylresorcinol Monohydrate

For researchers and professionals in drug development and chemical synthesis, the reliable production of key intermediates is paramount. 5-Methylresorcinol, also known as Orcinol (B57675), is a valuable compound with applications ranging from being a component in dyes and antiseptics to a precursor in the synthesis of various pharmaceutical compounds.[1] This guide provides a comparative analysis of two literature methods for the synthesis of this compound, focusing on reproducibility, yield, and reaction conditions. The information is intended to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for two distinct synthetic routes to 5-methylresorcinol, providing a clear comparison of their reported efficiencies and the characteristics of the final product.

ParameterMethod 1: From 3,5-Dimethoxy-benzoyl chlorideMethod 2: From 3-Oxoglutaric acid dimethyl ester
Starting Materials 3,5-Dimethoxy-benzoyl chloride, Methylmagnesium bromide, Zinc amalgam, Mercuric chloride, Hydrogen iodide3-Oxoglutaric acid dimethyl ester, Sodium hydride
Overall Yield Not explicitly stated for the entire process, but individual step yields are provided (e.g., 45% for the first step).Not explicitly stated, but the final product is obtained.
Intermediate Steps 1. Grignard reaction to form 1,3-dimethoxy-methylphenone.2. Clemmensen reduction to 1,3-dimethoxy-5-methylbenzene.3. Demethylation to 5-methylresorcinol.1. Cyclization/condensation reaction.
Final Product Form 5-MethylresorcinolOrcinol monohydrate
Melting Point Not specified57-58 °C
Purity Not specifiedNot specified

Experimental Protocols

The following sections provide detailed experimental procedures for the two compared synthesis methods. These protocols are based on the information available in the cited literature.

Method 1: Synthesis from 3,5-Dimethoxy-benzoyl chloride

This multi-step synthesis involves a Grignard reaction, a Clemmensen reduction, and a final demethylation step.

Step 1: Synthesis of 1,3-dimethoxy-methylphenone

  • To a solution of 100 g of 1,3-dimethoxy-5-benzoyl chloride, add 35 g of methylmagnesium bromide.

  • The reaction yields 1,3-dimethoxy-methylphenone. The reported yield for this step is 45%.[1]

Step 2: Synthesis of 1,3-dimethoxy-5-methylbenzene

  • Prepare zinc amalgam by mixing 400 g of zinc with 20 g of mercuric chloride.

  • In a reaction vessel, combine the zinc amalgam with 300 cc of water, 300 cc of concentrated hydrochloric acid, and 100 g of 1,3-dimethoxy-methylphenone from the previous step.

  • Add 10 to 15 cc of concentrated hydrochloric acid every hour during the reaction.

  • After the reaction is complete, cool the solution and saturate it with sodium chloride.

  • Extract the product with ether to obtain 40 g of 1,3-dimethoxy-5-methylbenzene.[1]

Step 3: Synthesis of 5-methylresorcinol

  • To the 1,3-dimethoxy-5-methylbenzene obtained in the previous step, add hydrogen iodide.

  • Stir the mixture at 115° to 125° C for 3 hours under a nitrogen atmosphere.

  • After cooling, extract the product with methylene (B1212753) chloride to obtain 30 g of 5-methylresorcinol.[1]

Method 2: Synthesis from 3-Oxoglutaric acid dimethyl ester

This method involves a one-pot cyclization reaction to form the aromatic ring.

  • Prepare a stirred solution of 17.4 g (0.10 mole) of 3-oxoglutaric acid dimethyl ester in 300 ml of dry benzene.

  • Portionwise, add 10.4 g (0.24 mole) of a 55% oil suspension of sodium hydride to the solution.

  • Maintain the reaction temperature at 25°C using an ice bath.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • The resulting crude product is taken up in water, and the solution is treated with active charcoal.

  • Concentration of the filtered solution in vacuo yields orcinol as the monohydrate, with a reported melting point of 57°-58°C.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two described synthetic methods for producing 5-methylresorcinol.

cluster_0 Method 1: From 3,5-Dimethoxy-benzoyl chloride A1 3,5-Dimethoxy-benzoyl chloride C1 1,3-dimethoxy-methylphenone A1->C1 Grignard Reaction B1 Methylmagnesium bromide B1->C1 E1 1,3-dimethoxy-5-methylbenzene C1->E1 Clemmensen Reduction D1 Zinc amalgam, HCl D1->E1 G1 5-Methylresorcinol E1->G1 Demethylation F1 Hydrogen iodide F1->G1

Caption: Synthetic pathway for Method 1.

cluster_1 Method 2: From 3-Oxoglutaric acid dimethyl ester A2 3-Oxoglutaric acid dimethyl ester C2 This compound A2->C2 Cyclization B2 Sodium hydride B2->C2

Caption: Synthetic pathway for Method 2.

Discussion on Reproducibility and Practicality

Method 1 is a classic multi-step synthesis that involves organometallic reagents (Grignard) and a named reaction (Clemmensen reduction). Each of these steps can be sensitive to reaction conditions such as moisture and temperature, which could impact the overall reproducibility and yield. The use of hazardous materials like mercuric chloride and strong acids like hydrogen iodide also requires careful handling and specialized equipment.

Method 2 presents a more direct, one-pot approach to the final product. While appearing simpler, the use of sodium hydride, a highly reactive and pyrophoric reagent, necessitates stringent anhydrous conditions and careful handling. The success of this cyclization reaction is likely dependent on the quality of the starting materials and the exclusion of moisture.

References

A Comparative Analysis of Anhydrous vs. Monohydrate 5-Methylresorcinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties and performance of the anhydrous and monohydrate forms of 5-Methylresorcinol, providing essential data for formulation and development.

In the realm of chemical and pharmaceutical sciences, the solid-state form of an active ingredient or key excipient can significantly influence its physical and chemical properties, thereby impacting its performance, stability, and handling. 5-Methylresorcinol, also known as Orcinol, is a crucial component in various applications, including as a coupler in oxidative hair dyes and as a building block in the synthesis of pharmaceuticals. This compound exists in both an anhydrous and a monohydrate crystalline form. Understanding the distinct characteristics of each form is paramount for researchers, scientists, and professionals involved in drug development and formulation to ensure product efficacy, stability, and consistency.

This guide provides a comprehensive side-by-side comparison of the anhydrous and monohydrate forms of 5-Methylresorcinol, summarizing key physicochemical data, outlining experimental protocols for their characterization, and discussing the implications of their differential properties.

Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between the two forms lies in the presence of a water molecule within the crystal lattice of the monohydrate. This seemingly minor difference gives rise to notable variations in their fundamental properties.

Property5-Methylresorcinol Anhydrous5-Methylresorcinol Monohydrate
Synonyms Orcinol, 3,5-DihydroxytolueneOrcinol monohydrate, 5-Methylresorcinol hydrate (B1144303)
CAS Number 504-15-46153-39-5[1]
Molecular Formula C₇H₈O₂C₇H₈O₂·H₂O
Molecular Weight 124.14 g/mol 142.16 g/mol [1]
Appearance White to light yellow or light orange powder/crystalline solidWhite to light brown crystalline powder[1]
Melting Point 108-111 °C56-58 °C[1]
Hygroscopicity HygroscopicMore stable in the presence of moisture
Solubility Soluble in waterSoluble in water (150.13 g/L at 20 °C)[1]

Research indicates that 5-Methylresorcinol readily forms a monohydrate under standard conditions, and the preparation of the anhydrous form necessitates the use of dry solvents.[2] This inherent tendency to hydrate underscores the hygroscopic nature of the anhydrous form and highlights the importance of controlled storage conditions to prevent unwanted phase transitions.

Experimental Protocols for Characterization

A thorough characterization of the anhydrous and monohydrate forms of 5-Methylresorcinol is essential to confirm their identity, purity, and solid-state properties. The following are key experimental methodologies that can be employed for a comparative analysis.

Crystal Structure Analysis

X-Ray Diffraction (XRD) is a powerful technique to elucidate the crystal structure and differentiate between the anhydrous and monohydrate forms.

  • Single-Crystal X-Ray Diffraction (SCXRD): Provides the most detailed three-dimensional arrangement of atoms in the crystal lattice, confirming the presence or absence of water molecules.

  • Powder X-Ray Diffraction (PXRD): Offers a characteristic fingerprint for each solid form, useful for routine identification and phase purity analysis. The diffractogram, a plot of intensity versus diffraction angle (2θ), will show distinct peak positions for the anhydrous and monohydrate forms due to their different crystal lattices.[3]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and phase transitions of the two forms.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample under a controlled nitrogen atmosphere.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the dehydration and decomposition points.

    • Monitor the mass loss as a function of temperature. The monohydrate will show a distinct mass loss corresponding to the loss of one water molecule (approximately 12.66%) at a lower temperature, prior to the decomposition of the organic molecule. The anhydrous form will not exhibit this initial mass loss.

  • DSC Protocol:

    • Seal 2-5 mg of the sample in an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature. The DSC thermogram will show an endothermic peak corresponding to the melting point of each form. For the monohydrate, an earlier endotherm corresponding to the dehydration event will be observed.

Water Content Determination

Karl Fischer Titration is the gold standard for accurately quantifying the water content in the monohydrate form and for confirming the anhydrous nature of the other.

  • Methodology:

    • A known mass of the 5-Methylresorcinol sample is dissolved in a suitable anhydrous solvent.

    • The solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

    • The endpoint is detected potentiometrically.

    • The water content is calculated based on the amount of titrant consumed.

Performance Implications in Formulations

The choice between the anhydrous and monohydrate form of 5-Methylresorcinol can have significant consequences for the final product, particularly in applications like hair dye formulations.

  • Stability and Shelf-Life: The hygroscopic nature of the anhydrous form can lead to physical instability if the product is not protected from moisture. This can result in clumping, changes in dissolution rate, and potentially, degradation. The monohydrate form is expected to be more stable under humid conditions.

  • Dissolution Rate: Generally, the anhydrous form of a compound tends to dissolve faster than its hydrated counterpart.[4] This is because the crystal lattice of the hydrate must first be disrupted to release the molecule into the solvent. A faster dissolution rate can be advantageous in certain formulations where rapid availability of the active ingredient is required.

  • Processing and Handling: The hygroscopicity of the anhydrous form requires controlled manufacturing environments with low humidity to prevent conversion to the monohydrate. The monohydrate form is likely to be more robust during processing.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative characterization of the anhydrous and monohydrate forms of 5-Methylresorcinol.

G cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Performance Evaluation Anhydrous Anhydrous 5-MR (CAS: 504-15-4) XRD X-Ray Diffraction (PXRD, SCXRD) Anhydrous->XRD Thermal Thermal Analysis (TGA, DSC) Anhydrous->Thermal KF Karl Fischer Titration Anhydrous->KF Solubility Solubility Studies Anhydrous->Solubility Hygroscopicity Hygroscopicity (DVS) Anhydrous->Hygroscopicity Monohydrate Monohydrate 5-MR (CAS: 6153-39-5) Monohydrate->XRD Monohydrate->Thermal Monohydrate->KF Monohydrate->Solubility Monohydrate->Hygroscopicity Dissolution Dissolution Rate Comparison XRD->Dissolution Thermal->Dissolution KF->Dissolution Solubility->Dissolution Stability Formulation Stability Hygroscopicity->Stability Dissolution->Stability

Fig. 1: Experimental workflow for comparative analysis.

Logical Relationship of Physicochemical Properties

The interplay between the different physicochemical properties determines the overall behavior of each form. The presence of water in the monohydrate's crystal lattice is the root cause of the observed differences.

G Water Presence of Water in Crystal Lattice CrystalStructure Altered Crystal Structure Water->CrystalStructure Hygroscopicity Reduced Hygroscopicity Water->Hygroscopicity MeltingPoint Lower Melting Point CrystalStructure->MeltingPoint Dissolution Potentially Slower Dissolution Rate CrystalStructure->Dissolution Stability Enhanced Physical Stability Hygroscopicity->Stability

Fig. 2: Interrelationship of physicochemical properties.

Conclusion

The choice between the anhydrous and monohydrate forms of 5-Methylresorcinol is a critical decision in product development that should be based on a thorough understanding of their respective physicochemical properties. The anhydrous form, while potentially offering a faster dissolution rate, is hygroscopic and requires careful handling and storage to prevent conversion to the more stable monohydrate. The monohydrate form, with its lower melting point and inherent stability in the presence of moisture, may be more suitable for formulations where processing conditions are not strictly controlled for humidity.

For researchers and formulators, a comprehensive characterization using the experimental protocols outlined in this guide is strongly recommended to select the optimal solid form for their specific application, thereby ensuring product quality, performance, and stability.

References

Quantitative Analysis of 5-Methylresorcinol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 5-Methylresorcinol in complex mixtures, selecting the optimal analytical technique is paramount. This guide provides an objective comparison of three prevalent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of each method is evaluated based on key quantitative parameters, supported by detailed experimental protocols.

The quantitative data presented is largely based on studies of resorcinol (B1680541) and other 5-alkylresorcinol derivatives due to a lack of extensive publicly available data specifically for 5-Methylresorcinol. These compounds serve as reliable proxies, offering valuable insights into the expected performance for the analysis of 5-Methylresorcinol.

Comparative Quantitative Data

The following table summarizes the typical quantitative performance characteristics of HPLC, GC-MS, and UPLC-MS/MS for the analysis of resorcinol and its derivatives, which can be extrapolated for 5-Methylresorcinol.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity Range 10 - 80 µg/mL[1]3.0 - 260 ng/mL (for related compounds)[2]0.001 - 5 µg/mL (for related compounds)[3]
Limit of Detection (LOD) 0.63 µg/mL (for Resorcinol)[4]0.5 nM (for related compounds)[5]0.5 - 1.8 nmol/L (for related compounds)[3]
Limit of Quantification (LOQ) 1.92 µg/mL (for Resorcinol)[4]5 nM (for related compounds)[5]3.5 - 6.1 nmol/L (for related compounds)[3]
Accuracy (% Recovery) 99.99% (for Resorcinol)>80% (for related compounds)[5]77% - 90% (for related compounds)
Precision (%RSD) <1% (Intra-day and Inter-day for Resorcinol)<13% (Intra-day and Inter-day for related compounds)[5]4% - 18% (for related compounds)

Experimental Workflows

The selection of an analytical method is often guided by the specific requirements of the study, including sensitivity, selectivity, and sample throughput. The following diagrams illustrate the typical experimental workflows for the quantification of 5-Methylresorcinol using HPLC, GC-MS, and UPLC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Complex Mixture Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV/DAD Detector HPLC->Detection Data Data Acquisition & Processing Detection->Data Quantification Concentration Calculation Data->Quantification

Figure 1: HPLC experimental workflow for 5-Methylresorcinol analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Complex Mixture Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Separation Gas Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Concentration Calculation Detection->Quantification

Figure 2: GC-MS experimental workflow for 5-Methylresorcinol analysis.

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification Sample Complex Mixture Extraction SPE or 'Dilute and Shoot' Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration UPLC UPLC System Filtration->UPLC MSMS Tandem Mass Spectrometer UPLC->MSMS Data Data Acquisition (MRM mode) MSMS->Data Quantification Concentration Calculation Data->Quantification

Figure 3: UPLC-MS/MS experimental workflow for 5-Methylresorcinol analysis.

Detailed Experimental Protocols

Below are detailed experimental protocols for each of the discussed analytical techniques. These protocols are based on established methods for resorcinol and its derivatives and may require optimization for specific matrices containing 5-Methylresorcinol.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for routine quality control and quantification of 5-Methylresorcinol in various formulations.

  • Instrumentation : An Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD).[6]

  • Column : Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm particle size).[6]

  • Mobile Phase : An isocratic mixture of methanol (B129727) and water (40:60, v/v).[6] Alternatively, a gradient elution with a phosphate (B84403) buffer (pH 2.8) and acetonitrile (B52724) can be used.[4]

  • Flow Rate : 1.0 mL/minute.[6]

  • Injection Volume : 10 µL.[6]

  • Column Temperature : 25°C.[6]

  • Detection Wavelength : 280 nm.[6]

  • Standard Solution Preparation : A stock solution of 5-Methylresorcinol is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-80 µg/mL).[1]

  • Sample Preparation : The sample containing 5-Methylresorcinol is dissolved in the mobile phase, sonicated, centrifuged, and then filtered through a 0.45 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is particularly useful for the identification and quantification of volatile and semi-volatile compounds, including potential impurities.

  • Instrumentation : A standard GC-MS system.

  • Column : A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injection : Splitless injection of 1 µL.

  • Oven Temperature Program : Initial temperature of 60°C held for 3 minutes, then ramped to 246°C at a rate of 3°C/min and held for 25 minutes.[7]

  • Mass Spectrometer : Operated in electron ionization (EI) mode with a scan range of m/z 50-550. For higher sensitivity and selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.

  • Standard Solution Preparation : Stock solutions of 5-Methylresorcinol and any internal standards are prepared in a suitable solvent like methanol or ethyl acetate. Calibration standards are prepared by serial dilution.

  • Sample Preparation and Derivatization : The sample is extracted with a suitable solvent (e.g., dichloromethane).[8] For improved volatility and chromatographic peak shape, derivatization of the hydroxyl groups of 5-Methylresorcinol (e.g., silylation with BSTFA) is often necessary before GC-MS analysis.[5]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification of 5-Methylresorcinol in highly complex matrices.

  • Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase : A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate : 0.3 - 0.5 mL/minute.

  • Injection Volume : 1-5 µL.

  • Column Temperature : 40°C.

  • Mass Spectrometer : Operated in negative ESI mode using Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule of 5-Methylresorcinol [M-H]⁻, and specific product ions would be monitored for quantification and confirmation.

  • Standard Solution Preparation : A stock solution of 5-Methylresorcinol is prepared in methanol or acetonitrile. Calibration standards are prepared by serial dilution in the initial mobile phase composition.

  • Sample Preparation : Depending on the complexity of the matrix, a simple 'dilute and shoot' approach after filtration (0.22 µm) may be sufficient.[9] For more complex matrices, a solid-phase extraction (SPE) cleanup step is recommended to reduce matrix effects.[3]

Conclusion

The choice of analytical technique for the quantitative analysis of 5-Methylresorcinol in complex mixtures depends on the specific analytical requirements. HPLC offers a robust and cost-effective solution for routine analysis. GC-MS provides excellent selectivity and is well-suited for purity assessment and the identification of volatile impurities, though it often requires a derivatization step. UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification in challenging matrices. The provided experimental protocols and comparative data serve as a valuable resource for researchers to select and develop the most appropriate method for their application.

References

Benchmarking the antioxidant capacity of 5-Methylresorcinol against other phenols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of phenolic compounds, 5-Methylresorcinol, also known as orcinol, is recognized for its antioxidant properties, finding applications in the cosmetic and pharmaceutical industries.[1] This guide provides a comparative analysis of the antioxidant capacity of 5-Methylresorcinol against other well-known phenols, including its parent compound resorcinol (B1680541), catechol, hydroquinone, the widely used standard gallic acid, and the benchmark antioxidant ascorbic acid. While direct comparative studies benchmarking 5-Methylresorcinol against a wide array of phenols under uniform conditions are limited, this guide synthesizes available data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Potential

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals, a property quantified by metrics such as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher antioxidant potency. The following table summarizes the antioxidant activities of various phenols based on data from multiple studies. It is important to note that these values can vary depending on the specific experimental conditions.

CompoundAssayAntioxidant Capacity (IC50 in µg/mL)Reference Phenols for Comparison
5-Methylresorcinol (Orcinol) DPPH, ABTSData not available in direct comparative studies-
Resorcinol-Lower antioxidant activity than catechol and hydroquinone.[2]-
Catechol-Higher antioxidant activity than resorcinol.[2]-
Hydroquinone-Highest antioxidant activity among dihydroxybenzenes.[2]-
Gallic AcidABTS1.03 ± 0.25A common antioxidant standard.[3]
Ascorbic Acid (Vitamin C)ABTS-A benchmark antioxidant.[3]
(+)-Catechin HydrateABTS3.12 ± 0.51A common flavonoid.[3]
QuercetinABTS1.89 ± 0.33A potent antioxidant flavonoid.[3]
KaempferolABTS3.70 ± 0.15A natural flavonol.[3]

Note: The antioxidant activity of dihydroxybenzenes (hydroquinone, catechol, and resorcinol) is influenced by the position of the hydroxyl groups. Hydroquinone (para-position) generally exhibits the strongest antioxidant activity, followed by catechol (ortho-position), and then resorcinol (meta-position).[2]

Studies on alkylresorcinols, the class of compounds to which 5-Methylresorcinol belongs, suggest that their antioxidant efficacy can be context-dependent. For instance, in bulk oils, their antioxidant activity has been observed to decrease with an increase in the length of the alkyl chain.[4] Conversely, in oil-in-water emulsions, an optimal antioxidant activity is seen with intermediate alkyl chain lengths.[4] While some studies on long-chain 5-n-alkylresorcinols have indicated weak activity in DPPH and FRAP assays, they have shown significant efficacy in inhibiting copper-mediated oxidation of human low-density lipoprotein (LDL).[5][6][7]

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant capacity assays.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[8]

Methodology:

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: The test compounds, including 5-Methylresorcinol and other phenols, are dissolved in a suitable solvent like methanol to create a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the sample solutions.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution.[9]

Methodology:

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.05 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time.

  • Measurement: The absorbance is measured spectrophotometrically at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing the Process

Experimental Workflow for Antioxidant Capacity Assays

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagent Prepare Radical Solution (e.g., DPPH, ABTS•+) mix Mix Radical Solution with Test Compounds reagent->mix sample Prepare Serial Dilutions of Test Compounds sample->mix incubate Incubate in Dark at Room Temperature mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 or TEAC Value plot->ic50

Caption: A generalized workflow for determining antioxidant capacity using common in vitro assays.

Signaling Pathways in Phenolic Antioxidant Action

Phenolic compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Studies on wheat bran-derived alkylresorcinols have suggested their neuroprotective effects are mediated through the activation of this pathway.[1]

Nrf2-ARE Signaling Pathway

G Nrf2-ARE Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Phenol Phenolic Compound (e.g., Alkylresorcinol) Phenol->Keap1_Nrf2 stabilizes Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2-ARE pathway by phenolic compounds to upregulate antioxidant gene expression.

References

In Vitro vs. In Vivo Correlation of 5-Methylresorcinol Monohydrate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo activities of 5-Methylresorcinol monohydrate, also known as Orcinol (B57675) monohydrate. Due to the limited availability of comprehensive studies directly correlating the in vitro and in vivo effects of this specific compound for a single biological endpoint, this document will present the available data on its distinct activities—anxiolytic and potential tyrosinase inhibition/cytotoxicity. Furthermore, a comparison with well-researched alternative resorcinol (B1680541) derivatives is included to offer a broader context for its potential applications in drug development.

Anxiolytic Activity of this compound

A notable in vivo study has demonstrated the anxiolytic (anti-anxiety) effects of this compound in murine models. The compound was found to be centrally active, indicating its ability to cross the blood-brain barrier.

In Vivo Anxiolytic Effects in Mice

The anxiolytic properties of this compound were evaluated using the elevated plus-maze and hole-board tests. The results indicated a significant anxiolytic effect at specific doses without inducing sedative effects.

Compound Dose (mg/kg, p.o.) Test Model Key Findings Sedative Effect
This compound2.5 and 5Elevated Plus-MazeIncreased time spent in open arms and number of entries into open arms[1]Not significant[1]
This compound2.5 and 5Hole-Board TestIncreased number of head-dips[1]Not significant[1]
Diazepam (Positive Control)1Elevated Plus-Maze & Hole-Board TestSignificant anxiolytic effects[1]-
Diazepam (Positive Control)5Open-Field Test-Significant sedative effects[1]
Experimental Protocol: In Vivo Anxiolytic Studies in Mice

Animals: Male mice were used for the study.

Drug Administration: this compound was administered orally (p.o.) 30 minutes before each test. Diazepam was used as a positive control.

Elevated Plus-Maze Test: This test is used to assess anxiety-like behavior. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Hole-Board Test: This apparatus consists of a board with evenly spaced holes. An increase in the number of head-dips into the holes is indicative of an anxiolytic effect.

Open-Field Test: This test is used to assess locomotor activity and exploratory behavior. A lack of significant effect on locomotion suggests that the anxiolytic effects are not due to sedation.

Putative Anxiolytic Signaling Pathway

While the precise in vitro mechanism for this compound's anxiolytic activity has not been elucidated, non-benzodiazepine anxiolytics often modulate the GABAergic or serotonergic systems.[2][3] The following diagram illustrates a generalized pathway for anxiolytic action via GABAA receptor modulation.

anxiolytic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_A_receptor GABAA Receptor GABA_vesicle->GABA_A_receptor GABA Release Cl_channel Chloride Channel (Open) GABA_A_receptor->Cl_channel Activates Anxiolytic 5-Methylresorcinol (Putative Modulator) Anxiolytic->GABA_A_receptor Positive Allosteric Modulation (Hypothesized) Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Cl_channel->Hyperpolarization Increased Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to

Putative anxiolytic mechanism of 5-Methylresorcinol.

Tyrosinase Inhibition and Skin Lightening Potential

In Vitro Tyrosinase Inhibitory Activity of Resorcinol Derivatives

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Compound IC50 (µM) on Mushroom Tyrosinase Reference
4-HexylresorcinolVaries (e.g., higher than some inhibitors but effective)[4]
Kojic Acid (Reference Inhibitor)Varies (e.g., 10-300 µM)[5]
Phenylethyl ResorcinolReported to be 22 times more potent than Kojic Acid[6]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase. Mushroom tyrosinase is commonly used as it is commercially available and provides results that are often comparable to human tyrosinase. The assay spectophotometrically measures the formation of dopachrome (B613829) from the oxidation of L-DOPA by tyrosinase.

Reagents:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • Kojic acid (positive control)

Procedure:

  • The test compound and tyrosinase are pre-incubated in a phosphate buffer.

  • The reaction is initiated by the addition of L-DOPA.

  • The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.

  • The IC50 value is determined from a dose-response curve.

In Vivo Skin Lightening Efficacy of Alternative Resorcinol Derivatives

Clinical studies on resorcinol derivatives have demonstrated their efficacy in reducing hyperpigmentation.

Compound Concentration Study Duration Key Findings
Hexylresorcinol1%12 weeksEquivalent reduction in facial and hand pigmentation compared to 2% hydroquinone.[7]
Thiamidol0.2%12 weeksSignificantly greater improvement in melasma compared to hydroquinone.[7]
Phenylethyl Resorcinol (in formulation)-12 weeks45% improvement in skin brightening.[8]
Melanogenesis Signaling Pathway and Tyrosinase Inhibition

The synthesis of melanin (B1238610) (melanogenesis) is a complex process regulated by several signaling pathways. Tyrosinase inhibitors act on a key enzyme in this pathway.

melanogenesis_pathway cluster_cell Melanocyte UVB UVB Radiation MC1R MC1R UVB->MC1R Stimulates AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Expression Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Enzyme Tyrosinase_gene->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Resorcinol 5-Methylresorcinol (and derivatives) Resorcinol->Tyrosinase Inhibits

Melanogenesis pathway and the site of action for tyrosinase inhibitors.

Cytotoxicity

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cells (e.g., B16F10 melanoma cells) are seeded in a 96-well plate and allowed to attach.

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT reagent is added to each well and incubated to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 is calculated.

Experimental Workflow for Evaluating Cytotoxicity

cytotoxicity_workflow start Start cell_culture Seed Melanoma Cells (e.g., B16F10) in 96-well plate start->cell_culture treatment Treat cells with varying concentrations of 5-Methylresorcinol cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance analysis Calculate Cell Viability and IC50 Value absorbance->analysis end End analysis->end

Workflow for in vitro cytotoxicity testing.

Conclusion

The available evidence demonstrates that this compound possesses in vivo anxiolytic activity in mice. While a direct in vitro correlation for this effect is not yet established, its mechanism likely involves modulation of central neurotransmitter systems such as the GABAergic pathway. As a resorcinol derivative, it holds promise as a tyrosinase inhibitor for skin lightening applications, although further in vitro and in vivo studies are required to quantify its efficacy and establish a clear correlation. Similarly, its reported cytotoxicity warrants more detailed investigation to determine its potential as an anti-cancer agent. For researchers and drug development professionals, this compound represents a compound of interest with multiple potential therapeutic applications. Future studies should focus on elucidating its in vitro mechanisms of action and conducting direct comparative in vivo studies to establish robust in vitro-in vivo correlations.

References

5-Methylresorcinol: A Comparative Analysis of its Efficacy as a Tyrosinase Inhibitor and Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of 5-Methylresorcinol's performance in key biochemical assays, comparing it with other well-established compounds. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to offer an objective evaluation of its potential applications in dermatological and cosmetic research.

Data Presentation: Comparative Analysis of Bioactivity

The following tables summarize the quantitative data for 5-Methylresorcinol and its alternatives in tyrosinase inhibition and antioxidant assays.

Table 1: Tyrosinase Inhibitory Activity of 5-Methylresorcinol and Comparative Compounds

CompoundTyrosinase SourceSubstrateIC50 ValueCitation
5-Methylresorcinol (Orcinol) MushroomL-DOPANot explicitly found in reviewed literature-
Kojic AcidMushroomL-DOPA18.25 µM[1]
HydroquinoneMushroomL-DOPANo significant inhibition observed in some studies[2]
4-HexylresorcinolMushroomL-DOPAHigher IC50 than with purified tyrosinase[2]
4-n-Butylresorcinol--Characterized as a strong tyrosinase inhibitor[3]
ThiamidolHuman-1.1 µmol/L[4]
OxyresveratrolMushroomMonophenolase & Diphenolase32-fold more inhibitory than kojic acid

Note: While 5-Methylresorcinol is recognized as a tyrosinase inhibitor, a specific IC50 value was not found in the reviewed literature. Resorcinol derivatives, as a class, are known for their potent tyrosinase inhibitory effects.

Table 2: Antioxidant Activity of 5-Methylresorcinol and Comparative Compounds (DPPH Radical Scavenging Assay)

CompoundIC50 ValueCitation
5-Methylresorcinol (Orcinol) 2.93 mM-
Ascorbic Acid (Vitamin C)Widely used as a positive control
TroloxWidely used as a positive control-
BHT (Butylated hydroxytoluene)-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Tyrosinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against tyrosinase activity.

Principle: This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which oxidizes a substrate (e.g., L-DOPA) to form a colored product (dopachrome). The reduction in color formation is proportional to the inhibitory activity of the compound.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test Compound (e.g., 5-Methylresorcinol)

  • Positive Control (e.g., Kojic Acid)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Dissolve the test compound and positive control in DMSO to create stock solutions, and then prepare serial dilutions in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • To each well, add 20 µL of the test compound dilution (or positive control/vehicle control).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of tyrosinase solution to initiate the pre-incubation. Incubate at 25°C for 10 minutes.

    • Start the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20 minutes) using a microplate reader.

  • Calculation:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a test compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Test Compound (e.g., 5-Methylresorcinol)

  • Positive Control (e.g., Ascorbic Acid, Trolox)

  • Methanol (B129727) or Ethanol (B145695)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

    • Dissolve the test compound and positive control in the same solvent to prepare stock solutions and serial dilutions.

  • Assay Protocol (in a 96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions (or positive control/solvent blank) to the respective wells.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

cAMP Signaling Pathway Assay

Objective: To measure changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to a test compound.

Principle: This is a competitive immunoassay where free cAMP in a cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

Materials:

  • Cell line expressing the target receptor

  • Test Compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen)

  • Cell culture reagents

  • 384-well plate

  • Plate reader compatible with the assay kit

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to 80-90% confluency.

    • Harvest and resuspend cells in the appropriate medium and seed them into a 384-well plate.

    • Incubate for 18-24 hours.

  • Cell Stimulation:

    • Treat the cells with the test compound at various concentrations.

    • Incubate for a specified time at room temperature or 37°C.

  • Cell Lysis and Detection:

    • Add the lysis buffer containing the detection reagents (anti-cAMP antibody and labeled cAMP tracer) to each well.

  • Incubation:

    • Incubate the plate as per the kit manufacturer's instructions to allow for the competitive binding reaction.

  • Signal Reading:

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples by interpolating from the standard curve.

p38 MAPK Activation Western Blot Protocol

Objective: To detect the phosphorylation (activation) of p38 Mitogen-Activated Protein Kinase (MAPK) in response to a test compound.

Principle: Western blotting is used to separate proteins by size, transfer them to a membrane, and then detect a specific protein of interest (in this case, phosphorylated p38 MAPK) using a specific antibody.

Materials:

  • Cell line of interest

  • Test Compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells and treat them with the test compound for the desired time.

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Quantify the protein concentration in the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK or a loading control protein (e.g., GAPDH, β-actin).

    • Quantify the band intensities to determine the relative level of p38 MAPK phosphorylation.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows.

Melanogenesis_Signaling_Pathway Stimuli UV Radiation, α-MSH MC1R MC1R Stimuli->MC1R p38 p38 MAPK Stimuli->p38 Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Methylresorcinol 5-Methylresorcinol Methylresorcinol->cAMP Suppresses Methylresorcinol->Tyrosinase Inhibits Methylresorcinol->p38 Activates

Caption: Melanogenesis signaling pathway and points of intervention by 5-Methylresorcinol.

Tyrosinase_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compound Dilutions Start->PrepareReagents PlateSetup Set up 96-well plate: - Add Test Compound - Add Buffer PrepareReagents->PlateSetup PreIncubate Add Tyrosinase & Pre-incubate (25°C, 10 min) PlateSetup->PreIncubate StartReaction Add L-DOPA to start reaction PreIncubate->StartReaction MeasureAbsorbance Measure Absorbance at 475 nm (Kinetic Mode) StartReaction->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 Value MeasureAbsorbance->Calculate End End Calculate->End

Caption: Experimental workflow for the tyrosinase inhibition assay.

DPPH_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - DPPH Solution - Test Compound Dilutions Start->PrepareReagents PlateSetup Set up 96-well plate: - Add DPPH Solution - Add Test Compound PrepareReagents->PlateSetup Incubate Incubate in Dark (Room Temp, 30 min) PlateSetup->Incubate MeasureAbsorbance Measure Absorbance at 517 nm Incubate->MeasureAbsorbance Calculate Calculate % Scavenging and IC50 Value MeasureAbsorbance->Calculate End End Calculate->End

Caption: Experimental workflow for the DPPH radical scavenging assay.

References

Safety Operating Guide

Personal protective equipment for handling 5-Methylresorcinol monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5-Methylresorcinol monohydrate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard and Safety Summary

This compound is a chemical that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following safety protocols is mandatory.

Hazard Category GHS Classification Precautionary Statement Highlights
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4][5][6]
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[3][6]
Serious Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335: May cause respiratory irritation)P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]

Personal Protective Equipment (PPE) Requirements

To mitigate exposure risks, the following personal protective equipment must be worn at all times when handling this compound.

Protection Type Specific PPE Requirement Rationale
Eye and Face Protection Tightly sealing safety goggles or a face shield.[2][7]Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber) and a lab coat or chemical-resistant apron.[7][8]Prevents direct skin contact which can lead to irritation.[3]
Respiratory Protection Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate or dust formation is likely, a NIOSH-approved respirator is necessary.[3][7]Avoids inhalation of dust which may cause respiratory tract irritation.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Experimental Workflow: Safe Handling Protocol

  • Preparation : Before handling, ensure a well-ventilated area, such as a chemical fume hood, is operational.[3][7] Gather all necessary PPE and have an emergency eyewash station and safety shower accessible.

  • Handling :

    • Wear all required PPE as specified in the table above.

    • Avoid the formation of dust and aerosols.[3][7]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Use non-sparking tools to prevent ignition sources.[7]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly after handling.[5]

    • Clean the work area to remove any residual chemical.

    • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and air.[1][2]

Disposal Plan

  • Waste Classification : Waste from this compound is classified as hazardous.[1]

  • Collection :

    • Collect unused product and contaminated materials in a suitable, labeled, and closed container.[3]

    • Do not mix with other waste streams unless explicitly instructed.

  • Disposal :

    • Dispose of the waste through a licensed chemical waste disposal company.[4][5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not discharge into sewer systems or the environment.[3][7]

    • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]

Safe Handling and Disposal Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Waste Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh handling_use Perform Experiment handling_weigh->handling_use cleanup_decon Decontaminate Work Area handling_use->cleanup_decon disposal_collect Collect Waste in Labeled Container handling_use->disposal_collect cleanup_store Store in a Cool, Dry, Ventilated Place cleanup_decon->cleanup_store cleanup_ppe Remove & Dispose of PPE cleanup_store->cleanup_ppe disposal_dispose Dispose via Licensed Waste Contractor disposal_collect->disposal_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。